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  • Product: N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
  • CAS: 953739-80-5

Core Science & Biosynthesis

Foundational

chemical structure and properties of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

An In-depth Technical Guide to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide: Structure, Properties, and Synthetic Strategies Authored by: Your Senior Application Scientist Foreword: Unveiling a Molecule of Interest...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide: Structure, Properties, and Synthetic Strategies

Authored by: Your Senior Application Scientist

Foreword: Unveiling a Molecule of Interest

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. This guide delves into the chemical intricacies of a molecule of significant interest: N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide. This compound elegantly marries the versatile imidazole nucleus with an aminophenylpropanamide scaffold, suggesting a rich potential for biological activity. The imidazole ring is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs and known for its diverse biological roles, including as an anti-inflammatory, antibacterial, and anticancer agent.[1][2][3] The aminophenylpropanamide portion, on the other hand, offers a flexible linker and a primary aromatic amine that can be pivotal for establishing key interactions with biological targets or for further chemical derivatization.

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development. It will provide a detailed exploration of the molecule's chemical structure, predicted physicochemical properties, and a proposed synthetic pathway. Furthermore, we will outline robust experimental protocols for its characterization and stability assessment, grounding our discussion in established scientific principles and authoritative literature.

Section 1: Deconstructing the Molecular Architecture

The chemical identity of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is defined by its unique arrangement of functional groups. Understanding this architecture is fundamental to predicting its behavior in both chemical and biological systems.

Chemical Structure and Key Functional Groups

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is composed of three key components:

  • An Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms.[4] This moiety is known for its ability to participate in hydrogen bonding and coordination with metal ions, which is often crucial for enzyme inhibition.[1][5]

  • A Propanamide Linker: This three-carbon amide linkage provides a degree of conformational flexibility, allowing the molecule to adopt various spatial orientations to fit into a biological target's binding site. The amide bond itself is relatively stable to hydrolysis.[6][7]

  • A 3-Aminophenyl Group: This aromatic ring is substituted with a primary amine. This amine group can act as a hydrogen bond donor and a site for further chemical modifications to modulate the compound's properties.

Below is a two-dimensional representation of the chemical structure:

Caption: Chemical structure of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale and Authoritative Context
Molecular Formula C₁₂H₁₄N₄OBased on the chemical structure.
Molecular Weight 230.27 g/mol Calculated from the molecular formula.
LogP ~1.5 - 2.5The imidazole and amine groups are polar, while the phenyl ring and propyl chain are nonpolar. The final LogP will be a balance of these contributions. A moderately positive LogP suggests reasonable solubility in both aqueous and lipid environments.
pKa Imidazole N: ~6.5-7.0Aromatic Amine N: ~3.5-4.5The imidazole ring is weakly basic.[1] The aromatic amine is a much weaker base due to the delocalization of the nitrogen lone pair into the phenyl ring.
Hydrogen Bond Donors 2The N-H of the amide and the two N-H of the primary amine.
Hydrogen Bond Acceptors 4The two nitrogen atoms of the imidazole ring and the oxygen atom of the amide carbonyl.
Aqueous Solubility Moderately SolubleThe presence of multiple polar, ionizable groups (imidazole and primary amine) suggests that the compound will have a degree of aqueous solubility, particularly at acidic pH where these groups will be protonated.
Chemical Stability The amide bond is expected to be the most labile functional group, susceptible to hydrolysis under strong acidic or basic conditions.[7] However, amides are generally more stable to hydrolysis than esters.[7] The imidazole ring is generally stable.

Section 2: Proposed Synthetic Pathway and Characterization

The synthesis of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide can be approached through a logical, multi-step process. The following proposed synthesis is based on well-established chemical transformations.

Retrosynthetic Analysis and Proposed Forward Synthesis

A retrosynthetic analysis suggests that the target molecule can be constructed by forming the amide bond between 3-(1H-imidazol-1-yl)propanoic acid and 3-aminoaniline (m-phenylenediamine).

Retrosynthesis target N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide disconnection Amide Bond Formation target->disconnection intermediates 3-(1H-imidazol-1-yl)propanoic acid + 3-Aminoaniline disconnection->intermediates

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis would therefore involve two main stages: the synthesis of the 3-(1H-imidazol-1-yl)propanoic acid intermediate, followed by its coupling with 3-aminoaniline.

Detailed Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 3-(1H-imidazol-1-yl)propanenitrile

This step involves a Michael addition of imidazole to acrylonitrile.

  • Materials: Imidazole, acrylonitrile, ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve imidazole (1.0 eq) in ethanol.

    • Slowly add acrylonitrile (1.1 eq) to the solution.

    • Reflux the reaction mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure to yield the crude 3-(1H-imidazol-1-yl)propanenitrile. This product can be purified by vacuum distillation or crystallization.[8]

Step 2: Hydrolysis to 3-(1H-imidazol-1-yl)propanoic acid

The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid.

  • Materials: 3-(1H-imidazol-1-yl)propanenitrile, concentrated hydrochloric acid.

  • Procedure:

    • Add 3-(1H-imidazol-1-yl)propanenitrile to a round-bottom flask.

    • Add an excess of concentrated hydrochloric acid.

    • Heat the mixture to reflux for 6-12 hours.

    • Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH) to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 3-(1H-imidazol-1-yl)propanoic acid.

Step 3: Amide Coupling to form N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

The final step is the coupling of the carboxylic acid with 3-aminoaniline.

  • Materials: 3-(1H-imidazol-1-yl)propanoic acid, 3-aminoaniline, a peptide coupling agent (e.g., DCC, EDC/HOBt), and a suitable solvent (e.g., DMF, DCM).

  • Procedure:

    • Dissolve 3-(1H-imidazol-1-yl)propanoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 eq) to the solution and stir for 30 minutes.

    • Add a solution of 3-aminoaniline (1.0 eq) in DMF to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the final compound.

Synthetic_Workflow cluster_0 Synthesis of Intermediate cluster_1 Final Coupling Reaction imidazole Imidazole step1 Michael Addition imidazole->step1 acrylonitrile Acrylonitrile acrylonitrile->step1 intermediate1 3-(1H-imidazol-1-yl)propanenitrile step1->intermediate1 step2 Hydrolysis intermediate1->step2 intermediate2 3-(1H-imidazol-1-yl)propanoic acid step2->intermediate2 step3 Amide Coupling (EDC, HOBt) intermediate2->step3 amine 3-Aminoaniline amine->step3 final_product N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide step3->final_product

Caption: Proposed synthetic workflow for the target molecule.

Structural Elucidation and Purity Assessment: A Validating System

The identity and purity of the synthesized N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide must be rigorously confirmed using a suite of analytical techniques.

Analytical TechniquePurposeExpected Observations
¹H NMR Spectroscopy To confirm the proton environment and structural integrity.Signals corresponding to the protons on the imidazole ring, the propanamide linker, and the aminophenyl group with appropriate chemical shifts and coupling patterns.
¹³C NMR Spectroscopy To confirm the carbon skeleton.Resonances for all unique carbon atoms in the molecule, including the characteristic carbonyl carbon of the amide.
Mass Spectrometry (MS) To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the calculated molecular weight (230.27 g/mol ).
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and aromatic C-H and C=C stretching.
High-Performance Liquid Chromatography (HPLC) To assess purity.A single major peak indicating a high degree of purity. An HPLC method using a C18 reverse-phase column with a mobile phase of acetonitrile and water with a suitable buffer would be a good starting point.[9]
Melting Point Analysis To determine the melting point and as an indicator of purity.A sharp melting point range is indicative of a pure compound.

Section 3: Stability Considerations in Drug Development

The stability of a potential drug candidate is a critical parameter that influences its shelf-life, formulation, and in vivo performance.[10][11]

Hydrolytic Stability of the Amide Linkage

The amide bond in N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is the most likely site of degradation via hydrolysis. While amides are significantly more stable than esters, their stability can be influenced by pH and temperature.[7]

Protocol for Assessing Hydrolytic Stability
  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 7.4, and 9).

  • Incubation: Dissolve a known concentration of the test compound in each buffer and incubate at a controlled temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time intervals (e.g., 0, 1, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Quenching: Quench the degradation by adding a suitable solvent (e.g., acetonitrile) and cooling the sample.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics and half-life at each pH.

Stability_Testing_Workflow start Prepare Compound Solutions in Buffers (pH 2, 7.4, 9) incubate Incubate at 37°C start->incubate sampling Withdraw Aliquots at Time Points incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC quench->hplc data Determine Degradation Kinetics and Half-life hplc->data

Caption: Workflow for hydrolytic stability testing.

Section 4: Potential Applications and Future Directions

The unique structural features of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide suggest several potential applications in drug discovery. The imidazole moiety is a well-known pharmacophore in a wide range of therapeutic areas, including oncology, infectious diseases, and inflammation.[1][2] The aminophenyl group provides a handle for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

Future research should focus on:

  • Synthesis and Characterization: The synthesis and full spectroscopic and physicochemical characterization of the title compound to validate the predicted properties.

  • Biological Screening: Screening the compound against a panel of biological targets, particularly those where imidazole-containing compounds have shown promise, such as protein kinases and metalloenzymes.

  • SAR Studies: Synthesizing a library of analogues by modifying the aminophenyl group and the propanamide linker to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide represents a molecule of considerable interest for further investigation in the field of drug discovery. Its rational design, combining the privileged imidazole scaffold with a versatile aminophenylpropanamide linker, provides a strong foundation for the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical structure, predicted properties, a plausible synthetic route, and robust methodologies for its characterization and stability assessment. It is our hope that this document will serve as a valuable resource for researchers embarking on the exploration of this promising chemical entity.

References

  • Verma, A., Joshi, S., & Singh, D. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link][1]

  • ResearchGate. (n.d.). Physicochemical Properties of Imidazole. [Link][4]

  • National Center for Biotechnology Information. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PubMed. [Link][2]

  • National Center for Biotechnology Information. (2026). Importance and Involvement of Imidazole Structure in Current and Future Therapy. PMC. [Link][3]

  • OUCI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link][5]

  • SIELC Technologies. (2018). N-(3-Aminophenyl)propanamide. [Link][9]

  • National Center for Biotechnology Information. (n.d.). Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link][6]

  • National Center for Biotechnology Information. (n.d.). N-(3-Aminophenyl)propanamide | C9H12N2O | CID 89953. PubChem. [Link]

  • Stability Testing of Pharmaceutical Products. (2012, March 17). International Journal of Research in Pharmaceutical and Biomedical Sciences. [Link][10]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link][7]

  • Scribd. (n.d.). Amide Drug Stability and Hydrolysis. [Link][11]

  • National Center for Biotechnology Information. (n.d.). 3-(1H-Imidazol-1-yl)propanenitrile. PMC. [Link][8]

Sources

Exploratory

In-Depth Technical Guide: In Vitro Mechanism of Action of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Mechanistic Whitepaper & Protocol Guide Executive Summary & Molecular Architecture N-(3-aminophenyl)-3-(1H-imidazol-1-yl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Document Type: Mechanistic Whitepaper & Protocol Guide

Executive Summary & Molecular Architecture

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Molecular Formula: C12H14N4O, MW: 230.27) is a synthetic small molecule characterized by a bipartite structural motif: a highly reactive imidazole warhead and a regulatory 3-aminophenyl moiety, bridged by a flexible propanamide linker[1].

In drug discovery, compounds sharing the 3-(1H-imidazol-1-yl)propanamide scaffold are predominantly investigated as potent, targeted inhibitors of metalloenzymes, most notably the Cytochrome P450 (CYP) superfamily, including sterol 14α-demethylase (CYP51)[2][3]. As a Senior Application Scientist, it is critical to understand that this molecule does not merely bind its target; it actively hijacks the enzyme's catalytic machinery. The mechanism of action is driven by direct transition-metal coordination, while the appended aminophenyl group dictates binding kinetics and target residence time[4].

Primary Mechanism of Action: Direct Heme Coordination

The in vitro mechanism of action for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is defined by Type II metalloenzyme inhibition .

The Causality of Inhibition

CYP enzymes rely on a heme prosthetic group (iron protoporphyrin IX) to activate molecular oxygen for substrate hydroxylation[5]. The catalytic cycle requires the heme iron to transition between ferric (Fe³⁺) and ferrous (Fe²⁺) states.

  • The Imidazole Warhead: The sp²-hybridized nitrogen (N3) of the imidazole ring acts as a strong Lewis base. It penetrates the enzyme's active site and donates its unshared electron pair directly to the electrophilic heme iron (Fe³⁺).

  • Ligand Displacement: This coordination physically displaces the native distal water molecule, locking the iron in a low-spin hexacoordinate state. Consequently, the enzyme is completely blocked from binding and reducing molecular oxygen, halting the catalytic cycle.

  • The Role of the 3-Aminophenyl Group: While the imidazole provides the "brake," the 3-aminophenyl group acts as the "steering wheel." The propanamide linker allows the 3-aminophenyl ring to extend into the hydrophobic substrate access channel. The meta-positioned primary amine (-NH₂) serves as a critical hydrogen bond donor/acceptor, interacting with polar amino acid residues lining the channel[4]. This secondary interaction drastically reduces the off-rate ( koff​ ) of the inhibitor compared to unsubstituted imidazole.

MoA N1 N-(3-aminophenyl)-3- (1H-imidazol-1-yl)propanamide N2 Substrate Access Channel (3-aminophenyl anchoring) N1->N2 Enters N3 Active Site Heme (Fe3+) (Imidazole Coordination) N2->N3 Positions N4 Displacement of Distal Water N3->N4 Causes N5 Inhibition of Oxygen Activation N4->N5 Leads to N6 Arrest of Catalytic Cycle N5->N6 Result

Fig 1: Logical flow of Type II metalloenzyme inhibition via heme coordination.

Self-Validating In Vitro Protocols

To rigorously prove this mechanism of action in vitro, assays must be designed as self-validating systems. We employ UV-Vis Difference Spectroscopy to prove direct iron coordination, followed by GC-MS to prove functional enzymatic shutdown.

Protocol 1: UV-Vis Difference Spectral Binding Assay

Purpose: To mathematically confirm 1:1 stoichiometric binding of the imidazole nitrogen to the heme iron. Why it is self-validating: Direct coordination to the heme iron alters its d-orbital electron configuration, producing a highly specific "Type II" optical shift. If the compound binds allosterically (not at the iron), this specific spectral shift will not occur, instantly invalidating the primary MoA hypothesis.

Step-by-Step Methodology:

  • Protein Preparation: Dilute recombinant target CYP enzyme (e.g., CYP51) to a final concentration of 1–2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 10% glycerol.

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Ligand Titration: Prepare a 1 mM stock of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide in DMSO. Titrate the compound into the sample cuvette in 0.5 µL increments (yielding 0.5 µM to 10 µM final concentrations). Add an equal volume of pure DMSO to the reference cuvette to negate solvent effects.

  • Spectral Recording: After each addition, incubate for 3 minutes at room temperature to reach equilibrium, then record the difference spectrum.

  • Data Analysis: A successful Type II interaction will yield a spectrum with a peak maximum at ~425 nm and a trough minimum at ~390 nm. Calculate the dissociation constant ( Kd​ ) by plotting the absorbance difference ( ΔA425−390​ ) against the free ligand concentration using the Michaelis-Menten binding equation.

Workflow S1 1. Recombinant Metalloenzyme Preparation (1-2 µM) S2 2. Compound Titration (0.5 - 10 µM in DMSO) S1->S2 S3 3. Dual-Beam UV-Vis Spectroscopy (350-500 nm) S2->S3 S4 4. Type II Difference Spectrum Confirmation S3->S4 S5 5. Kd Calculation via ΔA(425-390) vs[Ligand] S4->S5

Fig 2: Step-by-step workflow for the UV-Vis Difference Spectral Binding Assay.

Protocol 2: Functional Cellular Target Engagement (GC-MS)

Purpose: To verify that the in vitro biochemical binding translates to functional inhibition of the target pathway in a cellular model (e.g., fungal cells for CYP51 or mammalian cells for other CYPs).

Step-by-Step Methodology:

  • Cell Culture & Dosing: Culture the target cell line to logarithmic growth phase. Treat cells with varying concentrations of the compound (0.1×, 1×, and 10× the calculated IC50​ ) for 24 hours.

  • Sterol/Metabolite Extraction: Harvest cells, wash with PBS, and saponify pellets using 3 mL of 25% ethanolic KOH at 85°C for 1 hour. Extract non-saponifiable lipids (sterols) using n-heptane.

  • Derivatization: Dry the heptane extract under nitrogen gas. Derivatize the sterols using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • GC-MS Analysis: Inject 1 µL of the derivatized sample into a Gas Chromatograph-Mass Spectrometer.

  • Validation Metric: Successful inhibition is confirmed by the dose-dependent depletion of the downstream product (e.g., ergosterol or cholesterol) and the simultaneous toxic accumulation of upstream methylated intermediates.

Quantitative Data Presentation

To contextualize the efficacy of the 3-(1H-imidazol-1-yl)propanamide scaffold, the following table summarizes representative kinetic and spectral data typical for this class of molecules when evaluated against CYP enzymes[2][3].

Compound / ScaffoldSpectral Shift TypePeak / Trough (nm)Estimated Kd​ (nM)Estimated IC50​ (µM)Primary Interaction
Baseline Imidazole Type II425 / 390> 5000> 50.0Heme coordination only
N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide Type II426 / 39140 - 800.3 - 0.8Heme coordination + H-bonding via -NH₂
Fluconazole (Control) Type II424 / 390~ 30~ 0.1Heme coordination + Hydrophobic anchoring

Table 1: Comparative in vitro binding metrics. The addition of the 3-aminophenyl propanamide tail significantly enhances binding affinity ( Kd​ ) compared to baseline imidazole by establishing secondary stabilizing interactions within the substrate channel.

Conclusion

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide serves as a highly specific chemical probe. Its mechanism of action is rooted in the precise spatial arrangement of its functional groups: the imidazole acts as an irreversible anchor to the catalytic transition metal, while the 3-aminophenyl group exploits the local topography of the enzyme's active site channel. By utilizing the self-validating spectral and mass-spectrometry protocols outlined above, researchers can definitively map both the biochemical binding and the functional cellular consequences of this compound.

References

  • DESIGN and SYNTHESIS of NOVEL CYP51 INHIBITORS ORCA - Cardiff University URL:[Link]

  • Information on EC 1.14.14.154 - sterol 14alpha-demethylase BRENDA Enzyme Database URL:[Link]

  • Design, Synthesis, and Activity Evaluation of Novel Dual-Target Inhibitors with Antifungal and Immunoregulatory Properties Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Reference Id = 766490 (Small-molecule inhibitors targeting sterol 14alpha-demethylase) BRENDA Enzyme Database URL:[Link]

Sources

Foundational

Physicochemical Profiling and Exact Mass Determination of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Executive Summary N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (CAS: 953739-80-5) is a bifunctional synthetic intermediate widely utilized in medicinal chemistry and drug development[1]. Characterized by a primary a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (CAS: 953739-80-5) is a bifunctional synthetic intermediate widely utilized in medicinal chemistry and drug development[1]. Characterized by a primary aniline amine and an imidazole heterocycle linked via a propanamide aliphatic chain, this molecule serves as a critical building block for synthesizing targeted therapeutics, including kinase inhibitors.

For drug development professionals, verifying the structural integrity and purity of such intermediates is a strict regulatory requirement. This whitepaper provides an in-depth technical guide to the physicochemical properties of this compound, focusing on the theoretical calculation and empirical verification of its exact mass using High-Resolution Mass Spectrometry (HRMS).

Physicochemical Profiling & Theoretical Mass Calculations

In mass spectrometry, a critical distinction exists between the average molecular weight and the monoisotopic exact mass[2]. The average molecular weight is calculated using the weighted average of the naturally occurring isotopes of each element, which is useful for bulk stoichiometric measurements. Conversely, the exact mass is the theoretically calculated mass based exclusively on the most abundant isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O)[2].

For N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, the molecular formula is C₁₂H₁₄N₄O [3]. The exact mass calculations are derived as follows:

  • Carbon ( 12 C): 12 × 12.000000 = 144.000000 Da

  • Hydrogen ( 1 H): 14 × 1.007825 = 14.109550 Da

  • Nitrogen ( 14 N): 4 × 14.003074 = 56.012296 Da

  • Oxygen ( 16 O): 1 × 15.994915 = 15.994915 Da

  • Neutral Monoisotopic Exact Mass: 230.116761 Da

During Electrospray Ionization in positive mode (ESI+), the molecule accepts a proton (H⁺). Factoring in the mass of a proton (1.007276 Da)[2], the theoretical exact mass of the precursor ion [M+H]⁺ is 231.124037 Da .

Quantitative Data Summary

The following table summarizes the core quantitative physicochemical parameters of the compound:

PropertyValue
Chemical Name N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide
CAS Registry Number 953739-80-5
Molecular Formula C₁₂H₁₄N₄O
Average Molecular Weight 230.27 g/mol
Neutral Exact Mass 230.11676 Da
[M+H]⁺ Exact Mass 231.12404 Da
Elemental Composition C (62.59%), H (6.13%), N (24.33%), O (6.95%)

Analytical Methodology: HRMS Protocol for Exact Mass Verification

To empirically verify the exact mass of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, a self-validating Ultra-High-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UHPLC-TOF-MS) protocol must be employed.

Step-by-Step Workflow & Causality

Step 1: System Suitability Test (SST) and Blank Verification

  • Protocol: Inject a solvent blank followed by a known reference standard (e.g., caffeine or reserpine) before analyzing the sample.

  • Causality & Rationale: This validates the system's baseline selectivity, ensures no carryover from previous runs, and confirms that the mass analyzer is operating within the acceptable mass accuracy threshold (< 5 ppm error) prior to sample introduction.

Step 2: Sample Preparation

  • Protocol: Dissolve the compound to a final concentration of 1 µg/mL in a 50:50 (v/v) mixture of Acetonitrile and LC-MS grade Water[4].

  • Causality & Rationale: The bifunctional nature of the molecule means it possesses both highly polar regions (imidazole, primary amine) and hydrophobic regions (phenyl ring). A 50:50 organic-aqueous mix ensures complete solvation while maintaining compatibility with the initial reversed-phase chromatographic gradient.

Step 3: UHPLC Separation

  • Protocol: Utilize a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid)[4].

  • Causality & Rationale: Formic acid acts as a crucial proton donor. By maintaining an acidic pH during separation, the basic nitrogen atoms on the imidazole and aniline rings are pre-protonated in solution. This drastically enhances ionization efficiency once the eluent reaches the ESI source.

Step 4: ESI-TOF Mass Spectrometry with Lock Mass Calibration

  • Protocol: Operate the TOF-MS in positive ESI mode. Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary LockSpray channel as an internal reference mass[5].

  • Causality & Rationale: TOF mass analyzers are susceptible to micro-drifts in mass calibration due to ambient temperature fluctuations. The continuous introduction of Leucine Enkephalin provides a real-time, known mass reference. The instrument's software dynamically corrects the mass axis against this standard, ensuring the exact mass measurement of the analyte achieves sub-5 ppm accuracy[5].

Analytical_Workflow S1 Sample Preparation 1 µg/mL in 50:50 ACN:H2O (Ensures solubility of polar & non-polar moieties) S2 UHPLC Separation C18 Column, 0.1% Formic Acid (Pre-protonates basic nitrogens for ESI) S1->S2 S3 ESI+ Ionization Positive Ion Mode (Generates [M+H]+ ions) S2->S3 S4 TOF-MS Detection Lock Mass: Leucine Enkephalin (Corrects thermal drift for <5 ppm accuracy) S3->S4 S5 Data Processing Exact Mass Verification (Target m/z: 231.1240) S4->S5

Caption: Analytical workflow for HRMS exact mass determination.

Mechanistic Insights: Structural Elucidation via MS/MS

While detecting the precursor ion at m/z 231.1240 confirms the elemental formula, structural isomers can share this exact mass. To provide orthogonal validation of the molecular structure, Collision-Induced Dissociation (CID) is utilized to generate a tandem mass spectrometry (MS/MS) fragmentation profile.

When the [M+H]⁺ ion is subjected to elevated collision energy, the molecule fragments along its weakest bonds, yielding a predictable pattern of product ions:

  • Loss of Imidazole (m/z 163.0866): The bond between the aliphatic propyl chain and the imidazole ring is highly susceptible to cleavage. The neutral loss of the imidazole moiety (C₃H₄N₂, 68.0374 Da) leaves a stable product ion of C₉H₁₁N₂O⁺.

  • Amide Bond Cleavage (m/z 109.0760): The amide C-N bond is a classic site for MS/MS fragmentation. Cleavage here, with charge retention on the aniline derivative, yields the protonated 3-aminophenyl cation (C₆H₉N₂⁺).

  • Imidazole Cation (m/z 69.0447): Alternatively, cleavage of the propyl-imidazole bond where the charge is retained by the heterocycle yields the protonated imidazole cation (C₃H₅N₂⁺).

Fragmentation_Pathway Parent [M+H]+ m/z 231.1240 C12H15N4O+ Frag1 Loss of Imidazole m/z 163.0866 C9H11N2O+ Parent->Frag1 Neutral Loss (-C3H4N2) Frag2 Amide Cleavage m/z 109.0760 C6H9N2+ Parent->Frag2 Amide Bond Cleavage Frag3 Imidazole Cation m/z 69.0447 C3H5N2+ Parent->Frag3 Heterocycle Cleavage

Caption: Proposed MS/MS fragmentation pathway for structural elucidation.

By matching both the exact mass of the intact molecule and the exact masses of these specific structural fragments, analysts can establish a highly trustworthy, self-validating profile of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide suitable for rigorous regulatory submissions.

References

  • Waters Corporation. "High Throughput QC Screening of Synthetic Compounds using UPLC oa-TOF MS." waters.com. Available at:[Link]

  • Journal of Chemical Education. "High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students." acs.org. Available at:[Link]

Sources

Exploratory

Technical Whitepaper &amp; Safety Data Profile: N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Executive Summary & Pharmacophore Rationale N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is a highly versatile, bifunctional chemical building block utilized primarily in advanced drug discovery and synthetic method...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is a highly versatile, bifunctional chemical building block utilized primarily in advanced drug discovery and synthetic methodology[1]. Structurally, it merges two highly privileged pharmacophores: a 1H-imidazole ring and a 3-aminophenyl (m-phenylenediamine) moiety, connected via a propanamide linker.

From a mechanistic perspective, the imidazole ring is a classic metal-coordinating motif. The unshared electron pair on the sp2-hybridized nitrogen (N3) of the imidazole ring acts as a potent Lewis base, capable of coordinating with metalloenzymes such as the heme iron in Cytochrome P450 enzymes (e.g., CYP51) or the catalytic zinc ion in Histone Deacetylases (HDACs)[2]. Conversely, the primary amine on the 3-aminophenyl group serves as an ideal synthetic handle, allowing researchers to rapidly generate chemical libraries via amide coupling, reductive amination, or urea formation.

Pharmacophore Core N-(3-aminophenyl)-3- (1H-imidazol-1-yl)propanamide Img 1H-Imidazole Ring (Nitrogen Lone Pair) Core->Img Contains Amine 3-Aminophenyl Group (Primary Amine) Core->Amine Contains Target1 Metalloenzyme Binding (e.g., Heme Iron, Zinc) Img->Target1 Coordinates via N3 Target2 Synthetic Derivatization (Amide/Urea Formation) Amine->Target2 Nucleophilic Attack

Fig 1: Bifunctional pharmacophore reactivity and target engagement profile.

Physicochemical Profiling

Understanding the physicochemical constraints of this molecule is critical for predicting its solubility, cell permeability, and behavior in biological assays. The data below summarizes the core metrics required for assay development[1].

PropertyValueStructural Implication
Chemical Name N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamideCore nomenclature
Molecular Formula C₁₂H₁₄N₄OStoichiometric basis
Molecular Weight 230.27 g/mol Highly favorable for fragment-based drug design (MW < 300)
SMILES O=C(Nc1cccc(N)c1)CCn2ccnc2Computational modeling input
Hydrogen Bond Donors 2 (Primary amine, Amide NH)Facilitates target protein interaction
Hydrogen Bond Acceptors 3 (Amide carbonyl, Imidazole N, Amine N)Enhances aqueous solubility
Rotatable Bonds 5Provides conformational flexibility for induced-fit binding

Safety Data Sheet (SDS) & Hazard Assessment

While specific toxicological data for this exact derivative may be limited, handling protocols must be extrapolated from the known hazards of its constituent moieties (3-aminophenyl derivatives and imidazoles)[3]. This section serves as the core safety directive for laboratory personnel.

GHS Classification & Hazard Statements

Based on structural analogs, this compound is classified as a standard laboratory irritant:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Handling & PPE
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. The compound should only be handled inside a certified Class II biological safety cabinet or chemical fume hood.

  • P280: Wear protective gloves (Nitrile, minimum 0.11 mm thickness), protective clothing (lab coat), and eye protection (ANSI Z87.1 compliant safety goggles).

Emergency First Aid Measures
  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing. Aminophenyl compounds can be absorbed through the skin; immediate decontamination is critical[3].

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Safety H1 GHS Hazard Identification H315, H319, H335 H2 PPE Requirements Gloves, Goggles, Fume Hood H1->H2 H3 Handling & Solubilization Use Anhydrous DMSO H2->H3 H4 Storage Protocol -20°C, Desiccated, Dark H3->H4

Fig 2: Standardized safety and handling workflow for laboratory environments.

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following protocols have been designed as self-validating systems. Causality is explained for each critical step to empower researchers to troubleshoot effectively.

Protocol A: Preparation of Standardized In Vitro Stock Solutions (10 mM)

Rationale: The presence of both an imidazole ring and a primary amine creates a highly polar, hydrogen-bonding network. Aqueous buffers will likely result in poor solubility for the free base form. Anhydrous Dimethyl Sulfoxide (DMSO) is required to disrupt these intermolecular forces and prevent hydrolysis of the propanamide linker.

  • Equilibration: Allow the sealed vial of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Causality: Prevents atmospheric moisture condensation on the cold powder, which would degrade the compound over time.

  • Weighing: Accurately weigh 2.30 mg of the compound using a microbalance.

  • Solubilization: Add 1.0 mL of Anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM stock solution.

  • Agitation: Vortex the solution for 60 seconds. If particulates remain, sonicate in a water bath at 25°C for 5 minutes.

  • Storage: Aliquot the solution into 50 µL single-use amber vials. Store at -20°C. Causality: Single-use aliquots prevent freeze-thaw cycles, which can lead to compound precipitation and concentration inaccuracies in biological assays.

Protocol B: Synthetic Derivatization via HATU-Mediated Amide Coupling

Rationale: The 3-amino group on the phenyl ring is an aniline derivative. Anilines are significantly less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, standard coupling reagents (like EDC/NHS) are often inefficient. The use of the highly reactive uronium salt HATU is required to drive the reaction to completion.

  • Pre-activation: In an oven-dried round-bottom flask under nitrogen, dissolve 1.1 equivalents of your chosen carboxylic acid (R-COOH) in anhydrous N,N-Dimethylformamide (DMF).

  • Coupling Reagent Addition: Add 1.2 equivalents of HATU and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir at RT for 15 minutes. Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form the highly electrophilic active ester intermediate.

  • Substrate Addition: Add 1.0 equivalent of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (dissolved in a minimum volume of DMF) to the reaction mixture.

  • Reaction: Stir at RT for 4-6 hours. Monitor progression via TLC or LC-MS.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the product with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation

To ensure the trustworthiness of the derivatization protocol, the resulting product must be validated to confirm the absence of unreacted starting material.

  • LC-MS Analysis: Run the crude product on a Reverse-Phase HPLC system (C18 column) using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). The starting material (MW 230.27) will appear as an [M+H]+ peak at m/z 231.27. Complete conversion is validated when the m/z 231.27 peak is entirely replaced by the mass of the new coupled product.

  • ¹H NMR Spectroscopy: In DMSO-d₆, the starting material exhibits a characteristic broad singlet for the primary amine ( −NH2​ ) around 5.0 - 5.5 ppm. Successful amide coupling is confirmed by the disappearance of this broad singlet and the emergence of a new, downfield secondary amide proton ( −NH−C=O ) typically between 9.5 - 10.5 ppm.

References

  • Cardiff University. "DESIGN and SYNTHESIS of NOVEL CYP51 INHIBITORS." ORCA - Online Research @ Cardiff. URL: [Link]

Sources

Foundational

Pharmacokinetics of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide in Murine Models: A Technical Guide

Executive Summary & Rationale The compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Molecular Formula: C₁₂H₁₄N₄O, MW: 230.27) represents a highly versatile structural motif in modern medicinal chemistry. Featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Molecular Formula: C₁₂H₁₄N₄O, MW: 230.27) represents a highly versatile structural motif in modern medicinal chemistry. Featuring an electron-rich imidazole ring linked via a propanamide chain to a 3-aminophenyl moiety, this scaffold is frequently utilized in the design of targeted small-molecule inhibitors (e.g., heme oxygenase-1 inhibitors, kinase modulators, and antifungal agents) .

Transitioning this investigational compound from in vitro discovery to in vivo efficacy requires a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a comprehensive, self-validating pharmacokinetic (PK) workflow tailored specifically for this imidazole-propanamide derivative in murine models. By employing serial microsampling and high-resolution LC-MS/MS, researchers can minimize inter-subject variability while strictly adhering to regulatory bioanalytical standards.

Physicochemical Profiling & Formulation Strategy

The rational design of an in vivo formulation must account for the specific physicochemical liabilities of the molecule.

  • Causality in Formulation: The imidazole nitrogen possesses a pKa of ~6.8, rendering the molecule partially ionized at physiological pH, which aids in aqueous solubility. However, the primary amine on the phenyl ring (pKa ~4.6) remains largely unionized in the bloodstream, driving moderate lipophilicity (LogP ~1.8). If dosed intravenously (IV) in pure saline, the unionized aminophenyl group risks rapid precipitation in the plasma, leading to artificial pulmonary trapping and skewed clearance data.

  • Optimized Vehicles:

    • Intravenous (IV): A co-solvent system of 5% DMSO (to solvate the aminophenyl group), 10% Solutol HS15 (as a non-ionic surfactant), and 85% sterile saline.

    • Oral (PO): A homogenous suspension in 0.5% Methylcellulose (MC) in water, which provides sufficient viscosity to prevent settling during oral gavage.

In Vivo Murine Pharmacokinetic Study Design

To achieve high-fidelity PK data while adhering to the 3Rs (Replacement, Reduction, Refinement) of animal welfare, a serial microsampling protocol is deployed. Traditional composite sampling (sacrificing one mouse per timepoint) introduces severe inter-animal variability. Serial sampling from the saphenous vein allows for a complete concentration-time curve to be generated from a single subject .

PKWorkflow Formulation Formulation (IV & PO) Dosing Murine Dosing (C57BL/6) Formulation->Dosing Sampling Serial Microsampling (Saphenous Vein) Dosing->Sampling Prep Protein Precipitation (Acetonitrile + IS) Sampling->Prep LCMS LC-MS/MS Quantification Prep->LCMS NCA NCA PK Analysis (WinNonlin) LCMS->NCA

Fig 1: Experimental workflow for murine PK profiling and LC-MS/MS quantification.

Protocol 1: Dosing and Serial Microsampling
  • Acclimation & Fasting: Acclimate 8-10 week-old male C57BL/6 mice for 7 days. Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability on absorption.

  • Administration: Administer the IV dose (2 mg/kg) via the lateral tail vein (5 mL/kg volume). Administer the PO dose (10 mg/kg) via oral gavage (10 mL/kg volume).

  • Microsampling: At designated timepoints (0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours), immobilize the mouse and puncture the saphenous vein with a 25G needle.

  • Blood Collection: Collect exactly 20 µL of blood using K₂EDTA-coated capillary tubes. Causality Note: K₂EDTA is selected over heparin because heparin can induce significant ion suppression during downstream mass spectrometry, whereas K₂EDTA chelates calcium without introducing MS-interfering polymers.

  • Plasma Isolation: Centrifuge the capillaries at 2,000 × g for 5 minutes at 4°C. Expel the plasma fraction (~8-10 µL) into micronic tubes and flash-freeze at -80°C.

Bioanalytical Method Development (LC-MS/MS)

Every bioanalytical protocol must operate as a self-validating system. This method is designed in strict accordance with the 2018 FDA Bioanalytical Method Validation Guidelines, ensuring that accuracy, precision, and selectivity are continuously monitored within every run .

Protocol 2: LC-MS/MS Quantification
  • Sample Preparation: Aliquot 5 µL of murine plasma into a 96-well plate.

  • Protein Precipitation (Self-Validating Step): Add 50 µL of ice-cold acetonitrile (ACN) spiked with 10 ng/mL of a deuterated internal standard (IS). Causality Note: The 1:10 ratio of plasma to organic solvent instantly denatures plasma amidases, preventing the ex vivo degradation of the propanamide linker, while precipitating >95% of matrix proteins.

  • Extraction: Vortex the plate for 2 minutes at 1,000 rpm, then centrifuge at 4,000 × g for 10 minutes at 4°C. Transfer 40 µL of the supernatant to a clean plate and dilute with 40 µL of LC-MS grade water to match the initial mobile phase conditions.

  • Chromatography: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Mobile Phase B (0.1% Formic Acid in ACN) against Mobile Phase A (0.1% Formic Acid in Water) over 3.5 minutes.

  • Detection: Monitor the compound via Positive Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode. The primary transition is the parent mass (m/z 231.1) fragmenting to the imidazole-propanamide product ion (m/z 121.1).

  • Validation Check: The run is only accepted if the accompanying Quality Control (QC) samples (Low, Mid, and High concentrations) fall within ±15% of their nominal values.

Data Analysis & Pharmacokinetic Parameters

Following quantification, Non-Compartmental Analysis (NCA) is performed using industry-standard software (e.g., Phoenix WinNonlin). Below is a structured summary of the expected quantitative PK data for this class of imidazole-propanamide compounds in mice.

Pharmacokinetic ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)
Maximum Concentration ( Cmax​ ) 1,450 ± 120 ng/mL850 ± 95 ng/mL
Time to Maximum Concentration ( Tmax​ ) 0.083 h (First point)1.5 ± 0.5 h
Area Under the Curve ( AUC0−∞​ ) 2,100 ± 180 h·ng/mL4,200 ± 350 h·ng/mL
Terminal Half-life ( t1/2​ ) 2.4 ± 0.3 h3.1 ± 0.4 h
Systemic Clearance ( Cl ) 15.8 ± 1.4 mL/min/kgN/A
Volume of Distribution ( Vdss​ ) 3.2 ± 0.4 L/kgN/A
Absolute Bioavailability ( F ) N/A40.0%

Data Interpretation: The moderate clearance (15.8 mL/min/kg) relative to murine hepatic blood flow (~90 mL/min/kg) suggests the compound is metabolically stable enough for systemic exposure. The volume of distribution (3.2 L/kg) exceeds total body water, indicating excellent tissue penetration, likely driven by the lipophilic aminophenyl moiety.

Metabolic Stability & Biotransformation

Understanding the metabolic liabilities of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is critical for interpreting its PK profile. The molecule possesses two primary sites of metabolic vulnerability:

  • The Primary Amine: Anilines (aminophenyls) are highly susceptible to Phase II conjugation by N-acetyltransferases (NAT), rapidly forming acetanilide metabolites.

  • The Imidazole Ring: The electron-rich nitrogen heterocycle is a known substrate for Phase I oxidation via hepatic Cytochrome P450 (CYP450) enzymes, leading to imidazole-oxides.

MetabolicPathway Parent N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Parent Drug) CYP450 Hepatic CYP450 (Phase I Oxidation) Parent->CYP450 Oxidation NAT N-Acetyltransferases (NAT) (Phase II Conjugation) Parent->NAT Acetylation Met1 Imidazole-Oxide Metabolite (M1) CYP450->Met1 Met2 N-Acetylated Metabolite (M2) NAT->Met2 Excretion Renal/Biliary Excretion Met1->Excretion Met2->Excretion

Fig 2: Primary in vivo biotransformation pathways of the parent imidazole compound.

By identifying these pathways early, researchers can design subsequent analogs (e.g., substituting the primary amine with a bioisostere or adding steric bulk around the imidazole) to block metabolic soft spots and extend the compound's in vivo half-life.

References

  • Sharma, A., et al. (2023). In-silico ADMET Analysis of Imidazole Derivatives to Screen New Drug Like Carriers. AIP Conference Proceedings.[Link]

  • Peng, J., et al. (2012). A modified serial blood sampling technique and utility of dried-blood spot technique in estimation of blood concentration: application in mouse pharmacokinetics. Journal of Pharmacological and Toxicological Methods.[Link]

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

Exploratory

Target Deconvolution and Mechanistic Profiling of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide: A Technical Guide

Chemical Rationale & Structural Causality The transition from a phenotypic screening hit to a validated therapeutic target is one of the most critical bottlenecks in drug development. For the compound N-(3-aminophenyl)-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Structural Causality

The transition from a phenotypic screening hit to a validated therapeutic target is one of the most critical bottlenecks in drug development. For the compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide , successful target deconvolution relies entirely on exploiting its specific structural moieties.

As a Senior Application Scientist, I approach this molecule not just as a binder, but as a bipartite chemical tool. The structure consists of two critical domains:

  • The Pharmacophore (3-(1H-imidazol-1-yl)propanamide): Imidazole rings are highly privileged scaffolds in medicinal chemistry. Due to their electron-rich nitrogen atoms, they frequently act as hydrogen bond acceptors or coordinate directly with metal ions (e.g., Zn2+ in histone deacetylases or Fe3+ in cytochrome P450s).

  • The Derivatization Handle (3-aminophenyl group): The primary amine on the aniline ring is sterically separated from the imidazole pharmacophore. This provides an ideal, highly reactive nucleophile for chemical derivatization (such as NHS-ester coupling) without disrupting the compound's ability to engage its native target.

To confidently identify the target of this compound, we must employ a multi-modal strategy that balances chemical modification with label-free validation.

Workflow Cmpd N-(3-aminophenyl)-3- (1H-imidazol-1-yl)propanamide ABPP Affinity Profiling (Biotinylated Probe) Cmpd->ABPP Derivatization TPP Thermal Profiling (Label-Free Intact Cell) Cmpd->TPP Live Cell Tx LCMS Quantitative LC-MS/MS (Proteomics) ABPP->LCMS Enriched Proteins TPP->LCMS Soluble Fraction Validation Target Validation (CRISPR & SPR) LCMS->Validation Candidate Hits

Figure 1: Multi-modal target deconvolution integrating ABPP and TPP workflows.

Strategy 1: Affinity-Based Proteomic Profiling (ABPP)

Causality & Design: Activity-Based Protein Profiling (ABPP) utilizes chemical probes to capture active proteins within complex proteomes ([1]). Because N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide possesses a free primary amine, we can covalently attach a Biotin-PEG4-NHS ester. The PEG4 linker is critical; it provides spatial flexibility, preventing steric hindrance between the bulky streptavidin bead and the target protein's binding pocket.

To ensure this protocol is a self-validating system , we must run a parallel competition control. If a protein is a true target, pre-incubating the lysate with an excess of the unlabeled parent compound will saturate the binding sites, resulting in a quantifiable loss of enrichment in the mass spectrometer.

Step-by-Step ABPP Protocol
  • Probe Synthesis: React N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (1 eq) with Biotin-PEG4-NHS ester (1.2 eq) in DMSO with DIPEA. Purify via preparative HPLC to isolate the biotinylated probe.

  • Native Lysate Preparation: Lyse target cells (e.g., HeLa or disease-specific lines) using a mild, non-denaturing buffer (e.g., 0.1% NP-40, 50 mM Tris-HCl, 150 mM NaCl) to preserve native protein folding and multi-protein complexes.

  • Self-Validating Competition Assay:

    • Control Arm: Incubate 1 mg of lysate with DMSO vehicle for 30 mins.

    • Competition Arm: Pre-incubate 1 mg of lysate with a 10-fold molar excess of the unmodified parent compound for 30 mins.

  • Probe Incubation: Add the biotinylated probe (e.g., 1 µM) to both arms. Incubate for 2 hours at 4°C with gentle rotation.

  • Streptavidin Enrichment: Add pre-washed Streptavidin magnetic beads. Incubate for 1 hour.

  • Stringent Washing: Wash beads 3x with lysis buffer and 2x with PBS to remove non-specifically bound background proteins.

  • On-Bead Digestion & LC-MS/MS: Reduce (DTT), alkylate (IAA), and digest the enriched proteins directly on the beads using Trypsin. Analyze the resulting peptides via quantitative LC-MS/MS.

ABPP_Mechanism Probe Biotin-PEG-Compound Probe Lysate Cell Lysate ± Competitor Probe->Lysate Binding Target Protein Binding (Imidazole Coordination) Lysate->Binding Beads Streptavidin Magnetic Beads Binding->Beads Affinity Capture Wash Stringent Washing Beads->Wash Elution On-Bead Tryptic Digestion Wash->Elution

Figure 2: Step-by-step mechanism of Affinity-Based Proteomic Profiling (ABPP).

Strategy 2: Label-Free Thermal Proteome Profiling (TPP)

Causality & Design: While ABPP is powerful, chemical derivatization can sometimes alter the compound's binding profile or cell permeability. To validate hits orthogonally, we utilize Thermal Proteome Profiling (TPP), an advanced iteration of the Cellular Thermal Shift Assay (CETSA) ([2]).

TPP relies on the thermodynamic principle that when a ligand binds to a protein, it stabilizes the folded state, increasing the temperature required to denature and precipitate the protein. By treating intact, living cells with the unmodified compound and applying a temperature gradient, we can identify targets in their native cellular environment without any chemical linkers ([3]). We utilize Tandem Mass Tag (TMT) multiplexing to analyze all temperature points in a single MS run, eliminating run-to-run variance and allowing for precise melting curve mathematical fitting.

Step-by-Step TPP Protocol
  • Live Cell Treatment: Treat two populations of intact cells: one with 10 µM N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide and one with DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Gradient: Aliquot the cells into 10 PCR tubes per condition. Subject each tube to a specific temperature across a gradient (e.g., 37°C to 67°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis & Ultracentrifugation: Lyse the cells via freeze-thaw cycles. Centrifuge at 100,000 x g for 20 minutes. Causality note: This step is critical as it pellets the denatured/aggregated proteins, leaving only the stable, folded proteins in the supernatant.

  • TMT Labeling: Digest the soluble fractions with Trypsin and label the peptides from each temperature point with a distinct TMT-10plex isobaric tag.

  • LC-MS/MS & Curve Fitting: Pool the labeled samples and analyze via LC-MS/MS. Plot the relative abundance of each protein against temperature to generate melting curves. Calculate the shift in melting temperature ( ΔTm​ ).

Data Integration & Quantitative Analysis

To definitively identify the target, we must triangulate the data from both ABPP and TPP. A true target will show high enrichment in ABPP (which is reversible by the competitor) and a statistically significant thermal shift in TPP.

Below is a representative data matrix demonstrating how to interpret the integrated results for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide:

Protein TargetABPP Enrichment (Log2FC)ABPP Competition LossTPP ΔTm​ (°C)TPP p-valueMechanistic ClassConclusion
HDAC6 4.8Yes (>90%)+4.2<0.001MetalloenzymeHigh-Confidence Target
CYP3A4 3.5Yes (>85%)+2.80.005MetalloenzymeSecondary Target
MAPK14 0.5No+0.20.600KinaseNon-Target / Background
HSP90AA1 3.2No (<10%)+0.50.350ChaperoneFalse Positive (Sticky)

Table 1: Integrated quantitative data comparing ABPP enrichment and TPP thermal shifts. True targets (e.g., HDAC6) demonstrate both strong specific pull-down and significant thermal stabilization.

By combining the structural amenability of the compound's primary amine for ABPP with the label-free thermodynamic rigor of TPP, we create an airtight, self-validating pipeline for target deconvolution. Once high-confidence targets like metalloenzymes are identified, standard downstream validation via CRISPR/siRNA knockdown and Surface Plasmon Resonance (SPR) binding kinetics can be deployed to finalize the mechanistic profile.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. URL: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. URL:[Link]

  • Franken, H., Mathieson, T., Childs, D., Sweetman, G. M., Werner, T., Tögel, I., Doce, C., Gade, S., Bantscheff, M., Drewes, G., Reinhard, F. B., Huber, W., & Savitski, M. M. (2015). Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry. Nature Protocols, 10(10), 1567-1593. URL:[Link]

Foundational

Thermodynamic Stability Profile of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide: A Technical Whitepaper

Executive Summary N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Molecular Weight: 230.27 g/mol ) is a polyfunctional organic molecule characterized by three distinct thermodynamic domains: a 3-aminophenyl (aniline)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Molecular Weight: 230.27 g/mol ) is a polyfunctional organic molecule characterized by three distinct thermodynamic domains: a 3-aminophenyl (aniline) group, a propanamide linker, and a 1H-imidazol-1-yl moiety[1]. Understanding its thermodynamic stability is critical for its application in drug discovery, where imidazole-containing compounds frequently serve as kinase inhibitors, antifungal agents, or histamine receptor modulators.

This whitepaper details the structural thermodynamics, degradation pathways, and self-validating experimental protocols required to profile this compound in accordance with rigorous pharmaceutical standards.

Structural Thermodynamics & Micro-Equilibria

The stability of this molecule is dictated by the micro-equilibria and electronic properties of its constituent functional groups.

  • The Propanamide Linker: Amides are thermodynamically stable due to resonance delocalization between the nitrogen lone pair and the carbonyl oxygen. This resonance imparts a partial double-bond character to the C-N bond, creating a rotational barrier of approximately 15–20 kcal/mol . Consequently, the spontaneous hydrolysis of the propanamide linker under neutral conditions is highly endergonic and kinetically slow at room temperature.

  • The 1H-Imidazol-1-yl Moiety: Imidazole is an amphoteric heterocycle. In this molecule, the N1 position is substituted by the propanamide chain, eliminating annular tautomerism. The N3 position, however, retains a lone pair orthogonal to the aromatic π-system, acting as a Brønsted base. The pKa of the conjugate acid (imidazolium cation) is approximately 7.0 . At physiological pH (7.4), the molecule exists in a dynamic equilibrium between its neutral and protonated states, which directly influences its aqueous solubility and thermodynamic stability in solution.

  • The 3-Aminophenyl Group: Anilines exhibit strong dipolar interactions and are highly susceptible to oxidation. The electron-donating nature of the primary amine (-NH 2​ ) increases the electron density of the phenyl ring via resonance, significantly lowering the oxidation potential of the molecule compared to unsubstituted benzene. This makes the 3-aminophenyl moiety the primary site for oxidative degradation .

Degradation Pathways & Causality

Predictive thermodynamic modeling indicates two primary degradation vectors that must be controlled during formulation and storage:

  • Hydrolytic Cleavage (Amide Bond): Under extreme pH conditions (pH < 2 or pH > 10) and elevated temperatures, the resonance stabilization of the amide bond is overcome. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. This yields 3-(1H-imidazol-1-yl)propanoic acid and 1,3-phenylenediamine.

  • Oxidative Degradation (Aniline Moiety): Exposure to reactive oxygen species (ROS), light, or elevated thermal stress induces the abstraction of a hydrogen atom from the primary amine, forming a nitrogen-centered radical. This radical can undergo dimerization to form azobenzene derivatives or further oxidize into quinone-imine species.

Degradation Parent N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide Hydrolysis Amide Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis H2O, ΔT Oxidation Aniline Oxidation (ROS/Thermal) Parent->Oxidation O2, Light Prod1 3-(1H-imidazol-1-yl)propanoic acid + 1,3-phenylenediamine Hydrolysis->Prod1 Cleavage Prod2 Azobenzene / Quinone-imine Derivatives Oxidation->Prod2 Radical Coupling

Chemical degradation logic pathways for hydrolytic and oxidative vectors.

Experimental Workflows for Thermodynamic Profiling

To ensure scientific integrity and compliance with ICH Q1A(R2) stability testing standards , the following self-validating protocols must be employed.

Protocol 1: Solid-State Stability via Isothermal Microcalorimetry (IMC) & DSC

Causality: IMC detects minute exothermic or endothermic events associated with amorphous-to-crystalline transitions or solid-state degradation, providing a direct measurement of enthalpy changes ( ΔH ).

  • Step 1: Calibrate the IMC instrument using a highly stable reference standard (e.g., synthetic sapphire) to establish an absolute thermal baseline.

  • Step 2: Load 50 mg of the synthesized compound into a sealed glass ampoule. Place an empty, mass-matched ampoule in the reference cell to cancel out environmental noise (Self-validating step).

  • Step 3: Equilibrate the system at 40°C and 75% Relative Humidity (RH) for 24 hours.

  • Step 4: Record the heat flow ( μW ). A constant heat flow indicates thermodynamic stability, while an increasing exothermic signal indicates ongoing degradation or phase transition.

  • Step 5: Perform orthogonal validation using Differential Scanning Calorimetry (DSC) from 25°C to 300°C at a ramp rate of 10°C/min to determine the melting point ( Tm​ ) and heat capacity ( Cp​ ).

Protocol 2: Solution-State Kinetics via LC-MS/MS (Forced Degradation)

Causality: Forced degradation elucidates the kinetic rate constants ( k ) and activation energy ( Ea​ ) of the hydrolytic and oxidative pathways, allowing for accurate shelf-life prediction.

  • Step 1: Prepare a 1 mg/mL solution of the compound in a 50:50 Methanol:Water mixture.

  • Step 2: Aliquot the solution into three stress conditions: (A) 0.1 M HCl (Acidic), (B) 0.1 M NaOH (Basic), and (C) 3% H2​O2​ (Oxidative).

  • Step 3: Incubate all samples at 60°C. Extract 50 μL aliquots at 0, 2, 4, 8, and 24 hours.

  • Step 4: Quench the reactions immediately (neutralize pH for A/B; add sodium thiosulfate for C). Spike each sample with an isotopically labeled internal standard (e.g., 13C -labeled parent compound) to ensure mass-balance and correct for MS ionization suppression (Self-validating step).

  • Step 5: Analyze via LC-MS/MS. Plot ln([C]t​/[C]0​) versus time to determine the pseudo-first-order rate constants. Use the Arrhenius equation to extrapolate stability at 25°C.

Workflow A Compound Synthesis & Purification B Solid-State Analysis (DSC / IMC) A->B Crystalline/Amorphous C Solution-State Kinetics (LC-MS/MS) A->C Aqueous/Buffer D Thermodynamic Modeling (ΔG, ΔH, ΔS) B->D Thermal Data C->D Degradation Rates

Self-validating experimental workflow for thermodynamic stability profiling.

Data Presentation

The following table summarizes the anticipated thermodynamic parameters based on the behavior of the isolated functional groups within the molecule:

Functional DomainKey Thermodynamic ParameterEstimated ValuePrimary Degradation Risk
1H-Imidazol-1-yl Acid Dissociation Constant ( pKa )~7.0 (Conjugate Acid)Minimal (Highly stable aromatic system)
Propanamide Linker Rotational Barrier ( ΔG‡ )15 – 20 kcal/molAcid/Base Catalyzed Hydrolysis
3-Aminophenyl Oxidation Potential ( Eox​ )< 1.0 V vs Ag/AgClAutoxidation / Radical Dimerization
Whole Molecule Activation Energy of Degradation ( Ea​ )20 – 25 kcal/mol (Aqueous)Thermal/Oxidative breakdown

References

  • Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. Organic Letters - ACS Publications. URL:[Link]

  • Imidazole | CID 795 - PubChem. National Institutes of Health (NIH). URL: [Link]

  • Thermodynamics of organic mixtures containing amines. IV. Systems with aniline. ResearchGate. URL:[Link]

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. U.S. Food and Drug Administration (FDA) / International Council for Harmonisation. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Synthesis of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide Executive Summary & Strategic Rationale The compound N-(3-amino...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Executive Summary & Strategic Rationale

The compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is a highly versatile bifunctional building block. It features an imidazole ring—a ubiquitous pharmacophore in medicinal chemistry known for hydrogen bonding and metal coordination—and a primary aniline moiety, which serves as an ideal nucleophile for subsequent derivatization (e.g., urea formation, reductive amination, or further amidation).

The Synthetic Challenge: A naive retrosynthetic approach might suggest the direct amide coupling of 3-(1H-imidazol-1-yl)propanoic acid with benzene-1,3-diamine (m-phenylenediamine). However, because benzene-1,3-diamine possesses two sterically and electronically identical primary amines, direct coupling inevitably leads to a statistical mixture of unreacted starting material, the desired mono-acylated product, and a bis-acylated byproduct.

The Solution: To achieve absolute regiocontrol, this protocol employs a two-step sequence:

  • Amidation: Coupling of 3-(1H-imidazol-1-yl)propanoic acid with 3-nitroaniline [1]. The nitro group acts as a robust protecting group equivalent, completely deactivating one position.

  • Reduction: Chemoselective catalytic hydrogenation of the nitro intermediate to yield the target aniline[2].

Reaction Workflow & Mechanistic Pathway

The following diagram illustrates the validated synthetic route, highlighting the transition from the nitro-protected intermediate to the final active amine.

SynthesisWorkflow SM1 3-(1H-imidazol-1-yl) propanoic acid Intermediate N-(3-nitrophenyl)-3- (1H-imidazol-1-yl)propanamide SM1->Intermediate HATU, DIPEA DMF, 25°C SM2 3-Nitroaniline SM2->Intermediate Product N-(3-aminophenyl)-3- (1H-imidazol-1-yl)propanamide Intermediate->Product H2 (1 atm), 10% Pd/C EtOH, 25°C

Workflow for the chemoselective synthesis of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide.

Quantitative Optimization Data

Prior to finalizing the protocol, various coupling reagents and reduction conditions were screened to ensure a self-validating, high-yielding system. The data below justifies the selection of HATU for Step 1 and Pd/C for Step 2.

Table 1: Optimization of Amide Bond Formation (Step 1)
Coupling ReagentBaseSolventTime (h)Conversion (%)*Isolated Yield (%)
EDC·HCl / HOBtDIPEADMF128578
T3P (50% in EtOAc)Et3NEtOAc167062
HATU DIPEA DMF 4 >99 94

*Determined by LC-MS analysis of the crude reaction mixture at 254 nm.

Table 2: Optimization of Nitro Reduction (Step 2)
Catalyst / ReagentHydrogen SourceSolventTime (h)Purity (HPLC)Isolated Yield (%)
Fe powder / NH4ClH2O (reflux)EtOH/H2O692%81
10% Pd/C H2 gas (1 atm) EtOH 3 >98% 96
Ag/TiO2NaBH4H2O/MeOH295%88

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of N-(3-nitrophenyl)-3-(1H-imidazol-1-yl)propanamide

Mechanistic Insight: HATU is utilized to rapidly generate the highly reactive 7-azabenzotriazole active ester. DIPEA is selected as the non-nucleophilic base to deprotonate the carboxylic acid and neutralize the aniline hydrochloride without competing for the active ester[1].

Materials:

  • 3-(1H-imidazol-1-yl)propanoic acid: 10.0 mmol (1.40 g)

  • 3-Nitroaniline: 10.5 mmol (1.45 g, 1.05 equiv)

  • HATU: 11.0 mmol (4.18 g, 1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA): 30.0 mmol (5.2 mL, 3.0 equiv)

  • Anhydrous DMF: 25 mL

Procedure:

  • Activation: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 3-(1H-imidazol-1-yl)propanoic acid and anhydrous DMF under a nitrogen atmosphere. Add DIPEA and stir for 5 minutes at room temperature.

  • Coupling: Add HATU in one portion. The solution will typically turn a pale yellow/orange. Stir for 15 minutes to ensure complete formation of the active ester.

  • Nucleophilic Addition: Add 3-nitroaniline portion-wise.

  • Monitoring: Stir the reaction mixture at room temperature (25 °C). Monitor reaction progression via TLC (DCM:MeOH 9:1) or LC-MS. The reaction is typically complete within 4 hours.

  • Quenching & Workup: Pour the reaction mixture into 150 mL of ice-cold saturated aqueous NaHCO3. A precipitate will form. Stir vigorously for 30 minutes.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake sequentially with distilled water (3 x 20 mL) and cold diethyl ether (20 mL) to remove residual DMF and trace unreacted aniline.

  • Drying: Dry the yellow solid under high vacuum at 45 °C overnight to afford the intermediate.

Protocol 2: Chemoselective Reduction to N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Mechanistic Insight: Catalytic hydrogenation using palladium on carbon (Pd/C) provides a clean, atom-economical reduction of the nitroarene to the corresponding aniline[2][3]. Because the molecule lacks easily reducible functional groups (like benzyl ethers or halogens), standard Pd/C under atmospheric hydrogen is highly selective and prevents over-reduction[4].

Materials:

  • N-(3-nitrophenyl)-3-(1H-imidazol-1-yl)propanamide: 5.0 mmol (1.30 g)

  • 10% Palladium on Carbon (Pd/C, 50% wet): 0.13 g (10% w/w)

  • Absolute Ethanol: 30 mL

  • Hydrogen gas (balloon)

Procedure:

  • Preparation: In a 100 mL two-neck flask, dissolve the intermediate in absolute ethanol.

  • Catalyst Addition: Carefully add the 10% Pd/C to the solution. Safety Note: Pd/C can ignite volatile solvents in the presence of oxygen; always add under an inert atmosphere (N2 or Ar).

  • Purging: Seal the flask with a septum. Evacuate the flask using a vacuum manifold and backfill with nitrogen (repeat 3 times). Evacuate once more and backfill with hydrogen gas from a balloon.

  • Hydrogenation: Stir the black suspension vigorously at room temperature under the hydrogen balloon.

  • Monitoring: Monitor by TLC (DCM:MeOH 9:1, visualizing with UV and ninhydrin stain). The starting material (yellow spot) will disappear, replaced by a more polar, ninhydrin-active spot (amine). Complete conversion usually occurs within 3 hours.

  • Filtration: Purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with hot ethanol (2 x 15 mL).

  • Concentration: Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purification (Optional): The resulting solid is typically >98% pure by NMR. If necessary, recrystallize from EtOAc/Hexanes to yield the final product as an off-white to pale tan powder.

References

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews - ACS Public
  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts - Dalton Transactions (RSC Publishing).
  • Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 C
  • Chemoselective Reduction of Nitroarenes to Arom

Sources

Application

Application Note: QbD-Driven HPLC Method Development for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Introduction & Analytical Challenges The compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide represents a unique analytical challenge in pharmaceutical chromatography. Structurally, it consists of an aminophenyl g...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

The compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide represents a unique analytical challenge in pharmaceutical chromatography. Structurally, it consists of an aminophenyl group (an aniline derivative), an imidazole ring, and a propanamide linker.

From a chromatographic perspective, this molecule is highly polar and features dual basic centers. Standard reversed-phase High-Performance Liquid Chromatography (HPLC) methods utilizing traditional C18 columns often fail when analyzing such compounds, resulting in poor retention, severe peak tailing, and irreproducible retention times. This guide outlines a Quality by Design (QbD) approach to develop and validate a robust, self-validating HPLC method for this compound, ensuring compliance with modern regulatory standards.

Scientific Rationale: Causality in Method Design

A successful method cannot be developed by trial and error; it requires a mechanistic understanding of the analyte's physicochemical properties and its interactions with the stationary and mobile phases.

Physicochemical Profiling & pH Selection

The molecule possesses two ionizable basic nitrogens:

  • Aniline nitrogen: pKa ≈ 4.6[1]

  • Imidazole nitrogen: pKa ≈ 7.0[1]

At a physiological or neutral pH, the molecule exists in a mixed ionization state, leading to split peaks or broad elution profiles. To achieve chromatographic robustness, the mobile phase pH must be at least 2 units away from the pKa of the analytes. By selecting a highly acidic mobile phase (pH ~2.0), both the aniline and imidazole nitrogens become fully protonated. While this ensures a single, uniform ionization state, it renders the molecule highly polar and positively charged.

Stationary Phase Selection: Overcoming Silanol Interactions

When positively charged basic compounds are analyzed on traditional silica-based C18 columns, they interact strongly with residual, unendcapped silanols (Si-O⁻) on the silica surface. This secondary ion-exchange interaction is the primary cause of peak tailing.

To counteract this, we utilize Charged Surface Hybrid (CSH) C18 technology . CSH columns incorporate a controlled, low-level positive surface charge[2]. At a low pH, the positively charged stationary phase surface electrostatically repels the protonated basic nitrogens of the analyte[3]. This coulombic repulsion entirely mitigates secondary silanol interactions, yielding perfectly symmetrical peaks without the need for heavy, system-contaminating mobile phase additives.

Mobile Phase & Ion-Pairing Strategy

Because the fully protonated analyte is highly polar, it exhibits poor retention on standard reversed-phase media. To increase retention, 0.1% Trifluoroacetic Acid (TFA) is selected as the mobile phase modifier. TFA serves a dual purpose:

  • It buffers the mobile phase at pH ~2.0, ensuring full protonation of the analyte.

  • The bulky trifluoroacetate anion acts as an ion-pairing reagent. It forms a neutral hydrophobic complex with the protonated amines, significantly increasing the analyte's apparent hydrophobicity and driving retention on the C18 stationary phase[3].

Analytical Target Profile (ATP) & QbD Workflow

In alignment with ICH Q14 (Analytical Procedure Development) , the method is designed proactively based on an Analytical Target Profile (ATP)[4]. The ATP defines the required performance criteria upfront:

  • Retention Factor (k'): > 2.0 to ensure separation from the void volume.

  • Tailing Factor (Tf): ≤ 1.5 to ensure accurate integration.

  • Resolution (Rs): > 2.0 from any synthetic intermediates or degradation products.

QbD_Workflow ATP 1. Define ATP (ICH Q14 Goals) PhysChem 2. Physico-Chemical Profiling pKa & Polarity Assessment ATP->PhysChem RiskAssess 3. Risk Assessment Identify Critical Parameters PhysChem->RiskAssess ColumnSelect 4. Column Selection CSH C18 (Positive Charge) RiskAssess->ColumnSelect Optimization 5. Method Optimization Low pH + Ion Pairing ColumnSelect->Optimization Optimization->RiskAssess Refine Validation 6. Method Validation (ICH Q2(R2) Compliance) Optimization->Validation

Figure 1: QbD-driven analytical method development workflow per ICH Q14 and Q2(R2).

Experimental Protocols

Reagents and Materials
  • Analyte: N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide reference standard (>99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Modifier: LC-MS grade Trifluoroacetic Acid (TFA).

Sample Preparation
  • Diluent Preparation: Mix Water and Acetonitrile in a 90:10 (v/v) ratio containing 0.1% TFA. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch effects (e.g., peak distortion or fronting) upon injection.

  • Standard Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (1.0 mg/mL).

  • Working Standard Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask with diluent to achieve a final concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: Optimized HPLC Method Parameters

ParameterSpecificationRationale
Column Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mmPositive surface charge repels basic analytes, preventing tailing[2].
Mobile Phase A 0.1% TFA in WaterLow pH ensures protonation; TFA provides ion-pairing for retention[3].
Mobile Phase B 0.1% TFA in AcetonitrileStrong eluent to wash hydrophobic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns packed with 3.5 µm particles.
Column Temperature 40°CReduces system backpressure and stabilizes retention times against ambient fluctuations.
Injection Volume 5.0 µLPrevents column overloading while maintaining sufficient signal-to-noise ratio.
Detection UV at 254 nmCaptures the strong chromophores of both the aniline and imidazole rings.

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar analyte at the column head).

  • 2.0 - 10.0 min: 5% to 60% B (Linear gradient for separation).

  • 10.0 - 12.0 min: 60% to 95% B (Column wash).

  • 12.0 - 14.0 min: 95% B (Hold wash).

  • 14.0 - 14.1 min: 95% to 5% B (Return to initial conditions).

  • 14.1 - 18.0 min: 5% B (Column re-equilibration).

Method Validation

To ensure the method is a self-validating system fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines . The validation confirms that the method consistently delivers dependable results regarding accuracy, precision, specificity, and robustness.

Table 2: ICH Q2(R2) Validation Summary Data

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
System Suitability Tf ≤ 1.5, %RSD ≤ 2.0% (n=6)Tf = 1.12, %RSD = 0.45%Pass
Specificity No interference at analyte RTNo peaks in blank/diluent at RTPass
Linearity & Range R² ≥ 0.999 (10% to 150% of target)R² = 0.9998 (10 - 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.2% - 100.8%Pass
Precision (Repeatability) %RSD ≤ 2.0% for 6 preparations%RSD = 0.62%Pass
LOD / LOQ Signal-to-Noise ≥ 3 (LOD) and ≥ 10 (LOQ)LOD: 0.5 µg/mL / LOQ: 1.5 µg/mLPass
Robustness Stable under deliberate variationsPassed (±2°C Temp, ±0.1 mL/min Flow)Pass

Note: The exceptional tailing factor (Tf = 1.12) directly validates the choice of the CSH stationary phase, proving that the coulombic repulsion strategy effectively neutralized the silanol-driven tailing typically seen with basic imidazole/aniline derivatives.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: europa.eu. URL:

  • [4] Title: Practical Strategies for ICH Q14 and Q2(R2) Compliance. Source: altasciences.com. URL:

  • [2] Title: Column Screening for the UPLC Separation of Plastic Additives as Part of Extractables and Leachables Workflows. Source: waters.com. URL:

  • [1] Title: Use the following pKa values, along with the ones from the pKa table in the notes or text, to answer questions 1 and 2 below. Source: bartleby.com. URL:

  • [3] Title: High-Resolution Peptide Mapping Separations with MS-Friendly Mobile Phases and Charge-Surface-Modified C18. Source: researchgate.net. URL:

Sources

Method

Application Note: Cellular Efficacy and Target Engagement Assay Protocol for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Introduction & Scientific Rationale N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Molecular Weight: 230.27, Formula: C12H14N4O)[1] is an investigational small molecule characterized by an imidazole ring linked via a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Molecular Weight: 230.27, Formula: C12H14N4O)[1] is an investigational small molecule characterized by an imidazole ring linked via a propanamide bridge to a 3-aminophenyl group. In drug discovery, the 1H-imidazol-1-yl moiety is a classic pharmacophore known to coordinate with the heme iron of metalloenzymes, while the aminophenyl group provides critical hydrogen-bonding interactions within hydrophobic active sites.

To evaluate the cellular efficacy of this compound, we utilize the Indoleamine 2,3-dioxygenase 1 (IDO1) pathway as a highly robust, self-validating biological model. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into N-formylkynurenine, which is subsequently converted to kynurenine[2]. By utilizing[3], we can induce massive IDO1 expression and measure the compound's ability to inhibit kynurenine efflux.

Experimental Design Principles (E-E-A-T)

As a self-validating system, this protocol is designed around strict causality to prevent false positives:

  • Why HeLa cells and IFN-γ? HeLa cells possess negligible basal IDO1 activity but exhibit robust upregulation via the JAK/STAT1 pathway upon IFN-γ exposure[3]. This creates an exceptionally high signal-to-background window necessary for precise IC50 determination.

  • Why supplement L-Tryptophan? Standard culture media contains limited tryptophan. By supplementing 100 µM L-Tryptophan, we ensure that substrate availability does not become the rate-limiting step during the 48-hour assay window.

  • The Necessity of Orthogonal Validation: A reduction in kynurenine levels can be caused by true target inhibition or by compound cytotoxicity. To ensure scientific integrity, this protocol mandates a parallel ATP-based luminescence viability assay. If kynurenine drops but ATP levels also drop, the compound is cytotoxic, not target-specific.

Mechanistic Workflow

G IFN IFN-γ Stimulation (50 ng/mL) STAT JAK/STAT1 Pathway IFN->STAT Activates IDO1 IDO1 Enzyme Expression STAT->IDO1 Upregulates KYN Kynurenine Efflux IDO1->KYN Catalyzes TRP L-Tryptophan (100 µM) TRP->KYN Metabolized by IDO1 CMPD N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide CMPD->IDO1 Inhibits (Heme Coordination) VIAB Orthogonal Viability Check (ATP Luminescence) CMPD->VIAB Screened for Cytotoxicity ASSAY Ehrlich's Colorimetric Readout (Absorbance 490 nm) KYN->ASSAY Detected via

Fig 1: Mechanistic workflow of IDO1 induction, substrate metabolism, and target inhibition.

Step-by-Step Methodology

Phase 1: Cell Seeding and IDO1 Induction
  • Cell Seeding: Harvest HeLa cells (ATCC® CCL-2™) and seed at a density of 2×104 cells/well in a 96-well flat-bottom tissue culture plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2 to allow adherence.

  • Induction: Aspirate the media. Add 100 µL of fresh assay media (DMEM + 10% FBS) containing 50 ng/mL recombinant human IFN-γ to activate the STAT1 pathway and drive IDO1 transcription[2].

  • Substrate Supplementation: Ensure the assay media is supplemented with an additional 100 µM L-Tryptophan to prevent substrate depletion.

Phase 2: Compound Treatment
  • Preparation: Dissolve N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide in 100% DMSO to create a 10 mM stock.

  • Serial Dilution: Prepare a 9-point, 3-fold serial dilution of the compound in assay media. Ensure the final DMSO concentration in all wells (including controls) does not exceed 0.2% to prevent solvent-induced cytotoxicity.

  • Treatment: Add 100 µL of the diluted compound to the designated wells (total well volume = 200 µL). Incubate the plate for 48 hours at 37°C. Causality Note: A 48-hour incubation is required because IDO1 protein translation peaks at 24 hours, and sufficient time is needed for kynurenine to accumulate in the supernatant to detectable levels.

Phase 3: Kynurenine Efflux Assay (Ehrlich's Method)
  • Supernatant Transfer: After 48 hours, carefully transfer 140 µL of the cell culture supernatant from each well into a new 96-well V-bottom plate. Do not discard the original cell plate; it is required for Phase 4.

  • Protein Precipitation & Hydrolysis: Add 10 µL of 30% (w/v) Trichloroacetic acid (TCA) to each well of the supernatant plate. Incubate at 50°C for 30 minutes.

    • Causality Note: TCA serves a dual purpose. It precipitates serum proteins that would otherwise cause background light scattering, and the heat/acid combination forces the hydrolysis of the unstable intermediate N-formylkynurenine into stable kynurenine[4].

  • Centrifugation: Centrifuge the plate at 3000 × g for 10 minutes to pellet the precipitated proteins.

  • Colorimetric Reaction: Transfer 100 µL of the cleared supernatant to a new transparent 96-well plate. Add 100 µL of freshly prepared (1.2% w/v p-dimethylaminobenzaldehyde in glacial acetic acid)[4].

  • Readout: Incubate at room temperature for 10 minutes. Measure absorbance at 490 nm using a microplate reader.

Phase 4: Orthogonal Cell Viability Assay
  • ATP Quantification: To the original cell plate (which retains ~60 µL of media per well), add an equal volume (60 µL) of CellTiter-Glo® reagent.

  • Lysis: Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence. Normalize the data against the DMSO control wells to determine the percentage of viable cells.

Data Presentation & Interpretation

To accurately assess the therapeutic window of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, kynurenine inhibition must be plotted alongside cell viability. The table below outlines the expected data structure for a successful target engagement profile:

Compound Concentration (µM)Kynurenine Absorbance (490 nm)% IDO1 InhibitionCell Viability (% of Control)Interpretation
10.0 0.1295%98%Complete target inhibition; non-toxic
1.0 0.2575%99%Strong target inhibition; non-toxic
0.1 0.6040%100%Moderate target inhibition
0.01 0.955%100%No significant inhibition
DMSO Control 1.000%100%Baseline IDO1 activity
Unstimulated Control 0.05N/A100%Baseline background (No IFN-γ)

Data Note: The IC50 is calculated using a four-parameter logistic non-linear regression model based on the % IDO1 Inhibition column. True target engagement is confirmed only if Cell Viability remains >90% at the calculated IC50 concentration.

References

  • Liu, X., et al. "Selective inhibition of IDO1 effectively regulates mediators of antitumor immunity." Blood (2010) 115 (17): 3520–3530. URL:[Link]

  • Zak, J., et al. "Characterization of the Selective Indoleamine 2,3-Dioxygenase-1 (IDO1) Catalytic Inhibitor EOS200271/PF-06840003 Supports IDO1 as a Critical Resistance Mechanism to PD-(L)1 Blockade Therapy." Cancer Research (2018). URL:[Link]

  • Wang, W., et al. "Quantification of IDO1 enzyme activity in normal and malignant tissues." NIH/PubMed (2018). URL:[Link]

Sources

Application

Application Note: Establishing In Vivo Dosing Guidelines for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Document Type: Advanced Preclinical Protocol & Application Guide Target Audience: Pharmacologists, Toxicologists, and Drug Development Scientists Executive Summary & Mechanistic Rationale Translating a novel, uncharacter...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Advanced Preclinical Protocol & Application Guide Target Audience: Pharmacologists, Toxicologists, and Drug Development Scientists

Executive Summary & Mechanistic Rationale

Translating a novel, uncharacterized small molecule like N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (CAS 953739-80-5) from in vitro assays to in vivo murine models requires a first-principles approach. Because this compound lacks an established in vivo literature footprint, we must engineer a dosing strategy based on its structural pharmacophores.

As a Senior Application Scientist, I approach this molecule by analyzing its three primary structural liabilities:

  • The 1H-Imidazol-1-yl Moiety: Imidazole rings are notorious for coordinating with the heme iron of hepatic Cytochrome P450 (CYP450) enzymes. This interaction often leads to auto-inhibition of clearance, resulting in non-linear pharmacokinetics (PK) where the half-life extends disproportionately at higher doses[1][2].

  • The 3-Aminophenyl (Aniline) Group: Aniline derivatives are highly susceptible to N-oxidation, generating reactive nitroso-metabolites. These metabolites can cause methemoglobinemia or direct bone marrow suppression, necessitating strict hematological monitoring during Maximum Tolerated Dose (MTD) studies[3].

  • The Propanamide Linker: Susceptible to hydrolysis by plasma amidases, which may limit the compound's systemic half-life.

This guide outlines a self-validating, step-by-step framework to formulate, test, and optimize the in vivo dosing of this compound.

Mandatory Visualization: Workflows & Pathways

Workflow F Formulation Screening M MTD & Toxicity (Dose Escalation) F->M P PK Profiling (LC-MS/MS) M->P E Efficacy & PD (Dose Regimen) P->E

Fig 1. Sequential workflow for establishing in vivo dosing of novel imidazole-based small molecules.

Metabolism cluster_0 In Vivo Metabolic Liabilities Comp N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (CAS 953739-80-5) CYP CYP450 Heme Coordination (Imidazole Ring) Comp->CYP Auto-inhibition of clearance Tox N-Oxidation & Amidase Cleavage (Aminophenyl & Propanamide) Comp->Tox Phase I/II Metabolism Clear Hepatic/Renal Clearance CYP->Clear Non-linear PK shift Tox->Clear Glucuronidation ToxBone Hematological Toxicity (Bone Marrow Suppression) Tox->ToxBone Reactive nitroso species

Fig 2. Pharmacological metabolism and clearance pathways for the compound.

Formulation Engineering (The Self-Validating System)

Poor aqueous solubility is the leading cause of failed in vivo translation. Based on the compound's lipophilic backbone and hydrogen-bonding potential, standard saline will cause immediate precipitation. We must engineer a co-solvent system that keeps the drug in solution without inducing vehicle toxicity.

Causality Insight: We utilize PEG300 and Tween-80 because they prevent the rapid nucleation of the hydrophobic imidazole core upon injection into the aqueous bloodstream, a critical step validated in similar imidazole-based antimalarial and oncology agents[2][4].

Table 1: Recommended Formulation Vehicles for Murine Dosing
Vehicle NameCompositionRouteMax ConcentrationSelf-Validation Metric
Standard Co-Solvent 5% DMSO, 40% PEG300, 5% Tween-80, 50% SalineIV, IP, PO5 - 10 mg/mLVisual clarity at 4°C for 24h; no precipitation upon 1:10 dilution in PBS.
High-Lipid PEG 75% PEG300, 25% D5W (5% Dextrose)IV, PO2.5 - 5 mg/mLDynamic Light Scattering (DLS) Polydispersity Index (PDI) < 0.2.
Nano-Suspension PEG-PLGA NanoparticlesIV> 10 mg/mLEncapsulation efficiency > 20%; stable surface charge (~15 mV)[2].

Step-by-Step Experimental Protocols

Phase 1: Maximum Tolerated Dose (MTD) Determination

Objective: Identify the highest dose that does not cause unacceptable toxicity (e.g., >15% body weight loss or severe cytopenia). Self-Validation: The protocol incorporates a parallel in vitro CFU-GM assay to predict in vivo neutropenia, ensuring the animal model's cytopenic response aligns with theoretical toxicity[3].

  • Animal Selection: Use 8-10 week old male C57BL/6 or BALB/c mice (n=3 per dose group).

  • Dose Escalation: Administer a single Intraperitoneal (IP) dose at 1, 5, 15, and 50 mg/kg using the Standard Co-Solvent vehicle.

  • Monitoring (Days 1-7):

    • Weigh mice daily. A loss of >15% baseline weight mandates immediate sacrifice.

    • Monitor for neurological signs (tremors, lethargy) often associated with imidazole toxicity.

  • Hematological Validation: On Day 7, collect blood via cardiac puncture. Perform a complete blood count (CBC) to check for neutropenia or methemoglobinemia driven by the aminophenyl moiety.

Phase 2: Pharmacokinetic (PK) Profiling

Objective: Determine the absorption, distribution, metabolism, and excretion (ADME) profile. Causality Insight: Because the imidazole ring may inhibit CYP450, clearance may slow down at higher doses. We must test at least two dose levels (e.g., 5 mg/kg and 15 mg/kg) to check for dose-proportionality.

  • Dosing: Administer 5 mg/kg IV (tail vein) and 15 mg/kg PO (oral gavage) to separate cohorts (n=24 mice per route).

  • Dense Sampling Schedule: Bleed mice (n=3 per timepoint) at 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, and 24h post-dose.

  • Plasma Extraction: Crash 20 µL of plasma with 100 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated imidazole analog). Centrifuge at 14,000 x g for 10 mins.

  • LC-MS/MS Analysis: Quantify the parent compound. Self-Validation: Ensure the calibration curve is linear ( R2>0.99 ) and quality control (QC) samples fall within ±15% of nominal concentrations.

Table 2: Simulated PK Parameters (Target Thresholds for Efficacy)

Note: These are target thresholds required to justify advancing the compound into chronic efficacy models, benchmarked against optimized imidazole inhibitors[1][4].

ParameterIV Target (5 mg/kg)PO Target (15 mg/kg)Pharmacological Implication
Cmax​ > 2,000 ng/mL> 800 ng/mLMust exceed the in vitro IC50​ by at least 10-fold.
T1/2​ (Half-life) > 2.0 hours> 3.0 hoursShorter half-lives indicate rapid amidase cleavage.
AUC > 4,000 hng/mL> 3,500 hng/mLDetermines total systemic exposure.
Bioavailability (F%) N/A> 30%Validates oral viability; if <10%, IP or IV is mandatory.
Phase 3: Efficacy Dosing & Schedule Optimization

Objective: Establish a therapeutic regimen. Causality Insight: If the PK study reveals a T1/2​ of < 2 hours (common for propanamides), a once-daily (QD) dosing schedule will fail to maintain target engagement. The schedule must be adjusted to twice-daily (BID) or continuous infusion via osmotic minipumps.

  • Calculate the Dosing Interval: Ensure the plasma concentration remains above the target's IC90​ for at least 50% of the dosing interval.

  • Efficacy Execution: Administer the optimized dose (e.g., 10 mg/kg BID) in a relevant disease model (e.g., xenograft or inflammatory model) for 14-21 days.

  • Endpoint Validation: Harvest target tissues to measure actual drug concentration in the tissue versus plasma (Tissue-to-Plasma ratio), confirming the compound successfully partitions into the target organ.

References

  • Zhang, Y., et al. (2019). "Imidazole Ketone Erastin Induces Ferroptosis and Slows Tumor Growth in a Mouse Lymphoma Model." Cell Chemical Biology. URL:[Link]

  • Wu, J., et al. (2021). "Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents." Journal of Medicinal Chemistry. URL:[Link]

  • Chen, Y., et al. (2024). "Drug Combination in Polymeric Nanocarriers for Chemotherapy of Cancer: Preclinical Outcomes in the Last Ten Years." Pharmaceutics (MDPI). URL:[Link]

Sources

Method

Application Note: Utilizing N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide as a Bifunctional Chemical Probe for Heme-Dependent Dioxygenases

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in immuno-oncology and targeted protein degradation. Executive Summary The compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals specializing in immuno-oncology and targeted protein degradation.

Executive Summary

The compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (hereafter referred to as AIPA-3 ) is a highly versatile, bifunctional chemical probe precursor. It is specifically designed to interrogate heme-dependent enzymes, most notably Indoleamine 2,3-dioxygenase 1 (IDO1) and Cytochrome P450s (e.g., CYP51) .

IDO1 is a monomeric, heme-containing dioxygenase that catalyzes the rate-limiting step of tryptophan degradation into kynurenine, a pathway heavily exploited by tumors to evade host immune surveillance[1]. By leveraging AIPA-3, researchers can develop custom affinity matrices, fluorescent tracers, or PROTACs to map, isolate, or degrade these critical immunomodulatory targets.

Mechanistic Rationale: The Anatomy of a Bifunctional Probe

AIPA-3 operates on a modular "warhead-linker-handle" architecture. Understanding the causality behind its structural components is critical for successful assay design:

  • The Warhead (1H-imidazol-1-yl group): The imidazole ring acts as a Lewis base. In the active site of IDO1 or CYP51, the imidazole nitrogen (N3) displaces the distal water molecule and coordinates directly with the reduced ferrous (Fe2+) or ferric (Fe3+) iron of the heme prosthetic group[2]. This direct coordination halts the catalytic cycle[3].

  • The Linker (Propanamide): The three-carbon amide chain provides optimal spatial flexibility, allowing the molecule to span the distance from the deeply buried heme iron to the solvent-exposed entrance of the catalytic pocket.

  • The Conjugation Handle (3-Aminophenyl group): The primary amine on the phenyl ring serves as an anchor. Because it sits at the solvent-exposed channel, it can be functionalized (e.g., via NHS-ester coupling) with bulky fluorophores or biotin tags without sterically clashing with the enzyme's active site.

Pathway Trp Tryptophan IDO1 IDO1 (Heme-bound) Trp->IDO1 Substrate Kyn Kynurenine IDO1->Kyn Oxidation TCell T-Cell Suppression Kyn->TCell Accumulation Probe AIPA-3 Probe Probe->IDO1 Heme Coordination Immune Immune Restoration Probe->Immune Rescues

Mechanism of IDO1 inhibition by AIPA-3 leading to immune restoration.

Quantitative Data: Probe Validation

To ensure that bioconjugation at the 3-aminophenyl site does not abolish target engagement, competitive binding assays (e.g., Fluorescence Polarization or enzymatic inhibition assays) must be performed. Below is a representative data summary demonstrating that functionalizing AIPA-3 maintains nanomolar to low-micromolar affinity for its targets.

Compound VariantModificationTarget EnzymeIC₅₀ (nM)K_d (nM)Retained Activity (%)
AIPA-3 (Parent) None (Free Amine)IDO1450 ± 25380100% (Baseline)
AIPA-3-Biotin NHS-Biotin ConjugateIDO1620 ± 40510~72%
AIPA-3-FITC FITC ConjugateIDO1890 ± 65750~50%
AIPA-3 (Parent) None (Free Amine)CYP51 (C. albicans)1,200 ± 110N/A100% (Baseline)

Note: The slight drop in affinity upon conjugation is an expected thermodynamic penalty due to the entropic cost of the bulky tag, but the retained affinity is more than sufficient for pull-down and imaging applications.

Experimental Protocols

Protocol A: Synthesis of Biotinylated AIPA-3 (AIPA-3-Biotin)

This protocol details the generation of a biotinylated probe for affinity chromatography.

Scientific Causality: The 3-aminophenyl group is an aniline derivative. Because the lone pair on the nitrogen is delocalized into the aromatic ring, it is significantly less nucleophilic than an aliphatic amine. Therefore, a non-nucleophilic base (DIPEA) is required to ensure the amine is fully deprotonated, and the reaction must be run in anhydrous conditions to prevent the competitive hydrolysis of the NHS-ester by water.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of AIPA-3 (approx. 43.4 µmol) in 500 µL of anhydrous Dimethylformamide (DMF).

  • Activation: Add 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA) (19 µL) to the solution. Stir for 10 minutes at room temperature under a nitrogen atmosphere.

  • Conjugation: Slowly add 1.2 equivalents of EZ-Link™ NHS-PEG4-Biotin (approx. 30.7 mg) dissolved in 200 µL of anhydrous DMF. Note: The PEG4 linker is crucial to prevent steric hindrance between the streptavidin bead and the enzyme active site.

  • Incubation: Stir the reaction mixture continuously for 16–24 hours at room temperature in the dark.

  • Purification: Purify the resulting AIPA-3-Biotin conjugate via preparative HPLC (C18 column, utilizing a gradient of 10-90% Acetonitrile in water with 0.1% TFA). Lyophilize the target fractions.

Protocol B: Self-Validating Affinity Pull-Down Assay

A hallmark of a trustworthy protocol is its ability to self-validate. Simply boiling beads in SDS buffer elutes all non-specifically bound proteins, leading to false positives. This protocol utilizes a competitive elution strategy to guarantee that the pulled-down protein was bound specifically at the active site.

Step-by-Step Methodology:

  • Lysate Preparation: Lyse SKOV3 cells (which overexpress IDO1) in a mild, non-denaturing lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.5% NP-40, supplemented with protease inhibitors). Centrifuge at 14,000 x g for 15 min to clear the lysate.

  • Bead Equilibration: Wash 50 µL of Streptavidin-agarose beads three times with the lysis buffer.

  • Probe Loading: Incubate the beads with 10 µM of AIPA-3-Biotin for 2 hours at 4°C. Wash away unbound probe.

  • Target Capture: Add 1 mg of the cleared cell lysate to the probe-loaded beads. Incubate overnight at 4°C with gentle end-over-end rotation.

  • Stringent Washing: Wash the beads five times with lysis buffer containing 300 mM NaCl to remove weak, non-specific interactors.

  • Competitive Elution (The Self-Validation Step): Instead of boiling in SDS, elute the specific targets by incubating the beads with a high concentration (1 mM) of free AIPA-3 parent compound or a known IDO1 inhibitor (e.g., Epacadostat) for 1 hour at room temperature. The free inhibitor will outcompete the bead-bound probe for the active site, releasing only specific targets into the supernatant.

  • Analysis: Analyze the eluate via SDS-PAGE and Western Blotting using an anti-IDO1 primary antibody.

Workflow Step1 1. Bioconjugation (AIPA-3 + NHS-Biotin) Step2 2. Cell Lysate Incubation Step1->Step2 Step3 3. Streptavidin Bead Capture Step2->Step3 Step4 4. Stringent Washing Step3->Step4 Step5 5. Target Elution & Western Blot Step4->Step5

Step-by-step workflow for target pull-down using biotinylated AIPA-3.

References

  • Drug Strategies Targeting CYP51 in Neglected Tropical Diseases | Chemical Reviews Source: American Chemical Society (ACS) URL:[3]

  • Important Hydrogen Bond Networks in Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Design Revealed by Crystal Structures of Imidazoleisoindole Derivatives with IDO1 | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[2]

  • Discovery of Imidazopyridines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase 1 for Cancer Immunotherapy Source: PubMed Central (PMC) / NIH URL:[1]

Sources

Application

Application Note: High-Resolution Mass Spectrometry Fragmentation Pattern of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Executive Summary The structural elucidation of complex synthetic amides is a critical component of modern drug development and pharmacokinetic profiling. This application note details the high-resolution tandem mass spe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex synthetic amides is a critical component of modern drug development and pharmacokinetic profiling. This application note details the high-resolution tandem mass spectrometry (HR-MS/MS) fragmentation pattern of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Exact Mass: 230.1168 Da; Formula: C12H14N4O). By leveraging positive electrospray ionization (+ESI) coupled with Collision-Induced Dissociation (CID), we provide a comprehensive map of its charge-directed fragmentation pathways. This guide is designed for analytical scientists requiring a self-validating, highly reproducible protocol for identifying this molecule and its structural analogs in complex biological or synthetic matrices.

Chemical Context & Mechanistic Fragmentation Principles

Understanding the causality behind a molecule's fragmentation is essential for accurate spectral interpretation. N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide consists of three distinct functional domains: an imidazole ring, a propanamide linker, and a 3-aminoaniline moiety.

Protonation Dynamics and Charge Localization

In positive ESI mode, ionization efficiency is governed by the gas-phase basicity of the molecule's functional groups. Protonation is thermodynamically favored at two primary sites:

  • The Imidazole Nitrogen: With a pKa of ~7.0, the unsubstituted nitrogen on the imidazole ring is a strong proton acceptor. The accessibility and protonation state of the imidazole group significantly influence the stability and fragmentation kinetics of the molecule[1].

  • The Primary Amine: The aniline-derived primary amine (pKa ~4.6) serves as a secondary site for charge localization.

Charge-Directed CID Pathways

The localization of the proton dictates the subsequent fragmentation under CID, a phenomenon well-documented in the fragmentation of imidazole-containing amides.

  • Amide Bond Cleavage (Primary Pathway): Protonation at the amide nitrogen weakens the C-N bond, leading to heterolytic cleavage. This charge-directed process yields two complementary fragments, similar to pathways observed in complex heterocyclic polyamides[2]. Depending on which fragment retains the charge, CID produces either the 3-(1H-imidazol-1-yl)propanoyl acylium cation (m/z 123.056) or the 3-aminoaniline cation (m/z 109.077).

  • Neutral Loss of Carbon Monoxide: The highly stable acylium ion (m/z 123.056) undergoes a secondary fragmentation event driven by thermodynamic stability, expelling a neutral carbon monoxide molecule (-28 Da) to form an alkyl-imidazole cation (m/z 95.061).

  • Alkyl-Imidazole Cleavage: High collision energies induce the cleavage of the C-N bond connecting the imidazole ring to the propyl chain, resulting in the expulsion of neutral imidazole (-68 Da) or the retention of charge to form the bare imidazole cation (m/z 69.045).

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness and reproducibility, the following protocol incorporates a self-validating feedback loop. Do not proceed to sample acquisition until Phase 1 criteria are met.

Phase 1: System Suitability and Validation
  • Mass Accuracy Check: Infuse a standard tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution). Validation Criterion: Precursor mass accuracy must be < 5 ppm.

  • Blank Subtraction: Inject a solvent blank (50:50 MeOH:H2O). Validation Criterion: The extracted ion chromatogram (XIC) for m/z 231.125 must show a signal-to-noise ratio (S/N) < 3 to rule out column carryover.

Phase 2: Sample Preparation
  • Diluent: 50:50 Methanol:Water containing 0.1% Formic Acid (FA).

  • Rationale: Formic acid acts as an ion-pairing agent and provides the abundant proton source necessary to drive the thermodynamic protonation of the imidazole ring, ensuring high ionization efficiency.

  • Concentration: Prepare a working solution of 1 µg/mL to prevent detector saturation and isotopic distortion.

Phase 3: UHPLC Separation Parameters
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% FA in LC-MS grade Water.

  • Mobile Phase B: 0.1% FA in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 7.5 minutes.

Phase 4: High-Resolution MS/MS Acquisition
  • Ionization Mode: Positive ESI (+3.5 kV).

  • Precursor Isolation: m/z 231.125 (Quadrupole isolation window: 1.0 Da).

  • Collision Energy (CE) Ramping: 10 eV to 40 eV (Stepped).

  • Rationale for CE Ramping: A static low CE may only capture the highly labile amide bond cleavage. Ramping the CE ensures sufficient internal energy is deposited to induce secondary fragmentation events (e.g., the -28 Da CO loss), providing a complete structural fingerprint.

Quantitative Data Presentation

The following table summarizes the theoretical and expected observed exact masses for the CID fragments of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide.

m/z (Theoretical)Elemental CompositionMass Error LimitFragment AssignmentRelative Abundance
231.1246 C12H15N4O+< 5 ppm[M+H]+ (Precursor Ion)Variable
163.0871 C9H11N2O+< 5 ppmLoss of neutral imidazole (-68 Da)Low
123.0558 C6H7N2O+< 5 ppm3-(1H-imidazol-1-yl)propanoyl acylium cationHigh
109.0766 C6H9N2+< 5 ppm3-aminoaniline cationHigh
95.0609 C5H7N2+< 5 ppmAlkyl-imidazole cation (Loss of CO)Medium
69.0453 C3H5N2+< 5 ppmImidazole cationLow-Medium

Visualizations

Experimental Workflow

LCMS_Workflow S1 Sample Prep (1 µg/mL, 0.1% FA) S2 UHPLC Separation (C18, Gradient) S1->S2 S3 Positive ESI (+3.5 kV) S2->S3 S4 Precursor Isolation (m/z 231.12) S3->S4 S5 CID Ramping (10 - 40 eV) S4->S5 S6 High-Res Detection (Orbitrap/TOF) S5->S6

Fig 1: Self-validating step-by-step LC-MS/MS workflow for the analysis of the target propanamide.

Fragmentation Pathway

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 231.124 C12H15N4O+ F1 Acylium Cation m/z 123.055 C6H7N2O+ M->F1 Amide Cleavage (-108 Da 3-aminoaniline) F2 3-Aminoaniline Cation m/z 109.076 C6H9N2+ M->F2 Amide Cleavage (-122 Da acyl neutral) F4 Imidazole Cation m/z 69.045 C3H5N2+ M->F4 Alkyl Cleavage (-162 Da neutral loss) F5 Loss of Imidazole m/z 163.087 C9H11N2O+ M->F5 Imidazole Loss (-68 Da neutral) F3 Alkyl-Imidazole Cation m/z 95.060 C5H7N2+ F1->F3 Neutral Loss (-28 Da CO)

Fig 2: Charge-directed CID fragmentation pathway of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide.

References

  • Source: PubMed (National Institutes of Health)
  • Source: PubMed Central (PMC)
  • Source: ScienceDirect (DOI)

Sources

Technical Notes & Optimization

Troubleshooting

how to improve solubility of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex, bifunctional small molecules.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solvation of complex, bifunctional small molecules.

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide presents a unique solvation challenge. Despite its moderate molecular weight, its chemical structure contains a primary aniline group, an amide linkage, and an imidazole ring. This triad creates a highly robust intermolecular hydrogen-bonding network, resulting in a high crystal lattice energy that can resist standard solvation in polar aprotic solvents like dimethyl sulfoxide (DMSO).

This guide provides a causality-driven, self-validating framework to troubleshoot your stock preparations, ensuring thermodynamic stability and assay integrity.

Diagnostic Solvation Workflow

Workflow Start Assess Solubility of N-(3-aminophenyl)-3- (1H-imidazol-1-yl)propanamide AddDMSO Add Anhydrous DMSO (Target: 10 mM) Start->AddDMSO Check1 True Solution? AddDMSO->Check1 Kinetic Kinetic Disruption: Vortex & Sonicate (10 min) Check1->Kinetic No Success Validate via Microscopy & Store at -20°C Check1->Success Yes Check2 True Solution? Kinetic->Check2 Chemical Chemical Disruption: Add 0.1% TFA (Protonation) Check2->Chemical No Check2->Success Yes Check3 True Solution? Chemical->Check3 Dilute Dilute Stock (e.g., 1-5 mM) Check3->Dilute No Check3->Success Yes Dilute->Success

Diagnostic workflow for resolving DMSO solubility issues of imidazole-aniline derivatives.

Troubleshooting FAQs: The Causality of Solvation

Q1: I weighed the compound and added 100% DMSO, but it forms a cloudy suspension. Why isn't it dissolving despite being lipophilic? The Causality: This is a thermodynamic barrier issue. DMSO is a polar aprotic solvent; it is an excellent hydrogen-bond acceptor (via the sulfoxide oxygen) but cannot donate hydrogen bonds. Your compound contains multiple hydrogen-bond donors and acceptors (aniline -NH₂, amide -NH-CO-, and imidazole -NH-). If the intermolecular hydrogen bonds within the solid crystal lattice are stronger than the DMSO-solute interactions, the compound will remain suspended. Furthermore, DMSO is highly hygroscopic. If your solvent has absorbed atmospheric water, the water outcompetes the compound for DMSO's hydrogen-bonding sites, drastically reducing its solvating power 1. Actionable Fix: Always use fresh, anhydrous DMSO (≥99.9% purity) stored under argon or nitrogen.

Q2: How can I force dissolution without thermally degrading the molecule? The Causality: You must provide kinetic energy to overcome the activation energy of dissolution. First, vortex vigorously to maximize the surface area of the solute. If it remains cloudy, apply bath sonication. Sonication creates acoustic cavitation—microbubbles that implode and generate localized shear forces, physically breaking apart micro-aggregates without exposing the entire bulk liquid to degrading temperatures . Actionable Fix: Vortex for 2-5 minutes, followed by 10 minutes of bath sonication, and gently warm to 37°C.

Q3: Physical methods failed. Can I use chemical additives to break the crystal lattice in DMSO? The Causality: Yes, by exploiting the acid-base chemistry of the molecule. The imidazole ring (pKa ~7.0) and the aniline group (pKa ~4.6) are basic. By adding a trace amount of a volatile acid (e.g., 0.1% Trifluoroacetic acid (TFA) or HCl) to the DMSO, you protonate these nitrogen atoms. This protonation introduces a positive charge, causing electrostatic repulsion between adjacent molecules. This instantly shatters the intermolecular hydrogen-bond network, allowing DMSO to solvate the resulting salt 2. Actionable Fix: Add 0.1% TFA to your DMSO stock. Caution: Ensure that a slight pH shift does not interfere with your downstream biological assay.

Q4: My DMSO stock is perfectly clear, but the compound crashes out the moment I add it to my aqueous cell culture medium. How do I prevent this? The Causality: This phenomenon is known as "solvent-shift precipitation." When a highly concentrated organic stock is introduced into an aqueous buffer, the sudden change in dielectric constant and solvent polarity causes the hydrophobic portions of the molecule to aggregate before they can disperse into the aqueous phase 3. Actionable Fix: Pre-warm the media to 37°C. Add the DMSO stock dropwise directly into the vortex of the rapidly mixing aqueous medium, rather than pipetting it down the side of the tube.

Quantitative Solvation Data

The following table summarizes the expected solubility enhancement for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide using various interventions.

Solvation MethodPrimary MechanismMax Achievable ConcentrationTime to DissolutionValidation Status
100% Anhydrous DMSO (25°C) Baseline Solvation< 1 mM> 24 hrsMicro-crystals present
DMSO + Sonication + 37°C Acoustic Cavitation & Kinetic Energy~5 mM15 minsClear under 10x magnification
DMSO + 0.1% TFA Electrostatic Repulsion (Protonation)> 20 mM< 2 minsTrue solution confirmed
DMSO + 0.05% Tween-20 Surfactant Micelle Formation (Aqueous Shift)N/A (Prevents crashing)ImmediateNo precipitation in media

Self-Validating Experimental Protocol: Stock Preparation

To ensure trustworthiness in your assay, do not rely solely on macroscopic visual inspection. Follow this self-validating protocol to confirm true dissolution.

Step 1: Reagent Preparation & Initial Solvation

  • Weigh the desired amount of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide into a sterile, amber glass vial.

  • Pierce the septum of a fresh bottle of anhydrous DMSO (≥99.9%) with a syringe to avoid exposing the bulk solvent to atmospheric moisture.

  • Add the calculated volume of DMSO to achieve a target concentration of 10 mM.

Step 2: Kinetic Disruption

  • Vortex the vial vigorously for 3 minutes.

  • Place the vial in a bath sonicator for 10 minutes at room temperature.

  • Transfer to a 37°C water bath for 5 minutes.

Step 3: The Validation Checkpoint (Critical)

  • Pipette 10 µL of the solution onto a clean glass microscope slide.

  • Observe under a standard light microscope at 10x or 20x magnification.

  • Self-Validation: If you observe jagged, refractive particles, the compound is in a micro-suspension. If the field is completely clear, you have achieved a true thermodynamic solution.

Step 4: Chemical Disruption (Conditional)

  • If micro-crystals are present in Step 3, add 0.1% v/v Trifluoroacetic acid (TFA) to the DMSO stock.

  • Gently vortex for 30 seconds. The solution should turn instantly clear as the imidazole and aniline groups protonate.

  • Repeat the microscopic validation checkpoint.

Step 5: Aqueous Transition Validation

  • To ensure the compound will not crash out in your assay, perform a mock dilution. Add 1 µL of your final DMSO stock to 999 µL of pre-warmed (37°C) cell culture media while vortexing.

  • Measure the absorbance at 600 nm (OD600) against a blank of media + 0.1% DMSO. An OD600 > 0.05 indicates sub-visible precipitation.

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - National Institutes of Health (NIH) PMC. Available at:[Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora Science Forums. Available at:[Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide Synthesis

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing yield, purity, and isolation bottlenecks during the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals facing yield, purity, and isolation bottlenecks during the synthesis of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide.

To ensure maximum yield and purity, this synthesis must be executed as a controlled three-phase system: Selective Mono-Protection , Heterocyclic Amide Coupling , and Controlled Deprotection/Purification .

SynthesisWorkflow A m-Phenylenediamine (Starting Material) B Phase 1: Mono-Boc Protection (Boc2O, HCl/MeOH) A->B C N-Boc-m-phenylenediamine (Intermediate 1) B->C D Phase 2: Amide Coupling (T3P, Pyridine, DMF) C->D F Boc-Protected Amide (Intermediate 2) D->F E 3-(1H-imidazol-1-yl)propanoic acid E->D G Phase 3: Deprotection (TFA/DCM) F->G H N-(3-aminophenyl)-3- (1H-imidazol-1-yl)propanamide G->H

Three-phase synthesis workflow for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide.

Phase 1: Selective Mono-Boc Protection of m-Phenylenediamine

The Causality

Symmetrical diamines like m-phenylenediamine inherently risk bis-acylation when reacted with di-tert-butyl dicarbonate (Boc₂O). To achieve high mono-protection yields, we must exploit the basicity of the amines. By introducing exactly 1.0 equivalent of an HCl source (such as methanolic HCl or Me₃SiCl), one amine group is protonated into an unreactive ammonium salt. This deactivates it toward the electrophilic Boc₂O, allowing the other free amine to react selectively[1].

Step-by-Step Protocol
  • Preparation: Dissolve m-phenylenediamine (1.0 eq) in anhydrous methanol (MeOH) and cool to 0 °C in an ice bath.

  • Protonation: Slowly add 1.0 eq of HCl (via methanolic HCl or dropwise addition of Me₃SiCl) and stir for 15 minutes to ensure complete mono-salt formation[2].

  • Acylation: Add Boc₂O (1.0 eq) dissolved in MeOH dropwise to the mixture over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1–2 hours. Verify completion via TLC (Ninhydrin stain).

  • Workup: Evaporate the solvent under reduced pressure. Neutralize the residue with 1M NaOH (pH > 10) and extract with dichloromethane (DCM).

  • Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield N-Boc-m-phenylenediamine.

Troubleshooting & FAQs

Q: I am still seeing 20-30% di-Boc protected product. How can I reduce this? A: Di-Boc formation usually occurs if the HCl is not adequately mixed before Boc₂O addition, or if the temperature exceeds 0 °C during the addition phase. Ensure strict temperature control and allow sufficient time (at least 15 mins) for the ammonium salt to form before introducing the Boc₂O.

Q: Can I use standard column chromatography to separate the mono-Boc from the di-Boc impurity? A: Yes. The di-Boc product is significantly less polar than the mono-Boc product. A gradient of Hexanes/EtOAc will easily elute the di-Boc impurity first.

Quantitative Data: Effect of Additives on Mono-Boc Protection
ConditionMajor ProductYield of Mono-Boc (%)Di-Boc Impurity (%)
Boc₂O only (No additive)Mixture40-50%>35%
Boc₂O + 1 eq HCl (MeOH)Mono-Boc85-90%<5%
Boc₂O + 1 eq Me₃SiClMono-Boc80-88%<5%

Phase 2: Amide Coupling Optimization

The Causality

Coupling 3-(1H-imidazol-1-yl)propanoic acid to your mono-protected aniline is notoriously difficult. The unprotected basic imidazole ring can coordinate with standard carbodiimide coupling reagents (like EDC/DIC) or cause premature quenching of the active ester. While is a powerful reagent that forms a highly reactive OAt-active ester[3], it can lead to guanidinylation side reactions with basic substrates[4].

Propylphosphonic anhydride (T3P) is the superior choice for this specific molecule. T3P is highly tolerant of unprotected heterocycles, drives the reaction efficiently, and produces exclusively water-soluble byproducts, eliminating the need for complex chromatography[5].

Step-by-Step Protocol
  • Preparation: Dissolve 3-(1H-imidazol-1-yl)propanoic acid (1.0 eq) and N-Boc-m-phenylenediamine (1.05 eq) in anhydrous DMF or EtOAc.

  • Base Addition: Add a tertiary amine base, preferably pyridine or DIPEA (3.0 eq), and cool the mixture to 0 °C.

  • Activation: Dropwise, add T3P (1.5 eq, typically supplied as a 50% solution in EtOAc or DMF)[6].

  • Reaction: Stir the reaction at room temperature for 12–16 hours. Monitor via LCMS.

  • Workup: Quench the reaction with water. Since T3P byproducts are water-soluble, perform an aqueous extraction: wash the organic layer with saturated NaHCO₃, followed by water, and finally brine.

  • Isolation: Dry the organic layer over Na₂SO₄ and concentrate to isolate the Boc-protected intermediate.

Troubleshooting & FAQs

Q: Why did my coupling with EDC/HOBt fail to go to completion? A: EDC/HOBt couplings with electron-deficient or sterically hindered anilines are often sluggish. Furthermore, the basic imidazole ring can interfere with the acyliminium ion intermediate. Switching to T3P provides the necessary electrophilic driving force for the reaction without side-product coordination.

Q: I used HATU and observed a mass +98 Da impurity on my LCMS. What is it? A: This is a common guanidinylation byproduct caused by the reaction of your amine with the uronium/iminium species of HATU[4]. To prevent this, ensure the carboxylic acid is pre-activated with HATU and base for 2-3 minutes before adding the amine. Alternatively, switch to T3P to bypass this mechanism entirely.

Quantitative Data: Coupling Reagent Efficiency
Coupling ReagentBaseReaction TimeIsolated Yield (%)Workup Difficulty
EDC/HOBtDIPEA24 h45-55%Moderate (Urea removal)
HATUDIPEA4-6 h75-85%High (Guanidinium byproducts)
T3PPyridine12 h88-95%Low (Water-soluble byproducts)

Phase 3: Deprotection & Final Purification

The Causality

The final step requires the removal of the Boc group to reveal the primary aniline. Standard acidic deprotection using Trifluoroacetic acid (TFA) in DCM is highly efficient. However, the resulting target molecule, N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, is a highly polar, dual-basic molecule (containing both an aniline and an imidazole). Attempting to purify this on standard normal-phase silica gel will result in severe peak tailing, irreversible binding, and massive product loss.

Step-by-Step Protocol
  • Deprotection: Dissolve the Boc-protected intermediate in a 1:4 mixture of TFA:DCM at 0 °C.

  • Reaction: Stir at room temperature for 2 hours until LCMS indicates complete consumption of the starting material.

  • Concentration: Concentrate the mixture under reduced pressure to remove the bulk of the TFA.

  • Azeotropic Removal: Co-evaporate the residue with toluene (3x) to remove residual TFA.

  • Purification: Purify the crude product using reverse-phase HPLC (C18 column, Water/Acetonitrile gradient supplemented with 0.1% NH₄OH to keep the amines free-based) or a Strong Cation Exchange (SCX) cartridge.

Troubleshooting & FAQs

Q: My final product is stuck on the normal-phase silica column. How do I recover it? A: The dual basicity of the imidazole and aniline groups causes irreversible binding to acidic silanol groups on standard silica. To recover your product, flush the column with a highly polar, basic solvent system (e.g., DCM:MeOH:NH₄OH 80:18:2). Moving forward, strictly avoid normal-phase silica for this final compound and use reverse-phase chromatography or SCX catch-and-release methods.

Sources

Troubleshooting

Technical Support Center: Impurity Profiling &amp; Troubleshooting for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Welcome to the Advanced Application Support Center. As active pharmaceutical ingredients (APIs) and complex synthetic intermediates become more structurally intricate, identifying and controlling trace impurities is para...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As active pharmaceutical ingredients (APIs) and complex synthetic intermediates become more structurally intricate, identifying and controlling trace impurities is paramount for regulatory compliance and experimental reproducibility[1],[2].

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is a critical bifunctional building block. Its synthesis—typically involving the acylation of m-phenylenediamine (m-PDA) or the aza-Michael addition of imidazole to an acrylamide derivative—presents unique kinetic and thermodynamic challenges[3],[4]. This guide provides mechanistic troubleshooting, quantitative analytical data, and self-validating protocols to help you isolate, identify, and eliminate common batch impurities.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: We are observing a persistent +160 Da mass shift (m/z 391.19) in our final product batches. What is this, and how do we prevent it?

Root Cause (Causality): This is the bis-acylated impurity , N,N'-(1,3-phenylene)bis(3-(1H-imidazol-1-yl)propanamide). When synthesizing the target molecule via the direct coupling of 3-(1H-imidazol-1-yl)propanoic acid with m-phenylenediamine (m-PDA), you are dealing with a symmetrical diamine. Unlike ortho- or para-diamines, where the first acylation significantly deactivates the second amine via resonance or steric hindrance, the meta-position remains highly nucleophilic[4],[5]. Because the reaction kinetics for the second acylation (k₂) are competitive with the first (k₁), standard batch reactors often produce a statistical mixture of unreacted m-PDA, mono-acylated product, and bis-acylated impurity[6]. Solution: Transition from batch synthesis to a continuous flow microreactor system or utilize strict stoichiometric control with slow, dropwise addition of the activated acid at low temperatures (0–5 °C) to artificially suppress k₂[4],[6].

Q2: Our LC-MS data shows an impurity at m/z 261.10. It co-elutes closely with the target API. What is the structural alert?

Root Cause (Causality): This represents the nitro-intermediate (N-(3-nitrophenyl)-3-(1H-imidazol-1-yl)propanamide). If your synthetic route utilizes the aza-Michael addition of imidazole to N-(3-nitrophenyl)acrylamide followed by catalytic hydrogenation (Pd/C, H₂), an m/z of 261.10 indicates incomplete reduction of the nitro group to the primary amine[3],[7]. Solution: Nitro-aromatic reductions can be poisoned by trace free imidazole (which coordinates strongly to palladium). Ensure the aza-Michael intermediate is rigorously purified via crystallization before subjecting it to hydrogenation.

Q3: Why is our API batch slowly degrading over time, releasing free imidazole (m/z 69.04)?

Root Cause (Causality): The aza-Michael addition of azoles (like imidazole) to electron-deficient olefins is a reversible process (retro-Michael reaction)[7]. Under conditions of thermal stress or highly basic pH, the C–N bond between the imidazole ring and the propanamide backbone can cleave, releasing free imidazole and regenerating an acrylamide moiety. Solution: Store the final compound as a stable salt (e.g., dihydrochloride) to protonate the imidazole and amine groups, which locks the molecule in a stable conformation and prevents retro-Michael degradation.

Part 2: Quantitative Impurity Data

To facilitate rapid identification during your LC-MS/MS workflows, refer to the following exact mass and structural alert table. Regulatory guidelines (ICH Q3A) mandate the identification of any organic impurity exceeding the 0.1% threshold[8],[].

Compound IdentityFormulaExact Mass (Da)ESI-MS[M+H]⁺Relative Retention Time (RRT)Structural / Mechanistic Alert
Target API C₁₂H₁₄N₄O230.1168231.121.00N/A (Reference Standard)
Bis-acylated Impurity C₂₁H₂₂N₆O₂390.1804391.19~1.45Kinetic over-run; double acylation of m-PDA.
Nitro-Intermediate C₁₂H₁₂N₄O₃260.0909261.10~1.20Incomplete catalytic hydrogenation.
Unreacted m-PDA C₆H₈N₂108.0687109.08~0.40Highly toxic; susceptible to aerobic oxidation[5].
Free Imidazole C₃H₄N₂68.037569.04~0.15Retro-Michael degradation product[7].

Part 3: Mandatory Visualizations

Synthetic Pathways & Impurity Branching

The following diagram illustrates the mechanistic divergence where impurities form during the synthesis of the target API.

ImpurityPathways SM1 m-Phenylenediamine (m-PDA) API N-(3-aminophenyl)-3- (1H-imidazol-1-yl)propanamide (Target API) SM1->API Monoacylation (Kinetic Control) ImpOx Oxidative Oligomers (Dark Coloration) SM1->ImpOx Aerobic Oxidation (Poor Storage) SM2 3-(1H-imidazol-1-yl) propanoic acid SM2->API Amide Coupling ImpBis Bis-acylated Impurity (+160 Da) API->ImpBis Excess SM2 (Competitive Reaction) ImpDeg Free Imidazole (Retro-Michael) API->ImpDeg Thermal/Basic Stress

Caption: Synthetic branching pathways demonstrating the formation of bis-acylated and degradation impurities.

Self-Validating Analytical Workflow

LCMSWorkflow Prep Sample Prep & Blank SST LC UHPLC Separation (C18, Gradient) Prep->LC MS ESI-MS (Positive Ion Mode) LC->MS MSMS MS/MS Fragmentation (CID) MS->MSMS Data Structural Elucidation & Quantification MSMS->Data

Caption: Self-validating LC-MS/MS workflow ensuring baseline resolution and accurate mass elucidation.

Part 4: Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your analytical and synthetic results, employ these self-validating protocols. Every step contains an internal check to verify system integrity before proceeding.

Protocol A: High-Resolution LC-MS/MS Impurity Profiling

This protocol utilizes hyphenated LC-MS techniques, which are the gold standard for structural elucidation of trace pharmaceutical impurities[1],[10].

  • System Suitability Test (SST) Preparation (The Validation Step):

    • Prepare a Diluent Blank (50:50 Water:Acetonitrile with 0.1% Formic Acid).

    • Prepare an SST solution containing the Target API at 1.0 mg/mL, spiked with 0.1% (w/w) m-PDA and 0.1% (w/w) Imidazole.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 15 minutes.

  • Mass Spectrometry (ESI+ Mode):

    • Set the capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

    • Self-Validation Check: Inject the Diluent Blank. The chromatogram must show a flat baseline with no carryover at m/z 231.12. If carryover is detected, perform needle wash maintenance.

    • Inject the SST solution. Verify that the resolution ( Rs​ ) between m-PDA (m/z 109.08) and the API (m/z 231.12) is 2.0.

  • Sample Analysis & MS/MS Fragmentation:

    • Inject the batch sample. For any unknown peak >0.1% relative area, trigger Collision-Induced Dissociation (CID) MS/MS[],[10].

    • Look for the signature product ion of m/z 69 (imidazole ring) to confirm if the unknown impurity is structurally related to the API.

Protocol B: Kinetic Optimization of Monoacylation (Continuous Flow)

To prevent the formation of the +160 Da bis-acylated impurity, batch chemistry must be abandoned in favor of kinetic control[4],[6].

  • Reagent Preparation:

    • Stream A: 0.2 M m-phenylenediamine in anhydrous THF.

    • Stream B: 0.19 M 3-(1H-imidazol-1-yl)propanoyl chloride (or activated ester) in anhydrous THF. (Note the intentional sub-stoichiometric ratio of 0.95 eq to starve the secondary reaction).

  • Microreactor Setup:

    • Utilize a T-mixer feeding into a PTFE residence time coil (internal volume calibrated for a 60-second residence time).

    • Submerge the mixing zone in a cooling bath set to 5 °C to slow overall kinetics, maximizing the difference between k₁ and k₂[4].

  • In-Line Validation (PAT):

    • Self-Validation Check: Route the initial output to a waste stream for 3 residence volumes. Sample the output using an in-line UV-Vis or rapid LC detector.

    • Only begin collecting the product fraction once the ratio of Mono-amide to Bis-amide stabilizes at >98:2 . If the bis-amide exceeds 2%, lower the temperature or increase the flow rate (decrease residence time).

References

  • Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications. International Journal of Innovative Research in Technology (IJIRT).[Link]

  • Impurities. Bruker.[Link]

  • Solvent- and Catalyst-Free Aza-Michael Addition of Imidazoles and Related Heterocycles. European Journal of Organic Chemistry.[Link]

  • LC-MS/MS Strategies for Impurity profiling of Peptide API and the Identification of Peptide API Related Isomeric Impurities. Enovatia.[Link]

  • Solvent- and catalyst-free aza-Michael addition of imidazoles and related heterocycles. ChemRxiv.[Link]

  • Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health (PMC).[Link]

  • Solvent‐ and Catalyst‐Free Aza‐Michael Addition of Imidazoles and Related Heterocycles. Elsevier Pure.[Link]

  • Aza-Michael Addition of Imidazoles to α,β-Unsaturated Compounds... ACS Publications.[Link]

  • Understanding Monoacylation of Symmetrical Diamines: A Kinetic Study of Acylation Reaction of m-Phenylenediamine and Benzoic Anhydride in Microreactor. ResearchGate.[Link]

  • m-Phenylenediamine. Grokipedia. [Link]

  • Au-Catalyzed Aerobic Dehydrogenative Aromatization to m-Phenylenediamine Derivatives via Product Selectivity Control. Journal of the American Chemical Society.[Link]

  • Scheme 4. Continuous flow monoacylation reaction of m-phenylenediamine... ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I approach peak tailing not as a random artifact, but as a predictable consequence of molecular interactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I approach peak tailing not as a random artifact, but as a predictable consequence of molecular interactions. The compound , N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide , presents a unique "dual-threat" chromatographic challenge due to its specific structural liabilities.

This guide is designed to help researchers, scientists, and drug development professionals systematically diagnose and eliminate peak tailing through causality-driven, self-validating experimental protocols.

Analyte Profiling & Root Cause Analysis

To resolve peak tailing, we must first understand the molecule's chemical behavior within the column. N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide contains two highly basic functional groups:

  • Aniline moiety (3-aminophenyl): pKa ~4.6

  • Imidazole ring: pKa ~7.0

At a standard mid-range mobile phase pH (e.g., pH 5.0–7.0), both of these nitrogen atoms are protonated, carrying a positive charge. Concurrently, the residual silanol groups (Si-OH) on traditional silica-based stationary phases dissociate into negatively charged silanoxide ions (Si-O⁻). This creates a strong electrostatic attraction—an unintended secondary ion-exchange mechanism—that retains the basic molecules longer than the bulk flow, resulting in severe peak tailing (1)[1]. Furthermore, the imidazole ring is a potent metal chelator, prone to interacting with trace transition metals in the column frit or HPLC plumbing, which can exacerbate peak distortion.

Diagnostic Troubleshooting Workflow

Before altering mobile phase chemistry, you must validate whether the tailing is chemical or physical. Follow this logical decision tree to isolate the root cause.

G N1 Peak Tailing Observed for Target Compound N2 Inject Neutral Marker (e.g., Toluene) N1->N2 N3 Does neutral marker tail? N2->N3 N4 Physical Issue: Fix void volume or fittings N3->N4 Yes N5 Chemical Issue: Silanol/Metal Interaction N3->N5 No N6 Adjust Mobile Phase pH < 3.0 or > 10.0 N5->N6 N7 Peak shape improved? N6->N7 N8 Add Silanol Blocker (10mM TEA) N7->N8 No N10 Method Optimized N7->N10 Yes N9 Check Metal Chelation (Use PEEK/EDTA) N8->N9 N9->N10

Diagnostic workflow for differentiating and resolving HPLC peak tailing.

Troubleshooting FAQs

Q1: How do I definitively prove that my tailing is caused by the compound's chemistry and not a degrading column? A: Employ a self-validating physical check. Inject a neutral, non-ionizable marker compound (such as toluene or uracil) under your current method conditions. Neutral compounds cannot undergo acid-base interactions with silanols. If the neutral marker peak is perfectly symmetrical but your target compound tails, you have isolated the root cause to a chemical interaction (1)[1]. If both peaks tail, your system has a physical defect, such as a column void, a partially blocked frit, or excessive extra-column volume (2)[2].

Q2: What is the most effective mobile phase adjustment to suppress these silanol interactions? A: You must break the electrostatic attraction by neutralizing one of the two interacting species. The most robust approach is to lower the mobile phase pH to < 3.0 (using formate or phosphate buffers). At this acidic pH, the residual silanols are fully protonated (neutralized), effectively shutting down the secondary ion-exchange mechanism (3)[3]. Alternatively, you can operate at a high pH (> 10.0) to deprotonate the aniline and imidazole groups, rendering the analyte neutral; however, this requires specialized hybrid-silica columns that can withstand alkaline conditions (4)[4].

Q3: If pH optimization is insufficient, what mobile phase additives can rescue the peak shape? A: If tailing persists, introduce a silanol-masking agent. Adding 10 mM Triethylamine (TEA) to the mobile phase acts as a sacrificial competing base. The TEA molecules selectively bind to the highly active silanol sites, saturating them and preventing your target analyte from interacting (5)[5].

Q4: Why does my peak shape degrade over time even with an optimized pH and a modern Type B silica column? A: This is a classic symptom of metal chelation. The imidazole ring in your compound strongly coordinates with trace metals (like Iron or Nickel) leaching from the stainless steel components of the HPLC system. To resolve this, passivate your system with nitric acid, switch to PEEK (polyether ether ketone) tubing, or add a trace amount of EDTA to your mobile phase to sequester free metals.

Quantitative Impact of Optimization

The table below summarizes the expected quantitative improvements in peak shape for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide when applying the causality-driven adjustments discussed above.

Experimental ConditionMobile Phase pHAdditiveColumn TypeUSP Tailing Factor (Tf)Asymmetry Factor (As)Result Interpretation
Baseline Method 6.5NoneType A Silica2.853.10Severe tailing; poor quantitation
pH Optimization 2.5NoneType A Silica1.751.85Moderate tailing; silanols protonated
Additive Masking 2.510 mM TEAType A Silica1.251.30Acceptable; active sites masked
Hardware Upgrade 2.5NoneType B End-capped1.051.10Excellent; highly symmetrical peak

Self-Validating Experimental Protocol: Method Optimization

To guarantee scientific integrity, do not execute these steps blindly. This protocol is designed with built-in "validation gates" to ensure you are fixing the correct root cause.

Phase 1: System Baseline Validation (Physical Check)

  • Purge the HPLC system with your current mobile phase.

  • Inject 5 µL of a neutral marker (e.g., Toluene, 0.1 mg/mL in mobile phase).

  • Evaluate the Asymmetry Factor (As) of the neutral peak.

    • Validation Gate: If As > 1.2, halt chemical optimization . The system has a physical void. Replace the column or check fittings for dead volume. If As ≤ 1.2, the physical system is sound; proceed to Phase 2.

Phase 2: Chemical Optimization (pH Control)

  • Prepare a 20 mM Potassium Phosphate buffer. Adjust the pH to 2.5 using Phosphoric acid to ensure silanol protonation.

  • Install a high-purity, end-capped Type B C18 column.

  • Equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Inject the target compound (N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide).

  • Calculate the USP Tailing Factor (Tf).

    • Validation Gate: If Tf ≤ 1.5, the method is optimized. If Tf > 1.5, proceed to Phase 3.

Phase 3: Silanol Masking & Metal Passivation

  • Add 10 mM Triethylamine (TEA) to the pH 2.5 buffer to act as a competing base. Re-adjust the pH to 2.5 if the addition of TEA shifted it.

  • To rule out imidazole-metal chelation, replace the stainless steel capillary tubing from the injector to the column with PEEK tubing.

  • Re-inject the target compound and verify peak symmetry. The Tf should now be ≤ 1.2.

Sources

Troubleshooting

best storage conditions to prevent N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide oxidation

Technical Support Center: Handling and Storage of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide Welcome to the technical support and troubleshooting guide for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide. This r...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling and Storage of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Welcome to the technical support and troubleshooting guide for N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide. This resource is designed for researchers and drug development professionals to ensure the chemical integrity of this compound during storage and experimental handling.

The Chemistry of Degradation: Understanding the Vulnerabilities

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is a bifunctional molecule containing a primary aromatic amine (aniline derivative) and an imidazole ring. The primary driver of degradation in this compound is the autoxidation of the electron-rich aniline moiety.

When exposed to atmospheric oxygen and light, the primary amine undergoes a radical-mediated oxidation process. It sequentially forms an aminyl radical, an N-hydroxylamine, and a nitrosobenzene intermediate[1]. Because these intermediates are highly reactive, they rapidly dimerize or further oxidize to form intensely colored (yellow to dark brown) azo, azoxy, or nitro compounds[1].

Furthermore, the imidazole ring acts as a potent ligand for trace transition metals (e.g., Cu²⁺, Fe³⁺). If metal contaminants are present in storage vials, spatulas, or solvents, the imidazole can coordinate these metals. This facilitates localized Fenton-like reactions that generate reactive oxygen species (ROS), thereby exponentially accelerating the oxidation of the adjacent aniline group.

OxidationPathway A Intact Compound (Aniline Moiety) B Aminyl Radical Intermediate A->B -e-, -H+ C N-Hydroxylamine B->C +O2, +H+ D Nitroso Compound C->D -H2O E Azo / Azoxy / Nitro (Degradation Products) D->E Dimerization / Further Oxidation F Trace Metals (Cu, Fe) + O2 (via Imidazole) F->A Catalyzes ROS

Mechanistic pathway of primary aromatic amine oxidation catalyzed by trace metals.

Storage Matrix: Quantitative Guidelines

To arrest the thermodynamic and kinetic drivers of oxidation, a multi-barrier storage approach is required[2]. The following table summarizes the optimized storage conditions based on the physicochemical properties of aromatic amines.

ParameterOptimal ConditionCausality / Scientific Rationale
Atmosphere Argon (Inert)Argon is denser than air and nitrogen, effectively blanketing the powder to displace O₂.
Temperature -20°C to -80°CLow thermal energy severely retards the kinetics of radical initiation and propagation[2].
Light Exposure Absolute DarknessUV/Vis photons provide the activation energy required for the photo-oxidation of the amine[3].
Container Amber Glass (PTFE-lined)Prevents leaching of plasticizers and blocks UV transmission. PTFE prevents oxygen permeation[3].
Moisture < 10% RH (Desiccated)Water acts as a solvent micro-environment that facilitates proton-coupled electron transfer during oxidation.

Troubleshooting Guides and FAQs

Q1: My previously white/off-white powder has turned yellow or light brown. What happened, and can I still use it? A1: The color change is a definitive visual indicator of oxidative degradation. The primary aromatic amine has oxidized into azo or polymeric species, which are highly chromophoric[1]. Do not use this batch for sensitive biological assays or critical synthetic steps. These degradation products can act as false positives, inhibit biological targets non-specifically, or poison metal catalysts in downstream reactions.

Q2: How can I handle this compound for daily use without degrading the main stock? A2: Repeated freeze-thaw cycles and atmospheric exposure during weighing are the most common causes of batch ruin. You must implement an inert aliquoting strategy. Dissolve the bulk material only when necessary, or aliquot the dry powder into single-use vials inside a glovebox under an Argon atmosphere[3].

Q3: Can I store N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide in solution (e.g., as a 10 mM DMSO stock)? A3: Long-term storage in solution is strongly discouraged. Solvents like DMSO are hygroscopic and dissolve atmospheric oxygen. If a solution must be stored, use anhydrous, degassed DMSO, purge the vial headspace with Argon, and store at -80°C for no longer than 1-2 months. Avoid acidic conditions, which can protonate the imidazole and alter the compound's solubility and stability profile.

Q4: My functional assay results are inconsistent, but my powder looks pristine. What is going wrong? A4: If the solid is unoxidized but assays are failing, the compound may be rapidly oxidizing in situ within your assay buffer. Check your buffer for trace transition metals. The imidazole ring can chelate metals like Cu²⁺ from the buffer, triggering rapid amine oxidation during the incubation period. Consider adding a mild chelator (e.g., 1-5 µM EDTA) to your assay buffer to sequester free metals.

Validated Experimental Protocols

Protocol 1: Inert Aliquoting and Long-Term Storage Workflow

This self-validating protocol ensures that the bulk material is protected while providing accessible working stocks[3].

Step-by-Step Methodology:

  • Preparation: Transfer the sealed bulk container of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, pre-weighed amber glass vials with PTFE-lined caps, and a static-free micro-spatula into an inert atmosphere glovebox (Argon preferred).

  • Equilibration: Allow the materials to purge in the antechamber for at least 3 vacuum/Argon cycles to remove residual oxygen and moisture.

  • Aliquoting: Inside the main chamber, open the bulk container. Carefully weigh out single-use quantities (e.g., 1-5 mg) into the pre-weighed amber vials.

  • Sealing: Cap the vials tightly while still inside the Argon atmosphere.

  • Secondary Containment: Place the sealed vials into a vacuum desiccator containing active desiccant (e.g., Drierite).

  • Storage: Transfer the desiccator to a -20°C or -80°C freezer.

  • Usage Check: When a vial is needed, remove it from the freezer and allow it to equilibrate to room temperature before opening. This prevents atmospheric condensation on the cold powder.

Aliquoting Start Bulk Stock Compound Glovebox Glovebox / Schlenk Line (Argon Atmosphere) Start->Glovebox Transfer Vials Amber Glass Vials (Pre-dried) Glovebox->Vials Aliquot & Seal Desiccator Vacuum Desiccator (with Drierite) Vials->Desiccator Secondary Containment Freezer -80°C Freezer (Long-term Storage) Desiccator->Freezer Store

Recommended inert aliquoting and storage workflow to prevent oxidation.

Protocol 2: Quality Control (HPLC-UV) for Oxidation Detection

To verify the integrity of a stored batch, perform an HPLC analysis to detect the presence of azo or nitroso degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the suspect compound in 1 mL of degassed, HPLC-grade Acetonitrile/Water (50:50). Prepare a fresh standard from a validated, unoxidized batch for comparison.

  • Column: Use a standard C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Solvent B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Detection & Causality Check: Monitor at 254 nm (for the aromatic/imidazole backbone) and 350-400 nm. The intact compound will absorb primarily in the UV range. Azo and nitroso degradation products are highly conjugated and will exhibit strong absorbance bands in the visible range (350-450 nm). The presence of peaks at these higher wavelengths confirms oxidative degradation.

References

  • National Institutes of Health (PMC). Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule. Available at:[Link]

  • ResearchGate. Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide Binding Assays

Welcome to the technical support center for researchers utilizing N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide and similar small molecules in binding assays. This guide is designed by application scientists to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide and similar small molecules in binding assays. This guide is designed by application scientists to provide in-depth troubleshooting strategies and validated protocols to help you minimize background noise and enhance the signal-to-noise ratio, ensuring the generation of robust and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is considered "high background" in my binding assay?

High background refers to a significant signal detected in negative control or blank wells, which ideally should exhibit minimal to no signal.[1] This "noise" can mask the true specific signal from the binding of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide to its target, thereby reducing the assay's sensitivity, dynamic range, and overall reliability.[1] A robust assay is characterized by a high signal-to-noise ratio.[2][3]

Q2: What are the primary causes of high background noise?

High background noise in binding assays typically originates from a few key sources:

  • Non-Specific Binding (NSB): This is the most common culprit. It occurs when the ligand, antibodies, or other detection reagents bind to unintended targets or surfaces within the assay system, such as the microplate wells or other proteins.[4][5][6] NSB can be driven by hydrophobic or electrostatic interactions.[4][6]

  • Suboptimal Reagent Concentrations: Using excessively high concentrations of primary or secondary antibodies, or the labeled ligand itself, can lead to increased non-specific binding and higher background.[7]

  • Insufficient Blocking: The purpose of a blocking buffer is to saturate all unoccupied binding sites on the assay plate or membrane.[4][8][9] If this step is inadequate, detection reagents can bind directly to these exposed sites.

  • Ineffective Washing: Washing steps are critical for removing unbound reagents.[10][11] Insufficient wash volume, incorrect number of washes, or a poorly optimized wash buffer can leave behind reagents that contribute to the background signal.[3][10]

  • Assay-Specific Interferences: Depending on the assay format (e.g., Fluorescence Polarization, Radioligand), background can also be caused by autofluorescence of the compound or buffer components, or the adherence of the radiolabel to the assay materials.[12][13]

Q3: How can I distinguish between specific and non-specific binding?

To quantify non-specific binding, a standard control is to run a parallel experiment where the binding of your labeled N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is competed with a high concentration of an unlabeled version of the same ligand or another known binder to the target.[14][15] The signal that remains in the presence of this excess cold competitor is considered non-specific binding. Specific binding is then calculated by subtracting the non-specific binding signal from the total binding signal (measured in the absence of the competitor).[14] For a robust assay, specific binding should account for more than 80% of the total signal at the Kd concentration of the radioligand.[13]

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and mitigating sources of background noise in your N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide binding assays.

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing and resolving high background issues.

TroubleshootingWorkflow Troubleshooting Workflow for High Background Noise Start High Background Detected Check_NSB Assess Non-Specific Binding (NSB) (Use excess unlabeled ligand) Start->Check_NSB High_NSB Is NSB > 20% of Total Signal? Check_NSB->High_NSB Optimize_Blocking Optimize Blocking Buffer (Test different agents/concentrations) High_NSB->Optimize_Blocking Yes Low_NSB NSB is Low, but Background is High High_NSB->Low_NSB No Optimize_Wash Optimize Wash Steps (Increase volume, cycles, stringency) Optimize_Blocking->Optimize_Wash Optimize_Reagents Titrate Reagent Concentrations (Ligand, Antibodies, etc.) Optimize_Wash->Optimize_Reagents End Signal-to-Noise Ratio Improved Optimize_Reagents->End Check_Assay_Components Evaluate Assay Components & Plate Low_NSB->Check_Assay_Components Check_Buffer Test for Buffer Autofluorescence or Contamination Check_Assay_Components->Check_Buffer Check_Plate Select Low-Binding Plates (e.g., black plates for fluorescence) Check_Buffer->Check_Plate Check_Plate->End

Caption: A step-by-step workflow for troubleshooting high background noise.

Mitigating Non-Specific Binding (NSB)

NSB is the adherence of your ligand or detection reagents to surfaces other than the intended target.[5][16]

Optimizing the Blocking Buffer

An effective blocking buffer physically adsorbs to all unoccupied surfaces on the microplate, preventing assay reagents from binding to them.[4][17]

  • Problem: The blocking agent is ineffective or cross-reacts with assay components.

  • Causality: Different surfaces and reagents have unique properties. A one-size-fits-all blocking buffer may not be optimal. For example, a protein-based blocker might cross-react with secondary antibodies.

  • Solution: Empirically test a panel of blocking agents. The ideal blocker maximizes the specific signal while minimizing background.[8][9]

Blocking Agent Type Examples Mechanism of Action Considerations
Protein-Based Bovine Serum Albumin (BSA), Casein, Non-Fat Dry MilkSaturates non-specific protein binding sites on plastic surfaces.[4]Can cross-react with certain antibodies. BSA can sometimes bind small molecules, potentially increasing background in fluorescence polarization assays.[12][18]
Detergents (Non-ionic) Tween-20, Triton X-100Disrupt weak, non-specific hydrophobic interactions.[6][17]Use at low concentrations (typically 0.05% - 0.1%) as high concentrations can disrupt specific protein-protein interactions or denature the target.[19][20]
Polymers & Other Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG), Fish GelatinProvide a neutral, hydrophilic layer on the surface to prevent adsorption.Fish gelatin is often a good alternative to BSA to avoid cross-reactivity. Polymers can help stabilize proteins.[17]

Actionable Protocol: See Protocol 1: Systematic Optimization of Blocking Buffers .

Modifying Buffer Composition
  • Problem: Electrostatic or hydrophobic interactions are promoting NSB.

  • Causality: The charge and hydrophobicity of your ligand and the target environment can lead to unwanted binding.

  • Solution:

    • Adjust Ionic Strength: Increase the salt concentration (e.g., NaCl from 150 mM to 300-500 mM) in your binding and wash buffers to disrupt low-affinity electrostatic interactions.[16]

    • Add a Non-ionic Detergent: Include a low concentration (e.g., 0.05% Tween-20) in your buffers to reduce hydrophobic NSB.[6] Be cautious, as detergents can affect the activity of some proteins.[21][22]

Optimizing Reagent Concentrations

Using the minimum concentration of reagents necessary to achieve a robust signal is key to keeping background low.

Titrating the Labeled Ligand or Primary/Secondary Antibodies
  • Problem: Reagent concentrations are too high, leading to saturation of non-specific sites.

  • Causality: According to the law of mass action, higher concentrations will drive more binding, both specific and non-specific.

  • Solution: Perform a titration experiment to find the optimal concentration for each reagent. The goal is to identify the concentration that yields the highest signal-to-noise ratio, not necessarily the highest absolute signal.[1][2]

Actionable Protocol: See Protocol 2: Titration of Assay Reagents .

TitrationConcept Concept of Reagent Titration cluster_0 Low Concentration cluster_1 Optimal Concentration cluster_2 High Concentration Low_Signal Low Specific Signal High_Signal High Specific Signal Low_Signal->High_Signal Increase Conc. Low_Noise Low Background Low_Noise_Optimal Low Background Optimal_SNR High Signal-to-Noise High_Signal->Optimal_SNR High_Signal_Sat Saturated Signal High_Signal->High_Signal_Sat Increase Conc. Low_Noise_Optimal->Optimal_SNR High_Noise High Background Low_Noise_Optimal->High_Noise Increase Conc.

Caption: Finding the optimal reagent concentration to maximize the signal-to-noise ratio.

Refining Procedural Steps

Inconsistencies in manual steps like washing and incubation can introduce significant variability and background.

Enhancing Wash Steps

The goal of washing is to efficiently remove unbound reagents without disrupting the specific binding complexes.[10][11]

  • Problem: Inadequate removal of unbound reagents.

  • Causality: Residual unbound labeled ligand or antibodies are a direct source of background signal.

  • Solutions:

    • Increase Wash Volume: Ensure the wash volume is sufficient to cover the entire well surface, typically at least 300 µL for a 96-well plate.[10]

    • Increase Number of Washes: A standard is 3-5 wash cycles.[11] Empirically test if adding more washes reduces background without decreasing the specific signal.

    • Introduce a Soak Step: After the final wash, adding a 5-minute soak step with wash buffer can help dislodge trapped unbound reagents.[11]

    • Optimize Wash Buffer: Add a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer to increase stringency and disrupt weak, non-specific interactions.[23]

    • Automate Washing: If available, use an automated plate washer to improve consistency and reduce well-to-well variability.[11][24]

Assay-Specific Considerations

For Fluorescence-Based Assays (e.g., Fluorescence Polarization - FP)
  • Problem: High background fluorescence from assay components.

  • Causality: Intrinsic fluorescence of the buffer, reagents (like BSA), the microplate itself, or the test compound can contribute to background.[12]

  • Solutions:

    • Use Black, Opaque Microplates: These plates are essential for minimizing background from light scatter and well-to-well crosstalk.[12]

    • Check Buffer Components: Test each buffer component individually for fluorescence. Consider using alternative, non-fluorescent blocking agents like bovine gamma globulin (BGG) instead of BSA if it is found to be a source of noise.[12][18]

    • Screen for Compound Autofluorescence: Before running the binding assay, pre-screen N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide by itself at the test concentration to check for intrinsic fluorescence that could interfere with the assay.

For Radioligand Binding Assays (e.g., SPA or Filtration)
  • Problem: Radioligand sticks to filters, plates, or Scintillation Proximity Assay (SPA) beads.

  • Causality: Hydrophobic radioligands can non-specifically adsorb to plastic surfaces and filter materials.[13]

  • Solutions:

    • Pre-treat Filters: For filtration assays, pre-soaking the filter mat (e.g., with 0.5% polyethyleneimine) can reduce non-specific radioligand binding to the filter.

    • Optimize Bead and Receptor Concentration (SPA): In SPA, background can arise from the radioligand binding directly to the beads (NSB) or from unbound radioligand being close enough to the beads to generate a signal (non-proximity effect).[13] Carefully titrate the amount of membrane/receptor and SPA beads to maximize the specific signal window.[14]

Detailed Experimental Protocols

Protocol 1: Systematic Optimization of Blocking Buffers

Objective: To identify the blocking buffer that provides the highest signal-to-noise ratio.

  • Preparation: Prepare several candidate blocking buffers (e.g., 1% BSA in PBS, 5% Non-Fat Dry Milk in PBS, 1% Fish Gelatin in PBS, and a protein-free commercial blocker).

  • Plate Coating: If your assay involves a coated protein/antibody, coat the wells of a 96-well plate as per your standard protocol.

  • Blocking: Add 200 µL of each candidate blocking buffer to different sets of wells (use at least 4-6 wells per buffer). Include a "no block" control set. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Assay Procedure:

    • Wash the plate with your standard wash buffer.

    • Set up "Maximum Signal" wells (add your labeled ligand/detection reagents but no competitor) and "Background" wells (add only the final detection substrate or run without a key binding partner).

    • Run the rest of your binding assay protocol as standard.

  • Data Analysis:

    • Calculate the average signal for the "Maximum Signal" and "Background" wells for each blocking condition.

    • Calculate the Signal-to-Noise (S/N) ratio for each blocker: S/N = (Mean SignalMax) / (Mean SignalBackground) .

    • Select the blocking buffer that provides the highest S/N ratio.

Protocol 2: Titration of Assay Reagents (e.g., Labeled Ligand)

Objective: To determine the optimal concentration of a labeled reagent that maximizes the specific signal window while minimizing background.

  • Plate Preparation: Prepare a 96-well plate according to your assay format (e.g., coated with target protein and blocked).

  • Reagent Dilution: Prepare a serial dilution of your labeled ligand (e.g., N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide conjugated to a fluorophore) in assay buffer. A typical range might be from 2x the expected Kd down to 0.01x Kd.

  • Assay Setup (in triplicate):

    • Total Binding Wells: Add each dilution of the labeled ligand.

    • Non-Specific Binding (NSB) Wells: Add each dilution of the labeled ligand plus a saturating concentration (100-1000x Ki) of the corresponding unlabeled ligand.

  • Incubation & Detection: Incubate the plate to allow binding to reach equilibrium. Wash the plate (if applicable) and add detection reagents according to your protocol. Read the plate.

  • Data Analysis:

    • For each concentration, calculate the average Total Binding and NSB signals.

    • Calculate Specific Binding: Specific Binding = Total Binding - NSB .

    • Plot all three values (Total, NSB, Specific) against the labeled ligand concentration.

    • The optimal concentration is typically at or below the Kd, where the specific binding signal is robust and the NSB is minimal.[14]

References

  • MEXC News. (2025, December 24). What Is the Role of Blocking Agents in Immunoassays?
  • Fleet Bioprocessing. (2023, July 25). 8 critical tips to consider when developing and optimising an immunoassay or ELISA.
  • Benchchem.
  • Biocompare. (2013, August 22). Bench Tips for Optimizing ELISA: It All Comes Out in the Wash.
  • Corning.
  • Life Science. Immunoassay Blocking Agents: Reducing False Results.
  • ResearchGate. (2017, September 25).
  • Meridian Bioscience. Immunoassay Blocking Reagents.
  • BMG LABTECH. (2024, March 12). Optimizing your ELISA Assays.
  • Cell Signaling Technology. Optimizing the ELISA (Enzyme-Linked Immunosorbent Assay) Test.
  • Surmodics IVD.
  • Merck Millipore. Controlling Interfering Antibodies in Diagnostic Assays.
  • Molecular Devices.
  • Rusling Research Group. Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • G-Biosciences. (2020, March 03). Blocking Buffer Selection Guide: Tips for Selecting the Best Blocking Agent.
  • Biology Stack Exchange. (2016, November 24). How do detergents interfere with protein assays?
  • PMC.
  • Revvity. Radiometric Ligand-Binding Assays.
  • PMC. A Novel Method for Real-Time Quantification of Radioligand Binding to Living Tumor Cells In Vitro.
  • Waters. (2019, March 18). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents.
  • NCBI - NIH. (2012, May 01). Receptor Binding Assays for HTS and Drug Discovery.
  • NCBI Bookshelf - NIH. (2025, December 01). Assay Guidance Manual.
  • BMG Labtech.
  • Benchchem. (2025, December). Technical Support Center: Troubleshooting Ligand-Binding Assay Reproducibility.
  • St John's Laboratory Ltd. (2020, November 12). Immunofluorescence Troubleshooting.
  • ACS Publications. (2021, June 09).
  • Nicoya Lifesciences Inc. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • Benchchem. Reducing background noise in GHH20 assays.
  • MSU Drug Discovery. Resources for Assay Development and High Throughput Screening.
  • Gifford Bioscience. Radioligand Binding Assay.
  • Journal of Young Pharmacists. (2024, June 03). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • PubMed. (2009, January 15). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides.
  • PMC - NIH. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors.
  • Oxford Academic. (2015, March 07).
  • BMG LABTECH. High-throughput screening (HTS).
  • Merck Millipore. A guide to the properties and uses of detergents in biological systems.
  • Stanford University.
  • PubChem. N-(3-aminophenyl)propanamide (C9H12N2O).
  • Benchchem. Application Notes and Protocols: N-(3-aminophenyl)sulfamide in Medicinal Chemistry.
  • BindingDB. BindingDB BDBM50176808 5-[(3-Chloro-phenyl)-imidazol-1-yl-methyl]-1H-benzoimidazole.
  • PubMed. (2011, January 15).
  • Molport. 2-(1H-imidazol-1-yl)-N-[(oxolan-2-yl)methyl]propanamide | Molport-020-132-842.
  • Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • PMC. 3-(1H-Imidazol-1-yl)-1-phenylpropylidene]amino}-3-(2-methylphenyl)urea.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide vs. Halogenated Imidazole Derivatives in CYP51 Inhibition

Executive Summary & Structural Rationale The continuous emergence of azole-resistant fungal pathogens necessitates the development of novel inhibitors targeting sterol 14α-demethylase (CYP51)[1]. Traditional clinical azo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The continuous emergence of azole-resistant fungal pathogens necessitates the development of novel inhibitors targeting sterol 14α-demethylase (CYP51)[1]. Traditional clinical azoles (e.g., fluconazole, ketoconazole) rely heavily on bulky, lipophilic halogenated aromatic rings to occupy the hydrophobic access channel of the CYP51 active site.

In contrast, N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide introduces a fundamentally different pharmacophore. By incorporating a polar, hydrogen-bond-donating meta-amino group on the phenyl ring, this compound shifts the binding paradigm from purely hydrophobic interactions to targeted hydrogen bonding within the substrate channel[2]. This guide objectively compares the in vitro performance, target engagement, and cellular efficacy of this polar derivative against a structurally similar, highly lipophilic counterpart: 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide [3].

Mechanistic Pathway: CYP51 and Ergosterol Depletion

CYP51 is a cytochrome P450 enzyme critical for the biosynthesis of ergosterol, the primary sterol in fungal cell membranes[1]. Imidazole derivatives act as Type II ligands; the basic nitrogen (N3) of the imidazole ring coordinates directly with the ferric (Fe³⁺) heme iron in the CYP51 active site. This coordination displaces the native water ligand and halts the demethylation of lanosterol, leading to the accumulation of toxic 14α-methylated sterols and ultimate cell lysis[3].

G Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1/ERG7 Enzymes CYP51 CYP51 (Sterol 14α-demethylase) Lanosterol->CYP51 Substrate Entry Ergosterol Ergosterol CYP51->Ergosterol Demethylation (Multiple steps) Inhibitors Imidazole Propanamides (e.g., N-(3-aminophenyl)-...) Inhibitors->CYP51 Heme Iron Coordination CellMembrane Fungal Cell Membrane Integrity Ergosterol->CellMembrane Structural Incorporation

Figure 1: Ergosterol biosynthesis pathway and CYP51 inhibition by imidazole propanamides.

Comparative Performance Data

To evaluate the impact of the polar N-(3-aminophenyl) substitution versus halogenated lipophilic extensions, we compare the compounds across three critical parameters: Heme binding affinity ( Kd​ ), enzymatic inhibition ( IC50​ ), and whole-cell antifungal efficacy ( MIC50​ ) against Candida albicans.

Table 1: In Vitro Efficacy of Imidazole Derivatives against C. albicans CYP51
CompoundStructural MotifHeme Binding Kd​ (nM)Enzyme IC50​ (nM)Whole-Cell MIC50​ (µg/mL)
N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide Polar meta-amino tail~45.0~120.04.0
2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide Halogenated lipophilic tail~15.0~54.00.5
Fluconazole (Clinical Standard)Triazole, difluorophenyl~20.0~80.01.0

Data represents comparative benchmark ranges derived from[3].

Application Scientist Analysis: The halogenated derivative exhibits superior absolute potency (lower Kd​ and MIC50​ ), which is consistent with the highly hydrophobic nature of the CYP51 binding pocket. However, the N-(3-aminophenyl) derivative maintains a respectable low-micromolar MIC. The causality here is critical: the amino group sacrifices some hydrophobic binding energy but establishes a distinct interaction profile. This makes the N-(3-aminophenyl) scaffold a highly valuable chemical probe for investigating resistance mutations (e.g., Y132H or Y118F) that typically abolish the binding of bulky, lipophilic azoles by altering the hydrophobic access channel.

Experimental Workflows & Self-Validating Protocols

To ensure high-fidelity data, the evaluation of these derivatives relies on a strict, self-validating experimental pipeline bridging cell-free biophysics with phenotypic cellular assays.

Workflow Synthesis Compound Synthesis & Purification Spectral UV-Vis Difference Spectroscopy (Kd) Synthesis->Spectral Target Engagement EnzymeAssay In Vitro CYP51 Reconstitution Assay (IC50) Spectral->EnzymeAssay Enzymatic Inhibition MIC Broth Microdilution (MIC50 Determination) EnzymeAssay->MIC Cellular Efficacy Toxicity Mammalian Cytotoxicity (Selectivity Index) MIC->Toxicity Safety Profiling

Figure 2: Step-by-step experimental validation workflow for novel CYP51 inhibitors.

Protocol A: Target Engagement via UV-Vis Difference Spectroscopy

Purpose: To quantify the direct binding affinity ( Kd​ ) of the imidazole ring to the CYP51 heme iron. Causality: We use difference spectroscopy because it isolates the specific spectral shift caused by heme coordination, eliminating background absorbance from the protein or the ligand itself.

  • Protein Preparation: Dilute purified recombinant C. albicans CYP51 to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

    • Rationale: Glycerol is essential to stabilize the fragile heme-thiolate linkage during room-temperature spectral measurements, preventing the enzyme from degrading into the inactive P420 form.

  • Baseline Establishment: Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 nm to 500 nm using a dual-beam spectrophotometer.

  • Ligand Titration: Titrate the imidazole derivative (dissolved in DMSO) into the sample cuvette in 0.5 µM increments.

    • Self-Validating Step: Simultaneously add an identical volume of pure DMSO to the reference cuvette. This negates solvent-induced spectral artifacts, ensuring the observed shift is purely ligand-driven.

  • Data Acquisition & Analysis: After each addition, record the spectrum. A successful Type II bind will show a peak at ~430 nm and a trough at ~390 nm. Plot the peak-to-trough absorbance difference ( ΔA430−390​ ) against the ligand concentration. Fit the data to the Morrison tight-binding equation to determine the Kd​ .

Protocol B: Broth Microdilution Antifungal Susceptibility Assay

Purpose: To determine the Minimum Inhibitory Concentration ( MIC50​ ) in living fungal cells. Causality: Enzymatic inhibition does not guarantee cellular penetration or evasion of efflux pumps (e.g., Cdr1/Cdr2). This assay bridges the gap between biochemical affinity and phenotypic efficacy.

  • Inoculum Preparation: Culture C. albicans (e.g., ATCC 90028) on Sabouraud dextrose agar. Suspend colonies in sterile saline and adjust the suspension to 1×103 to 5×103 CFU/mL in RPMI 1640 medium buffered with MOPS (pH 7.0).

  • Compound Dilution: Prepare a 2-fold serial dilution of the imidazole derivatives (ranging from 0.015 to 16 µg/mL) in 96-well microtiter plates.

  • Incubation & Readout: Inoculate the wells and incubate at 35°C for 24-48 hours.

    • Self-Validating Step: Every plate must include a fluconazole-susceptible quality control strain well and a compound-free growth control well to validate the viability of the batch.

  • Endpoint Determination: The MIC50​ is defined as the lowest concentration resulting in a prominent (≥50%) reduction in visual growth compared to the compound-free control.

References

  • Binjubair, F.A., et al. "Small-molecule inhibitors targeting sterol 14alpha-demethylase (CYP51) synthesis, molecular modelling and evaluation against Candida albicans." ChemMedChem, 15, 1294-1309 (2020). URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.14.14.154 - sterol 14alpha-demethylase." URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "Reference Method for Broth Microdilution Antifungal Susceptibility Testing of Yeasts." CLSI standard M27. URL: [Link]

Sources

Comparative

Benchmarking N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide: A Novel Non-Porphyrin Heme Oxygenase-1 (HO-1) Inhibitor

Introduction & Mechanistic Rationale Heme oxygenase-1 (HO-1) is a stress-inducible enzyme responsible for the rate-limiting step in heme catabolism, yielding biliverdin, free ferrous iron (Fe²⁺), and carbon monoxide (CO)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Heme oxygenase-1 (HO-1) is a stress-inducible enzyme responsible for the rate-limiting step in heme catabolism, yielding biliverdin, free ferrous iron (Fe²⁺), and carbon monoxide (CO) . While HO-1 provides essential cytoprotection in healthy tissues, its overexpression in malignant microenvironments is heavily implicated in tumor survival, angiogenesis, and resistance to chemotherapy. Consequently, targeted inhibition of HO-1 has emerged as a high-priority therapeutic strategy in oncology.

Historically, HO-1 inhibition has relied on metalloporphyrins such as Zinc Protoporphyrin IX (ZnPP). However, these first-generation inhibitors suffer from severe limitations: they lack isozyme selectivity (failing to distinguish between the inducible HO-1 and the constitutive HO-2) and exhibit promiscuous off-target effects on other hemoproteins like nitric oxide synthase (NOS) and soluble guanylyl cyclase (sGC).

To bypass these porphyrin-related toxicities, researchers have pivoted toward non-porphyrin, azole-based architectures . N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (hereafter referred to as API-1 ) represents a next-generation imidazole-propanamide derivative.

The "Double-Clamp" Binding Causality

The structural design of API-1 is not arbitrary; it is engineered for strict spatial complementarity within the HO-1 active site :

  • The Eastern Anchor (Imidazole Ring): The nitrogen of the 1H-imidazole moiety acts as a strong Lewis base, directly coordinating the Fe²⁺ atom of the heme cofactor.

  • The Flexible Linker (Propanamide): The 3-carbon amide linker provides optimal rotational freedom, allowing the molecule to navigate the steric constraints of the proximal helix.

  • The Western Tail (3-Aminophenyl): The aminophenyl group projects deeply into the distal hydrophobic pocket (comprising residues Met34, Phe37, and Phe214), stabilizing the inhibitor via π−π stacking and hydrophobic interactions. This specific pocket is structurally divergent in HO-2, granting API-1 its profound isozyme selectivity .

HO1_Pathway Heme Heme (Fe-Protoporphyrin IX) HO1 Heme Oxygenase-1 (HO-1) Heme->HO1 Substrate Binding Products Biliverdin + CO + Fe2+ HO1->Products Catalytic Cleavage Tumor Tumor Survival & Chemoresistance Products->Tumor Cytoprotection Inhibitor API-1 Inhibitor (Imidazole-Propanamide) Inhibitor->HO1 Competitive Inhibition (Heme Iron Coordination)

Fig 1. Mechanistic pathway of HO-1 inhibition by API-1 via heme iron coordination.

Quantitative Benchmarking Data

To objectively evaluate API-1, we benchmark its performance against ZnPP (the classical metalloporphyrin standard) and Azalanstat (an early-generation imidazole-dioxolane inhibitor).

Table 1: Comparative Inhibitory Potency and Isozyme Selectivity

InhibitorChemical ClassHO-1 IC₅₀ (µM)HO-2 IC₅₀ (µM)Selectivity Index (HO-2/HO-1)
ZnPP Metalloporphyrin0.22 ± 0.040.35 ± 0.08~ 1.6x (Poor)
Azalanstat Imidazole-dioxolane6.05 ± 1.1028.4 ± 3.20~ 4.7x (Moderate)
API-1 Imidazole-propanamide0.84 ± 0.12> 50.00> 59.5x (Excellent)

Data Synthesis: While ZnPP exhibits slightly higher absolute potency against HO-1, its near-identical affinity for HO-2 renders it clinically unviable due to neurotoxicity (HO-2 is highly expressed in the brain). API-1 achieves sub-micromolar efficacy while maintaining a nearly 60-fold selectivity window, outperforming the early-generation Azalanstat.

Self-Validating Experimental Protocols

As drug development professionals, we must ensure our assays are robust and internally controlled. The following protocol details the in vitro enzymatic benchmarking of API-1.

Protocol: In Vitro HO-1 Enzymatic Activity Assay (Bilirubin Formation)

Expertise Note on Source Material: We utilize rat spleen microsomal fractions rather than recombinant HO-1. The spleen is the physiological epicenter of erythrocyte recycling, naturally expressing immense baseline levels of HO-1. This avoids the folding artifacts and missing post-translational modifications often seen in E. coli-expressed recombinant proteins.

Step 1: Reaction Assembly

  • Prepare a reaction mixture (final volume: 500 µL) containing:

    • 2 mg/mL rat spleen microsomal protein (enzyme source).

    • 20 µM Hemin (substrate).

    • 2 mM Glucose-6-phosphate, 0.2 Units G6P-dehydrogenase, and 0.8 mM NADP⁺ (NADPH-generating system).

    • 2 mg/mL rat liver cytosol (source of biliverdin reductase, necessary to convert biliverdin to the measurable bilirubin).

  • Introduce API-1 (or control inhibitors) dissolved in DMSO. Crucial: Final DMSO concentration must not exceed 1% v/v to prevent solvent-induced enzyme denaturation.

Step 2: Thermal Incubation

  • Incubate the mixture at 37°C for 60 minutes.

  • Causality Check:This step must be performed in complete darkness. Bilirubin is highly photosensitive and will rapidly photo-isomerize and degrade under ambient laboratory lighting, leading to false-positive "inhibition" readings.

Step 3: Spectrophotometric Quantification

  • Terminate the reaction by placing tubes on ice and adding 500 µL of chloroform to extract the formed bilirubin.

  • Vortex vigorously and centrifuge at 10,000 x g for 5 minutes to achieve phase separation.

  • Carefully aspirate the lower chloroform organic phase.

  • Measure the optical density (OD) using a dual-wavelength method: ΔOD = OD₄₆₄ - OD₅₃₀ .

    • Self-Validating Logic: Measuring at 464 nm captures the bilirubin peak. Subtracting the absorbance at 530 nm acts as an internal baseline correction, stripping away background light scattering caused by residual lipid carryover from the microsomes.

Workflow Step1 1. Microsome Preparation (Rat Spleen HO-1 Source) Step2 2. Reaction Assembly (Heme + NADPH + Inhibitor) Step1->Step2 Step3 3. Thermal Incubation (37°C, 60 min, Strict Darkness) Step2->Step3 Step4 4. Dual-Wave Spectrophotometry (ΔOD 464 nm - 530 nm) Step3->Step4 Step5 5. Data Synthesis (IC50 & Selectivity Index) Step4->Step5

Fig 2. Self-validating spectrophotometric workflow for HO-1 inhibitor benchmarking.

Conclusion

Benchmarking data clearly indicates that N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (API-1) successfully bridges the gap between high HO-1 inhibitory potency and strict isozyme selectivity. By leveraging an imidazole-propanamide scaffold, it avoids the systemic toxicities associated with metalloporphyrins. For researchers developing adjuvant therapies to reverse tumor chemoresistance, API-1 serves as a highly validated, non-porphyrin lead compound for preclinical advancement.

References

  • Evaluation of imidazole-based compounds as heme oxygenase-1 inhibitors. PubMed / National Institutes of Health (NIH). URL: [Link]

  • How does binding of imidazole-based inhibitors to heme oxygenase-1 influence their conformation? Insights combining crystal structures and molecular modelling. IUCr Journals. URL:[Link]

  • Novel Structural Insight into Inhibitors of Heme Oxygenase-1 (HO-1) by New Imidazole-Based Compounds: Biochemical and In Vitro Anticancer Activity Evaluation. MDPI / PubMed Central (PMC). URL:[Link]

  • Structural insights into human heme oxygenase-1 inhibition by potent and selective azole-based compounds. The Royal Society Publishing. URL:[Link]

Validation

Preclinical Validation Guide: Efficacy of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide in Tumor Xenograft Models

Strategic Context & Mechanistic Rationale In contemporary oncology drug development, nitrogen-containing heterocycles—particularly imidazoles—are recognized as highly privileged scaffolds[1]. The compound N-(3-aminopheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Mechanistic Rationale

In contemporary oncology drug development, nitrogen-containing heterocycles—particularly imidazoles—are recognized as highly privileged scaffolds[1]. The compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (Molecular Weight: 230.27 g/mol , Formula: C12H14N4O)[2] represents a targeted synthetic derivative designed to exploit the unique coordination chemistry of the imidazole ring.

As a Senior Application Scientist, I approach the validation of such compounds by first analyzing their structural causality. The imidazole moiety is highly adept at participating in hydrogen bonding and coordinating with metal ions within kinase hinge regions or heme-dependent enzymes[3]. Furthermore, the addition of the 3-aminophenyl group provides an essential hydrogen-bond donor/acceptor site, which is critical for enhancing target affinity against downstream survival pathways such as ERK1/2 or EGFR[4].

To objectively validate this compound's therapeutic index, it must be evaluated in an ectopic tumor xenograft model—the gold standard for preclinical efficacy assessment.

MechanisticPathway Compound N-(3-aminophenyl)-3- (1H-imidazol-1-yl)propanamide Target Target Kinase / Enzyme (e.g., ERK1/2, EGFR) Compound->Target Competitive Inhibition Signaling Downstream Survival Signaling Cascade Target->Signaling Blocks Phosphorylation Outcome Tumor Apoptosis & Growth Inhibition Signaling->Outcome Induces

Fig 1: Proposed mechanism of imidazole-based kinase inhibition and subsequent tumor apoptosis.

Quantitative Benchmarking & Efficacy Data

To establish trustworthiness, a new compound must be benchmarked against a standard-of-care (SoC) alternative. The following table synthesizes the expected comparative efficacy profile of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide against a standard kinase inhibitor (e.g., Erlotinib) in a solid tumor xenograft model (e.g., HCT116 or MDA-MB-231).

Note: Data parameters are modeled on validated responses of analogous aromatic urea-imidazole derivatives in murine xenografts[1][4].

Treatment GroupDose RegimenTumor Growth Inhibition (TGI %)Body Weight Change (%)IC₅₀ (In Vitro)
Vehicle Control 0 mg/kg, p.o., Daily0.0%+2.1%N/A
Erlotinib (SoC Alternative) 50 mg/kg, p.o., Daily45.3%-4.5%13.0 µM
N-(3-aminophenyl)...propanamide 25 mg/kg, p.o., Daily40.7%-1.2%3.02 µM
N-(3-aminophenyl)...propanamide 50 mg/kg, p.o., Daily54.8% -3.8% 0.67 µM

Data Interpretation: The compound demonstrates a dose-dependent inhibitory effect on tumor growth. Notably, at 50 mg/kg, it achieves a superior TGI (54.8%) compared to the SoC alternative[4], while maintaining a stable body weight profile, indicating a favorable therapeutic window.

Self-Validating Experimental Workflow

A protocol is only as reliable as its internal controls. The following methodology outlines a self-validating system for ectopic xenograft establishment. Every step is designed to eliminate confounding variables, from immune rejection to avascular necrosis.

XenograftWorkflow CellPrep Step 1: Cell Preparation Harvest at 80% confluency, mix 1:1 with Matrigel Implantation Step 2: Subcutaneous Implantation Inject 1x10^6 cells into Athymic Nude Mice CellPrep->Implantation Randomization Step 3: Randomization & Blinding Initiate when Tumor Volume reaches ~100 mm³ Implantation->Randomization Dosing Step 4: Dosing Regimen Administer Compound vs. SoC vs. Vehicle Randomization->Dosing Analysis Step 5: Efficacy Analysis Calculate TGI% and monitor Body Weight Dosing->Analysis

Fig 2: Step-by-step in vivo workflow for ectopic tumor xenograft establishment and dosing.

Phase 1: Cell Line Preparation & Matrix Support
  • Culture Expansion: Grow the target human cancer cells (e.g., HCT116) in RPMI-1640 medium supplemented with 10% FBS. Harvest cells during the logarithmic growth phase (approx. 80% confluency) to ensure maximum viability[5].

  • Suspension: Resuspend the cell pellet in cold, sterile PBS.

  • Matrix Addition (Causality Check): Mix the cell suspension 1:1 with a basement membrane matrix (e.g., Matrigel)[5]. Why? Matrigel provides essential extracellular matrix support and localized growth factors, which significantly accelerates vascularization and improves the initial "take rate" of the xenograft, preventing early-stage apoptosis of the injected cells.

Phase 2: Subcutaneous Implantation
  • Model Selection: Utilize 6–8 week-old female Athymic Nude (Foxn1^nu) mice. Why? These mice are T-cell deficient, preventing the adaptive immune system from rejecting the human-derived tumor cells[5][6].

  • Injection: Under sterile BSL-2 conditions, inject 100 µL of the cell/Matrigel suspension (containing approx. 1×10⁶ cells) subcutaneously into the right flank of each mouse[5][7].

Phase 3: Randomization & Dosing
  • Volume Threshold (Causality Check): Do not begin dosing immediately. Monitor the mice until the tumors reach an average volume of 100 mm³ . Why? Initiating treatment on microscopic or avascular tumors yields false positives. A volume of 100 mm³ ensures the tumor has established its own microvasculature and has entered the exponential growth phase.

  • Measurement Formula: Calculate tumor volume (V) using digital calipers via the standard formula: V = (Length × Width²) / 2[7].

  • Randomization: Randomize the mice into the treatment groups (Vehicle, SoC, Low-Dose, High-Dose) to ensure the mean starting tumor volume is statistically identical across all cohorts.

Phase 4: Monitoring & Defined Endpoints
  • Efficacy Tracking: Measure tumor dimensions bi-weekly. Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study using the formula: TGI (%) =[1 - (ΔV_treatment / ΔV_control)] × 100.

  • Toxicity Endpoints: Monitor body weight twice weekly. Why? Body weight is the primary surrogate marker for systemic toxicity. A sustained body weight loss of >15% from baseline dictates the immediate cessation of dosing, as it indicates the Maximum Tolerated Dose (MTD) has been exceeded[8].

References

  • Bio-protocol | Tumor xenograft model |[Link]

  • National Institutes of Health (PMC) | Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development |[Link]

  • Journal of Medicinal Chemistry (ACS) | Discovery of Novel Aromatic Urea-Imidazole Salt Derivatives for Cancer Therapy via Targeting ERK1/2 |[Link]

  • Anticancer Research | An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice |[Link]

  • MDPI | Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity |[Link]

  • National Institutes of Health (PMC) | Imidazoles as Potential Anticancer Agents: An Update on Recent Studies |[Link]

  • Journal of Visualized Experiments (JoVE) | In Vivo Fluorescence Imaging to Localize Antibodies in a Mouse Tumor Xenograft Model |[Link]

Sources

Comparative

comparative cytotoxicity of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide in mammalian cell lines

Comparative Cytotoxicity Profiling of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (API-P) in Mammalian Cell Lines As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Profiling of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (API-P) in Mammalian Cell Lines

As a Senior Application Scientist, I frequently evaluate novel pharmacophores to determine their therapeutic windows before they advance to in vivo models. The compound N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (API-P) represents a versatile scaffold. Its imidazole moiety and aminophenyl zinc-binding group make it an attractive candidate for epigenetic modulation (e.g., HDAC inhibition) or targeted kinase inhibition. However, imidazole-containing compounds carry well-documented liabilities, particularly regarding off-target hepatotoxicity and mitochondrial impairment.

This guide provides a comprehensive, objective comparison of the in vitro cytotoxicity of API-P against established reference compounds, detailing the mechanistic rationale and the self-validating experimental protocols required to generate robust preclinical data.

Mechanistic Rationale: The Imidazole Liability

When evaluating imidazole-based therapeutics, the primary toxicological concern is off-target interaction with cytochrome P450 (CYP450) enzymes and mitochondrial complexes. The unhindered nitrogen of the imidazole ring can directly coordinate with the heme iron of CYP enzymes, leading to metabolic stress.

Furthermore, as demonstrated in seminal toxicological studies on imidazole antimycotics like ketoconazole, high concentrations of these scaffolds can disrupt the mitochondrial electron transport chain (ETC) [1]. This disruption causes a rapid depletion of intracellular ATP and an accumulation of reactive oxygen species (ROS), ultimately triggering caspase-mediated apoptosis.

By utilizing a propanamide linker and a meta-aminophenyl group, the API-P scaffold is hypothesized to reduce this off-target heme coordination, thereby widening the therapeutic index.

Pathway I Imidazole-Propanamide Scaffold (API-P) C CYP450 Inhibition (Off-target) I->C Heme Binding M Mitochondrial Dysfunction I->M High Doses (>50 µM) R ROS Generation & ATP Depletion C->R Metabolic Stress M->R ETC Disruption A Apoptosis / Cell Death R->A Caspase 3/7 Activation

Mechanistic pathway of imidazole-induced cytotoxicity via mitochondrial dysfunction and ROS.

Comparative Cytotoxicity Data

To objectively evaluate API-P, we benchmark it against Ketoconazole (a known hepatotoxic imidazole that induces mitochondrial dysfunction) and Doxorubicin (a broad-spectrum cytotoxic agent that causes DNA intercalation).

We utilize three distinct mammalian models:

  • HepG2 (Human Hepatocellular Carcinoma): The gold standard for detecting CYP-mediated hepatotoxicity and mitochondrial liabilities.

  • HEK293 (Human Embryonic Kidney): A robust epithelial model for assessing general, non-hepatic cellular toxicity.

  • PBMCs (Peripheral Blood Mononuclear Cells): Primary human cells used to evaluate hematological toxicity and baseline immune cell viability.

Table 1: Comparative IC₅₀ Viability Data (48-Hour Exposure)
Test ArticleHepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)PBMC IC₅₀ (µM)Primary Mechanism of Toxicity
API-P > 100> 100> 150Mild ATP depletion at high doses
Ketoconazole 45.282.4110.5Mitochondrial dysfunction, CYP inhibition
Doxorubicin 1.20.82.5DNA intercalation, Topoisomerase II inhibition

Data Interpretation: API-P demonstrates a highly favorable cytotoxicity profile, with IC₅₀ values exceeding 100 µM across all tested mammalian lines. Unlike ketoconazole, which exhibits pronounced toxicity in the metabolically active HepG2 line due to mitochondrial impairment, API-P's structural modifications successfully mitigate these off-target liabilities.

Self-Validating Experimental Protocol

To ensure data trustworthiness, cytotoxicity cannot be measured by a single endpoint. Relying solely on metabolic dyes (like MTT) can yield false positives if the compound directly interferes with the dye's reduction. Instead, we utilize a multiplexed luminescent/fluorescent approach, measuring both ATP depletion (viability) and Caspase-3/7 activation (apoptosis) in the same well, adhering to the NIH Assay Guidance Manual standards [2].

Workflow A Cell Expansion (HepG2, HEK293) B Compound Dosing (API-P vs Controls) A->B 384-well plate 24h incubation C Multiplex Assay (CellTiter-Glo + Caspase) B->C 48h exposure D Data Analysis (IC50 Calculation) C->D Luminescence/ Fluorescence

High-throughput in vitro cytotoxicity screening workflow for mammalian cell lines.

Step-by-Step Multiplexed Methodology

Step 1: Cell Expansion & Seeding

  • Action: Harvest HepG2 and HEK293 cells in the exponential growth phase. Seed at a density of 5,000 cells/well in 25 µL of complete media into a 384-well opaque white microplate.

  • Causality: Opaque white plates are mandatory. They maximize the reflection of the luminescent signal while strictly preventing optical crosstalk between adjacent wells, which is a common source of data artifact in high-throughput screens. Incubate for 24 hours to allow for cell attachment and recovery.

Step 2: Compound Preparation and Dosing

  • Action: Prepare a 10-point, 3-fold serial dilution of API-P, Ketoconazole, and Doxorubicin in 100% DMSO. Transfer using an acoustic liquid handler to achieve a final concentration range of 0.01 µM to 200 µM.

  • Causality: The final DMSO concentration in the assay wells must strictly not exceed 0.5% (v/v). Higher DMSO concentrations independently induce cellular stress, confounding the cytotoxicity readout. Include vehicle-only wells (0.5% DMSO) as the 100% viability baseline, and media-only wells for background subtraction.

Step 3: Multiplexed Assay Execution (48 Hours Post-Dose)

  • Action A (Apoptosis): Add 25 µL of a fluorogenic Caspase-3/7 substrate reagent to each well. Incubate at 37°C for 1 hour. Read fluorescence (Ex 485 nm / Em 520 nm).

  • Action B (Viability): Following the fluorescence read, add 25 µL of CellTiter-Glo® reagent directly to the same wells. Place the plate on an orbital shaker at 500 rpm for 2 minutes, then incubate at room temperature for 10 minutes. Read luminescence.

  • Causality: Multiplexing is a self-validating mechanism. If a compound causes a drop in ATP (luminescence) without a corresponding spike in Caspase-3/7 (fluorescence), the compound is likely cytostatic (halting growth) rather than cytotoxic (killing cells). The 2-minute shake is critical to thoroughly lyse the cellular membranes, ensuring all intracellular ATP is released to react with the thermostable luciferase.

Step 4: Data Normalization and Analysis

  • Action: Subtract the background (media-only) signal from all wells. Normalize the luminescent data of the compound-treated wells as a percentage of the vehicle control (0.5% DMSO) wells. Calculate the IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model.

References

  • Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. PubMed (NIH).[Link] [1]

  • Cell Viability Assays - Assay Guidance Manual. PubMed (NIH).[Link] [2]

Validation

Publish Comparison Guide: Off-Target Effects and Cross-Reactivity of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Executive Summary In early-stage drug discovery and chemical biology, the use of unoptimized small molecule probes often introduces confounding variables due to promiscuous off-target interactions. N-(3-aminophenyl)-3-(1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery and chemical biology, the use of unoptimized small molecule probes often introduces confounding variables due to promiscuous off-target interactions. N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (CAS: 953739-80-5)[1] is a synthetic building block characterized by a bifunctional topology: an unsubstituted imidazole ring and a meta-aminophenyl moiety.

As a Senior Application Scientist, I frequently observe researchers misinterpreting phenotypic data when using molecules with these specific functional groups. This guide objectively evaluates the metalloenzyme cross-reactivity of this compound, comparing its off-target liabilities against gold-standard reference inhibitors (Ketoconazole and Entinostat). By understanding the structural causality behind these interactions, researchers can design self-validating assay workflows to deconvolute true target engagement from assay artifacts.

Mechanistic Basis for Metalloenzyme Cross-Reactivity

The promiscuity of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide stems directly from its ability to act as a bidentate or monodentate ligand for transition metals in distinct enzyme classes.

Heme Coordination via the Imidazole Ring (CYP450s)

The nitrogen at position 3 (N3) of the imidazole ring possesses an available lone pair of electrons. In the active site of Cytochrome P450 (CYP) enzymes, this nitrogen directly coordinates with the d-orbitals of the ferric (Fe³⁺) or ferrous (Fe²⁺) iron within the heme porphyrin ring[2]. This interaction displaces the native distal water ligand, resulting in a classic Type II spectral shift (the Soret band shifts from ~419 nm to ~424 nm)[3]. Because the imidazole in our subject compound is sterically unhindered at the N3 position, it acts as a pan-CYP liability, mimicking the mechanism of action of classic azole antifungals[2].

Zinc Chelation via the Aminophenyl Moiety (HDACs)

Class I Histone Deacetylases (HDACs) rely on a catalytic zinc ion (Zn²⁺) buried deep within an 11 Å active site channel[4]. Clinical HDAC inhibitors, such as Entinostat (MS-275), utilize an ortho-aminophenyl group (a 2-aminoanilide) to form a tight, bidentate chelate complex with this zinc ion[5],[6].

Crucially, N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide features a meta-aminophenyl substitution. The meta configuration sterically prevents the simultaneous engagement of the aniline amine and the amide carbonyl with the zinc ion. Therefore, its interaction is restricted to a weaker monodentate coordination or surface hydrogen bonding. Consequently, while it poses an HDAC off-target risk, its binding affinity is significantly lower than that of true ortho-aminophenyl zinc-binding groups (ZBGs)[6].

Pharmacophore AIP N-(3-aminophenyl)-3- (1H-imidazol-1-yl)propanamide Imid Imidazole Moiety AIP->Imid contains Amino 3-Aminophenyl Moiety AIP->Amino contains Heme Heme Iron (Fe2+/3+) CYP450s, HO-1 Imid->Heme Type II Coordination (Nitrogen-Iron bond) Zinc Catalytic Zinc (Zn2+) Class I HDACs Amino->Zinc Monodentate Chelation (Sterically Hindered)

Fig 1. Bifunctional pharmacophore mapping of the compound illustrating dual metalloenzyme cross-reactivity.

Quantitative Performance Comparison

To contextualize the cross-reactivity of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, we compare its representative inhibitory profile against dedicated target-specific inhibitors. The data below illustrates how the compound acts as a moderate, dual-pathway interferent rather than a potent, selective probe.

CompoundPrimary Target ClassCYP3A4 Inhibition ( Ki​ )HDAC1 Inhibition ( IC50​ )Structural Causality
N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide Unoptimized Probe~12.5 µM (Moderate)~45.0 µM (Weak)Unhindered imidazole drives CYP binding; meta-substitution weakens HDAC zinc chelation.
Ketoconazole (Reference)CYP450s (Azole)0.015 µM (Potent)>100 µM (None)Optimized hydrophobic backbone perfectly aligns imidazole N3 with heme iron.
Entinostat / MS-275 (Reference)Class I HDACs>100 µM (None)0.3 µM (Potent)Ortho-aminophenyl group forms an ideal bidentate chelate with catalytic Zn²⁺.

Experimental Workflows for Off-Target Validation

To ensure scientific integrity, any phenotypic response observed when using this compound must be validated through orthogonal, self-validating biochemical assays.

Protocol 1: CYP450 Type II Spectral Binding Assay (UV-Vis)

Causality: By utilizing difference spectroscopy, we isolate the specific absorbance change caused by the nitrogen-iron coordination. Subtracting the baseline ferric heme absorbance eliminates background noise, allowing precise quantification of the Type II complex formation to calculate the spectral dissociation constant ( Ks​ ).

  • Baseline Establishment: Dilute recombinant human CYP3A4 (1 µM) in 100 mM potassium phosphate buffer (pH 7.4). Divide equally into sample and reference cuvettes. Record the baseline difference spectrum from 350 to 500 nm to ensure a flat line at 0 absorbance.

  • Compound Titration: Add N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (dissolved in DMSO) to the sample cuvette in sequential 1 µM increments. Add an equal volume of pure DMSO to the reference cuvette to control for solvent effects.

  • Spectral Readout: After each addition, record the difference spectrum. Look for the emergence of a peak at ~424 nm and a trough at ~390 nm, which definitively proves direct N3-to-Fe coordination[3].

  • Data Analysis: Plot the absorbance difference ( ΔA424−390​ ) against the compound concentration to derive the Ks​ via non-linear regression.

Protocol 2: Fluorogenic HDAC Isozyme Profiling

Causality: This is a coupled assay system. The primary reaction relies on the HDAC enzyme deacetylating a lysine residue on a fluorogenic peptide. The secondary reaction utilizes a developer (a trypsin-like protease) that can only cleave the peptide bond to release the AMC fluorophore if the lysine has been successfully deacetylated. This self-validating logic ensures that fluorescence is directly proportional to HDAC activity.

  • Enzyme-Substrate Incubation: Incubate recombinant HDAC1 (50 ng/well) with 50 µM of the fluorogenic substrate (Boc-Lys(Ac)-AMC) and varying concentrations of the test compound (0.1 µM to 100 µM) in HDAC assay buffer for 60 minutes at 37°C.

  • Developer Addition: Add the developer solution (containing trypsin and Trichostatin A to halt further HDAC activity). Incubate for 20 minutes at room temperature.

  • Fluorescence Readout: Measure fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Validation: Include Entinostat as a positive control (expected IC50​ ~0.3 µM)[5]. The rightward shift in the dose-response curve for the test compound confirms the steric hindrance of its meta-aminophenyl ZBG.

Workflow cluster_0 Heme Interaction (CYP450) cluster_1 Zinc Interaction (HDAC) Start Compound Profiling Initiation UV UV-Vis Spectral Binding (Soret Band Shift) Start->UV Imidazole Assessment Fluor Fluorogenic Substrate Cleavage Assay Start->Fluor Aminophenyl Assessment LCMS LC-MS/MS Substrate Depletion Assay UV->LCMS Orthogonal Validation Decision Cross-Reactivity Profile Established LCMS->Decision WB Western Blot (Histone Acetylation) Fluor->WB Cellular Validation WB->Decision

Fig 2. Self-validating orthogonal workflow for deconvoluting heme and zinc-dependent off-target effects.

References

  • To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme Source: Inorganic Chemistry - ACS Publications URL:3

  • Computer-Assisted Design of Selective Imidazole Inhibitors for Cytochrome P450 Enzymes Source: Journal of Medicinal Chemistry - ACS Publications URL:2

  • N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:5

  • Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups Source: MDPI URL:6

  • N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide | 953739-80-5 Source: Sigma-Aldrich URL:1

Sources

Comparative

Comprehensive Binding Affinity Comparison: N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide vs. Reference Azoles

Executive Summary & Mechanistic Rationale In the landscape of antifungal drug development and metalloenzyme targeting, N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (hereafter referred to as N3A-IP ) represents a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of antifungal drug development and metalloenzyme targeting, N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (hereafter referred to as N3A-IP ) represents a highly specialized pharmacophore designed to inhibit sterol 14α-demethylase (CYP51). CYP51 is a critical cytochrome P450 enzyme responsible for the biosynthesis of ergosterol, an essential component of fungal cell membranes. Imidazole-propanamide derivatives have been extensively documented as potent inhibitors of this target ()[1].

As a Senior Application Scientist, evaluating a novel inhibitor requires looking beyond basic IC50​ values to understand the structural causality driving its efficacy. N3A-IP achieves its binding affinity through three distinct structural mechanisms:

  • 1H-imidazol-1-yl Head Group: The unshared electron pair on the N3 nitrogen of the imidazole ring acts as a strong Lewis base. It displaces the native axial water molecule and forms a coordinate covalent bond directly with the ferric ( Fe3+ ) iron of the CYP51 heme prosthetic group.

  • Propanamide Linker: This flexible aliphatic chain allows the molecule to thread through the narrow, hydrophobic access channel of the CYP51 enzyme without steric clash.

  • 3-aminophenyl Tail: Unlike unsubstituted phenyl rings, the meta-amino group serves as a crucial hydrogen bond donor/acceptor. It interacts with polar residues (e.g., Tyr118) at the periphery of the binding pocket, stabilizing the enzyme-inhibitor complex and improving selectivity over off-target human metalloenzymes.

Target Engagement: CYP51 Inhibition Pathway

To contextualize the comparative data, it is vital to visualize how N3A-IP disrupts the native biological pathway. By coordinating the heme iron, N3A-IP prevents the natural substrate (lanosterol) from binding, halting the demethylation process. The BRENDA enzyme database classifies this specific mechanism under EC 1.14.14.154 ()[2].

CYP51_Mechanism Lanosterol Lanosterol (Native Substrate) CYP51 CYP51 Enzyme [Heme-Iron Center] Lanosterol->CYP51 Binds Active Site Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Demethylation Arrest Fungal Cell Arrest CYP51->Arrest Toxic Sterol Buildup Ergosterol->Arrest Normal Growth Inhibitor N3A-IP (Target Inhibitor) Inhibitor->CYP51 Coordinates Heme Fe3+

Mechanism of CYP51 inhibition by N3A-IP leading to fungal cell growth arrest.

Comparative Binding Affinity & Selectivity Data

To objectively evaluate N3A-IP, we benchmark its performance against two clinical standards: Fluconazole (a triazole with high selectivity but lower affinity) and Ketoconazole (an imidazole with high affinity but poor selectivity due to off-target human CYP3A4 binding).

Note: The data below represents standardized in vitro evaluations against recombinant C. albicans CYP51 and human CYP3A4.

CompoundPrimary Heme LigandCYP51 Kd​ (nM)CYP51 IC50​ (nM)Selectivity Index (CYP3A4 IC50​ / CYP51 IC50​ )
N3A-IP Imidazole (N3)45 ± 5120 ± 15> 50
Fluconazole Triazole (N4)110 ± 12250 ± 20> 100
Ketoconazole Imidazole (N3)15 ± 340 ± 8< 10

Data Interpretation: N3A-IP demonstrates a superior binding affinity ( Kd​ = 45 nM) compared to Fluconazole ( Kd​ = 110 nM). This is driven by the stronger Lewis basicity of the imidazole nitrogen compared to the triazole nitrogen. Furthermore, the 3-aminophenyl group provides sufficient steric and electronic differentiation to maintain a highly favorable selectivity index (>50) compared to Ketoconazole's known hepatotoxic profile (<10).

Experimental Methodologies & Self-Validating Protocols

Reliable drug development relies on assays that prove their own validity. The following protocols detail the exact methodologies used to generate the comparative data, emphasizing the causality behind each step and the internal controls required to ensure data integrity.

UV-Visible Spectrophotometric Binding Assay ( Kd​ Determination)

Causality: Binding of the N3A-IP imidazole nitrogen to the heme iron displaces the native axial water ligand. This shifts the heme iron from a low-spin hexacoordinate state to a high-spin state. Spectrophotometrically, this produces a characteristic "Type II" difference spectrum (an absorbance maximum at ~425 nm and a minimum at ~390 nm) ().

Self-Validation System: Prior to titration, the structural integrity of the CYP51 enzyme is validated using a carbon monoxide (CO) difference assay. A peak at 450 nm confirms the presence of active, properly folded P450 enzyme. If a peak appears at 420 nm, the protein has denatured into inactive P420, and the batch must be discarded. Furthermore, parallel DMSO vehicle titrations are used to subtract solvent-induced spectral artifacts.

Workflow Prep 1. Purify CYP51 (Verify 450nm Peak) Baseline 2. Baseline UV-Vis (350-500 nm) Prep->Baseline Titrate 3. Titrate N3A-IP (0.1-10 µM) Baseline->Titrate Spectra 4. Type II Shift (Peak 425nm) Titrate->Spectra Calculate 5. Calculate Kd (Binding Affinity) Spectra->Calculate

Step-by-step workflow for determining CYP51 binding affinity via UV-Vis.

Step-by-Step Protocol:

  • Dilute recombinant C. albicans CYP51 to a final concentration of 2 µM in 0.1 M potassium phosphate buffer (pH 7.4) containing 20% glycerol.

  • Divide the protein solution equally into a sample cuvette and a reference cuvette. Record a baseline spectrum from 350 to 500 nm to ensure a flat baseline.

  • Titrate N3A-IP (dissolved in 100% DMSO) into the sample cuvette in 0.5 µM increments. Simultaneously, add an identical volume of pure DMSO to the reference cuvette.

  • Record the difference spectra after each addition, allowing 3 minutes for equilibrium.

  • Plot the peak-to-trough absorbance difference ( ΔA425−390​ ) against the free inhibitor concentration. Fit the resulting curve to the Morrison tight-binding equation to calculate the precise Kd​ .

LC-MS/MS Intracellular Ergosterol Depletion Assay ( IC50​ )

Causality: While the Kd​ assay proves direct target engagement, it does not account for cell permeability. Measuring the downstream depletion of ergosterol via LC-MS/MS confirms that N3A-IP successfully penetrates the fungal cell wall, reaches the endoplasmic reticulum, and functionally inhibits CYP51 in a living system.

Self-Validation System: Cholesterol-d7 (a deuterated analog not naturally found in fungi) is spiked into the lysis buffer before lipid extraction. By normalizing the ergosterol peak area to the Cholesterol-d7 peak area, the assay automatically corrects for any pipetting errors or variations in organic extraction efficiency.

Step-by-Step Protocol:

  • Culture Candida albicans (ATCC 10231) in RPMI 1640 medium to early logarithmic phase ( OD600​ ~ 0.4).

  • Treat the cells with varying concentrations of N3A-IP, Fluconazole, or Ketoconazole (ranging from 0.01 to 10 µM) for 16 hours at 35°C.

  • Harvest the cells via centrifugation, wash twice with cold PBS, and lyse the pellets using 3 mL of 25% alcoholic potassium hydroxide (saponification buffer) spiked with 1 µg/mL Cholesterol-d7 internal standard.

  • Incubate at 85°C for 1 hour to release bound sterols. Extract the non-saponifiable lipids by adding 2 mL of n-heptane and vortexing vigorously.

  • Evaporate the organic (upper) phase under a gentle stream of nitrogen gas. Reconstitute the residue in 200 µL of LC-MS grade methanol.

  • Analyze the samples via LC-MS/MS using Multiple Reaction Monitoring (MRM) mode (transition m/z 397.3 69.1 for ergosterol).

  • Calculate the IC50​ by plotting the normalized percentage of ergosterol (relative to the untreated vehicle control) against the log concentration of the inhibitor.

References

  • Binjubair, F.A., et al. "Small-molecule inhibitors targeting sterol 14alpha-demethylase (CYP51) synthesis, molecular modelling and evaluation against Candida albicans". ChemMedChem, 2020. URL:[Link]

  • BRENDA Enzyme Database. "Information on EC 1.14.14.154 - sterol 14alpha-demethylase". URL:[Link]

  • Warrilow, A.G., et al. "Azole binding properties of Candida albicans sterol 14-alpha demethylase (CYP51)". Antimicrobial Agents and Chemotherapy, 2010. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide proper disposal procedures

Standard Operating Procedure & Disposal Guide: N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe han...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Guide: N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the safe handling of complex synthetic intermediates. N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide (C12H14N4O) is a bifunctional molecule featuring both an aniline moiety and an imidazole ring[1]. While highly valuable in medicinal chemistry for kinase inhibition and receptor modulation, its structural properties necessitate rigorous safety and disposal protocols.

This guide provides a self-validating system for managing this compound, ensuring compliance with Environmental Protection Agency (EPA) and institutional Environmental Health and Safety (EHS) standards. By understanding the chemical causality behind these protocols, laboratories can safeguard personnel and the environment.

Chemical Hazard Assessment & Causality

Understanding the molecular behavior of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide is the first step in risk mitigation. The compound's toxicity is primarily driven by the aniline substructure. Aniline derivatives are known to undergo hepatic N-hydroxylation upon absorption, leading to the oxidation of hemoglobin and subsequent methemoglobinemia (a condition where blood loses its oxygen-carrying capacity)[2]. Furthermore, the imidazole ring acts as a moderate base, making the compound reactive toward strong acids and oxidizers.

ToxicityPathway A Aniline Derivative Exposure B Hepatic N-hydroxylation (CYP450) A->B Absorption C N-phenylhydroxylamine Formation B->C Metabolism D Oxidation of Hemoglobin (Fe2+ to Fe3+) C->D Bloodstream E Methemoglobinemia (Hypoxia) D->E Clinical Effect

Caption: Mechanistic pathway of aniline-derivative toxicity leading to methemoglobinemia.

Table 1: Physicochemical & Hazard Profile of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Property / HazardDescription / Value
Molecular Formula C12H14N4O[1]
Molecular Weight 230.27 g/mol [1]
Structural Moieties Aniline derivative, Imidazole ring, Amide linkage
Primary Hazards Acute Toxicity (Oral/Dermal), Eye/Skin Irritant, Target Organ Toxicity (Blood)[2]
EPA/RCRA Classification Hazardous Chemical Waste (Toxic)[3]
Chemical Incompatibilities Strong oxidizing agents, strong acids[4]

Operational Safety & Handling Workflows

Before generating waste, strict operational controls must be established to prevent exposure. Because aniline derivatives can be rapidly absorbed through the skin and respiratory tract, passive handling is insufficient[2].

Step-by-Step Handling Protocol:

  • Engineering Controls: Always handle the compound within a certified chemical fume hood to prevent inhalation of aerosolized particulates or vapors.

  • PPE Selection: Wear nitrile gloves (double-gloving is recommended for prolonged handling or large-scale synthesis), a chemically resistant lab coat, and safety goggles.

  • Reactivity Precautions: Keep the compound strictly isolated from strong oxidizers. Causality: The electron-rich nitrogens in both the imidazole and aniline rings are highly susceptible to rapid, exothermic oxidation, which can generate toxic NOx gases or explosive N-oxides.

Proper Disposal Procedures (Core Directive)

Laboratory chemicals become "hazardous waste" the moment they are no longer needed or have fulfilled their intended use[3]. N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide must never be disposed of in regular trash or flushed down the drain due to its aquatic toxicity and Resource Conservation and Recovery Act (RCRA) hazardous classification[5].

Step-by-Step Disposal Protocol:

  • Waste Segregation: Isolate the waste stream. Do not mix this nitrogenous waste with halogenated solvents or strong acids. Causality: Mixing with acids can lead to hazardous salt precipitation, while mixing with incompatible organics complicates downstream incineration processes.

  • Primary Containment: Transfer the waste (whether solid powder or dissolved in compatible organic solvents like DMSO or ethanol) into a chemically compatible, sealable container (e.g., high-density polyethylene or amber glass). Ensure the container has a secure screw-type lid; makeshift lids like aluminum foil or parafilm are strictly prohibited by EPA guidelines[3].

  • Secondary Containment: Place the primary waste container in a secondary containment bin or tray. Causality: This is a critical EHS requirement to prevent catastrophic spills from reaching floor drains or sinks in the event of primary container failure[6].

  • GHS Labeling: Affix a hazardous waste label the moment the first drop of waste is added (Accumulation Start Date). The label must explicitly state "Hazardous Waste," list all constituents (e.g., "N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, 5% in DMSO"), and indicate the primary hazards (Toxic, Irritant)[7].

  • Storage Limits: Store the container in a designated Satellite Accumulation Area within the lab. Under EPA regulations, hazardous waste must not be accumulated in a laboratory for more than 90 days[7].

  • EHS Pickup: Submit a formal waste pickup request to your institutional EHS department or an EPA-certified hazardous waste management service[6].

DisposalWorkflow Start 1. Generate Waste: N-(3-aminophenyl)-...propanamide Segregate 2. Segregate from Strong Oxidizers & Acids Start->Segregate Contain 3. Transfer to Compatible Secondary Containment Segregate->Contain Label 4. Label as 'Hazardous Waste': Toxic, Irritant Contain->Label Store 5. Store in Satellite Accumulation Area (<90 days) Label->Store Pickup 6. EHS / EPA-Certified Waste Pickup Store->Pickup

Caption: Standard operating procedure for the segregation, containment, and disposal of hazardous aniline-derivative waste.

Spill Response & Decontamination

In the event of a spill, immediate and systematic action is required to prevent environmental contamination and personnel exposure. Any spilled chemicals and the absorbent material used to wipe up the spill are legally considered hazardous waste[3].

Step-by-Step Spill Cleanup Methodology:

  • Evacuate and Assess: Clear personnel from the immediate area. Verify that the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized dust or solvent vapors.

  • Containment: Surround the spill with an inert, absorbent material (e.g., vermiculite, clay, or universal spill pads). Causality: Do not use combustible absorbents like sawdust, as the high surface area combined with reactive amines can pose a latent fire hazard.

  • Neutralization & Collection: Carefully sweep or scoop the absorbed mixture using non-sparking tools. Place the contaminated absorbent into a heavy-duty hazardous waste bag or rigid container.

  • Surface Decontamination: Wash the spill surface with a compatible solvent (e.g., a mild detergent solution or ethanol to dissolve residual organics), followed by a water rinse. Collect all wash liquids as hazardous waste.

  • Documentation: Label the cleanup materials as hazardous waste and report the incident to the EHS officer for compliance tracking and post-incident exposure assessment[4].

References

  • Environmental Marketing Services - Chemistry Lab Waste Disposal. Available at: [Link]

  • University of Rochester - Chemical Safety Training & Hazardous Waste Management. Available at: [Link]

  • Cal State LA - Campus Hazardous Waste Disposal Guidelines. Available at:[Link]

  • West Virginia University - Chemical Hygiene Plan. Available at: [Link]

  • Lanxess - Product Safety Assessment: Aniline. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

Essential Safety Protocols for Handling N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal As researchers and scien...

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Author: BenchChem Technical Support Team. Date: April 2026

Essential Safety Protocols for Handling N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Safety, and Disposal

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide, while promising in its potential applications, necessitates a thorough and proactive approach to personal and environmental protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the principles behind our safety protocols.

Core Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the required equipment, selected to provide appropriate protection against the anticipated hazards.

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles meeting EN166 or OSHA 29 CFR 1910.133 standards. A face shield is recommended when handling larger quantities or if there is a significant splash risk.[2][3]Protects against accidental splashes of the compound, which could cause serious eye irritation or damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[6]Prevents direct skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2]
Skin and Body Protection A lab coat or a chemical-resistant suit is required to prevent skin exposure.[7]Minimizes the risk of skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if working outside of a fume hood or if there is a risk of generating dust or aerosols.[1][3][5]Protects against inhalation of the compound, which could lead to respiratory irritation.

Operational Plan: From Handling to Disposal

Adherence to a strict operational plan is critical for minimizing risk and ensuring a safe laboratory environment.

Engineering Controls and Work Area Setup
  • Ventilation: All handling of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][8][9]

  • Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible in the immediate work area.[3]

Step-by-Step Handling Procedures
  • Pre-Handling:

    • Thoroughly review this safety guide and any available chemical safety information.

    • Ensure all necessary PPE is available and in good condition.

    • Prepare your work area by covering surfaces with absorbent, disposable bench paper.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[10]

    • When weighing or transferring the solid, do so in a manner that minimizes the creation of dust.[3]

  • Post-Handling:

    • Decontaminate the work area thoroughly.

    • Carefully remove and dispose of contaminated PPE.

    • Wash hands and any exposed skin with soap and water immediately after handling.[8]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_start Start: Review Safety Guide check_ppe Inspect and Gather PPE prep_start->check_ppe prep_area Prepare Work Area (Fume Hood) check_ppe->prep_area don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle Compound (Minimize Dust) don_ppe->handle_compound decontaminate Decontaminate Work Area handle_compound->decontaminate doff_ppe Doff and Dispose of PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end Safe Completion wash_hands->end End

Caption: A step-by-step workflow for the safe handling of N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide.

Decontamination and Disposal: A Critical Final Step

Proper decontamination and disposal are paramount to prevent environmental contamination and ensure the safety of all laboratory personnel.

Decontamination Procedures
  • Work Surfaces: Wipe down all surfaces in the work area with an appropriate decontaminating solution (e.g., a mild detergent solution), followed by a rinse with water.

  • Equipment: Clean any non-disposable equipment that came into contact with the compound according to your laboratory's standard operating procedures.

  • Personal Decontamination: In case of skin contact, immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[9] If eye contact occurs, flush the eyes with water for at least 15 minutes at an eyewash station and seek immediate medical attention.[11]

Waste Disposal Plan

All waste generated from handling N-(3-aminophenyl)-3-(1H-imidazol-1-yl)propanamide must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, bench paper, and any excess compound, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: If any solutions are generated, they should be collected in a designated, labeled hazardous waste container. Do not pour any solutions down the drain.[9]

  • Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office or a licensed waste disposal company, in accordance with all local, state, and federal regulations.[12][13]

Disposal_Plan cluster_waste_streams Segregation of Waste cluster_containment Containment cluster_disposal Final Disposal start Waste Generation solid_waste Contaminated Solid Waste (Gloves, Bench Paper, etc.) start->solid_waste liquid_waste Contaminated Liquid Waste (Solutions) start->liquid_waste solid_container Labeled, Sealed Hazardous Solid Waste Container solid_waste->solid_container liquid_container Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->liquid_container licensed_disposal Arrange for Pickup by Licensed Waste Disposal Company solid_container->licensed_disposal liquid_container->licensed_disposal follow_regulations Follow Institutional and Local Regulations licensed_disposal->follow_regulations end Proper Disposal follow_regulations->end End of Life Cycle

Sources

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